molecular formula C57H92O6 B053071 Trilinolenin CAS No. 14465-68-0

Trilinolenin

Número de catálogo: B053071
Número CAS: 14465-68-0
Peso molecular: 873.3 g/mol
Clave InChI: UBEIMDKGOYBUKT-FLIQGJDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trilinolenin, also known as glyceryl trilinolenate, is a high-purity triacylglycerol (TAG) in which all three fatty acid chains are the omega-3 polyunsaturated fatty acid, linolenic acid (C18:3). This specific chemical composition makes it an indispensable standard and reagent in lipidomics and biochemical research. Its primary research value lies in the study of lipid metabolism, serving as a defined substrate for investigating the activity of lipases, desaturases, and elongases in both in vitro and cellular systems. Researchers utilize this compound to explore the biosynthesis and catabolism of complex lipids, oxidative stability, and the role of polyunsaturated triglycerides in cellular signaling pathways. Furthermore, it is a critical component in model systems for studying lipid droplet formation and dynamics. In plant science, it serves as a reference compound for analyzing seed oils and understanding the metabolic engineering of oil-producing crops for enhanced nutritional value. As a highly unsaturated lipid, it is also of significant interest in studies of lipid peroxidation and its downstream effects in biological systems. This product is provided for analytical and research applications only.

Propiedades

IUPAC Name

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIMDKGOYBUKT-FLIQGJDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042654
Record name Trilinolenin C18:3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0055309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14465-68-0
Record name Trilinolenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14465-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilinolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilinolenin C18:3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris[(9Z,12Z,15Z)-octadeca-9,12,15-trienoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILINOLENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7S0A9873
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilinolenin, a triglyceride of significant interest in various scientific fields, is a key component of many natural oils. This technical guide provides a comprehensive overview of its biochemical structure, physicochemical properties, and the methodologies for its study. Furthermore, it delves into the metabolic and signaling pathways associated with its constituent fatty acid, α-linolenic acid, offering valuable insights for researchers in nutrition, biochemistry, and pharmacology. This document is intended to serve as a detailed resource for professionals engaged in research and development involving this important lipid molecule.

Biochemical Structure of this compound

This compound is a triacylglycerol, which means it is an ester derived from a glycerol (B35011) molecule and three fatty acid molecules. Specifically, in this compound, all three hydroxyl groups of the glycerol backbone are esterified with α-linolenic acid.[1]

IUPAC Name: 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.

Chemical Formula: C₅₇H₉₂O₆

The structure consists of a central glycerol moiety to which three chains of α-linolenic acid are attached. α-Linolenic acid is an 18-carbon omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th carbon positions.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 873.34 g/mol [2]
Density 0.94 g/mL at 20 °C[2]
Melting Point -24 to -23 °C[2]
Boiling Point 814.4 ± 65.0 °C (Predicted)[2]
Refractive Index n20/D 1.489[2]
Solubility Insoluble in water. Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml).
Storage Temperature -20°C[2]

Experimental Protocols

Extraction and Purification of this compound from Natural Sources

This compound is commonly found in plant-based oils. The following protocol outlines a general procedure for its extraction and purification.

4.1.1 Materials and Equipment

  • Natural source material (e.g., flaxseed oil, perilla oil)

  • Soxhlet extractor

  • n-Hexane (or other suitable organic solvent)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Glass column for chromatography

  • Elution solvents (e.g., hexane, diethyl ether mixtures)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Iodine vapor for visualization

4.1.2 Extraction Protocol

  • The source material is typically dried to remove moisture.

  • The dried material is then subjected to Soxhlet extraction using n-hexane as the solvent to extract the crude oil.

  • The solvent is removed from the extract using a rotary evaporator to yield the crude lipid extract.

4.1.3 Purification by Column Chromatography

  • A glass column is packed with silica gel slurried in a non-polar solvent like hexane.

  • The crude lipid extract is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding diethyl ether to hexane).

  • Fractions are collected and analyzed by TLC to identify those containing pure this compound.

  • Fractions containing the purified this compound are pooled, and the solvent is evaporated.

Analysis of this compound

4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation and quantification of triacylglycerols.

  • Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is often employed.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection and quantification.[3]

4.2.2 Gas Chromatography (GC) For GC analysis, this compound is first transesterified to its fatty acid methyl esters (FAMEs).

  • Transesterification: The this compound sample is reacted with methanol (B129727) in the presence of a catalyst (e.g., sodium methoxide (B1231860) or boron trifluoride) to form α-linolenic acid methyl esters.

  • GC Analysis: The resulting FAMEs are then analyzed by GC using a polar capillary column and a flame ionization detector (FID) for quantification.

Metabolic and Signaling Pathways

Biosynthesis of this compound

This compound, being a triacylglycerol, is synthesized via the de novo triacylglycerol biosynthesis pathway, also known as the Kennedy pathway.[1][4] This process primarily occurs in the endoplasmic reticulum.

The key steps are:

  • Glycerol-3-phosphate Acylation: The pathway begins with glycerol-3-phosphate, which is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid.

  • Lysophosphatidic Acid Acylation: Lysophosphatidic acid is then acylated at the sn-2 position by acylglycerophosphate acyltransferase (AGPAT) to yield phosphatidic acid.

  • Dephosphorylation: Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).

  • Diacylglycerol Acylation: Finally, diacylglycerol is acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) with a third fatty acyl-CoA molecule (in this case, α-linolenoyl-CoA) to form this compound.

Trilininolenin_Biosynthesis G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA GPAT (Acyl-CoA) PA Phosphatidic acid LPA->PA AGPAT (Acyl-CoA) DAG Diacylglycerol PA->DAG PAP (H2O -> Pi) TAG This compound (TAG) DAG->TAG DGAT (Acyl-CoA)

Caption: De novo triacylglycerol (this compound) biosynthesis pathway.

Catabolism of this compound

The breakdown of this compound, or lipolysis, involves the hydrolysis of the ester bonds to release free α-linolenic acid and glycerol.[5] This process is primarily carried out by lipases.

  • Hydrolysis to Diacylglycerol: Adipose triglyceride lipase (B570770) (ATGL) hydrolyzes the first ester bond, releasing one molecule of α-linolenic acid and forming diacylglycerol.

  • Hydrolysis to Monoacylglycerol: Hormone-sensitive lipase (HSL) then acts on the diacylglycerol, releasing a second molecule of α-linolenic acid to produce monoacylglycerol.

  • Final Hydrolysis: Monoacylglycerol lipase (MGL) hydrolyzes the final ester bond, releasing the third molecule of α-linolenic acid and a glycerol molecule.

The released α-linolenic acid can then be used for energy production via β-oxidation or serve as a precursor for the synthesis of other bioactive molecules. The glycerol can enter the glycolysis pathway.

Trilinolenin_Catabolism cluster_lipolysis Lipolysis cluster_products Products This compound This compound Diacylglycerol Diacylglycerol This compound->Diacylglycerol ATGL ALA1 α-Linolenic Acid Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol HSL ALA2 α-Linolenic Acid Glycerol Glycerol Monoacylglycerol->Glycerol MGL ALA3 α-Linolenic Acid Glycerol_prod Glycerol

Caption: Catabolism of this compound (Lipolysis).

Signaling Pathways of α-Linolenic Acid

The α-linolenic acid released from this compound can be converted to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory eicosanoids. Furthermore, α-linolenic acid itself has been shown to exhibit anti-inflammatory effects by inhibiting key signaling pathways.

One such mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. α-Linolenic acid can suppress this activation, thereby reducing the inflammatory response.

ALA_Signaling ALA α-Linolenic Acid IKK IκB kinase (IKK) ALA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Anti-inflammatory signaling of α-Linolenic Acid via NF-κB inhibition.

References

The Unseen Powerhouse: A Technical Guide to the Biological Functions of Trilinolenin in Plant Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolenin, a triacylglycerol (TAG) derived from three molecules of alpha-linolenic acid (ALA), is a significant component of several plant oils and a key player in plant physiology. Beyond its role as a primary energy reserve, this compound and its constituent fatty acid are deeply involved in membrane structure, stress signaling, and developmental processes. This technical guide provides an in-depth exploration of the biological functions of this compound in plant oils, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Plant oils are a vital renewable resource, providing essential calories for human and animal nutrition and serving as feedstocks for biofuels and industrial chemicals. The properties and applications of these oils are largely determined by their triacylglycerol (TAG) composition. This compound, a TAG containing three residues of the omega-3 fatty acid α-linolenic acid (ALA, 18:3), is of particular interest due to the biological significance of its constituent fatty acid. ALA is a precursor for the synthesis of jasmonic acid (JA), a key phytohormone in plant defense and development. The presence of this compound in seed oils, therefore, represents a concentrated depot of a critical signaling precursor and a significant energy store. This guide will delve into the multifaceted biological functions of this compound, from its synthesis and storage to its pivotal roles in plant life.

Quantitative Analysis of this compound in Plant Oils

The concentration of this compound varies significantly across different plant species, influencing the nutritional and industrial value of their oils. The following table summarizes the this compound and alpha-linolenic acid content in a selection of plant oils. It is important to note that the this compound content is often inferred from the high abundance of ALA.

Plant OilAlpha-Linolenic Acid (ALA) Content (%)This compound (LnLnLn) Content (%)Reference(s)
Linseed (Flaxseed) Oil45 - 60+up to 49.7[1][2]
Perilla Seed Oil~60-[3]
Chia Seed Oil~58.25-[4]
Soybean Oil7 - 10-[1][3]
Rapeseed (Canola) Oil~10-[3]
Walnut Oil8 - 13-[1][5]
Hemp Seed Oil~8-[1]

Note: The direct quantification of individual triglyceride species like this compound is complex. The ALA content is a strong indicator of the potential for high this compound levels.

Biosynthesis of this compound

The synthesis of this compound in plants is a complex process primarily occurring in the endoplasmic reticulum (ER) and involves both acyl-CoA-dependent and -independent pathways. The foundational pathway for triacylglycerol (TAG) synthesis is the Kennedy pathway.[6][7][8][9]

The Kennedy Pathway (Acyl-CoA-Dependent)

The Kennedy pathway involves the sequential acylation of a glycerol-3-phosphate backbone with acyl-CoA molecules.[6][7][8] The key enzymatic steps are:

  • Glycerol-3-phosphate acyltransferase (GPAT): Acylates the sn-1 position of glycerol-3-phosphate.

  • Lysophosphatidic acid acyltransferase (LPAT): Acylates the sn-2 position to form phosphatidic acid (PA).

  • Phosphatidic acid phosphatase (PAP): Dephosphorylates PA to produce diacylglycerol (DAG).

  • Diacylglycerol acyltransferase (DGAT): Acylates the final sn-3 position of DAG to form TAG.[10][11][12]

Acyl-CoA-Independent Pathway and the Role of Phosphatidylcholine

Polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid are primarily synthesized while esterified to phosphatidylcholine (PC), a major membrane lipid.[6][10][11]

  • Fatty Acid Desaturases (FADs): Oleic acid (18:1) on PC is sequentially desaturated by FAD2 and FAD3 to produce linoleic acid (18:2) and then alpha-linolenic acid (18:3), respectively.[10][13]

  • Phospholipid:diacylglycerol acyltransferase (PDAT): This enzyme transfers an acyl group from the sn-2 position of PC directly to DAG to form TAG, representing an acyl-CoA-independent pathway.[10][11]

The following diagram illustrates the integrated pathways leading to the synthesis of this compound.

Trilinolenin_Biosynthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA_Pool Acyl-CoA Pool (including Linolenoyl-CoA) Acyl_CoA_Pool->GPAT LPAT LPAT Acyl_CoA_Pool->LPAT DGAT DGAT Acyl_CoA_Pool->DGAT LPA Lysophosphatidic Acid LPA->LPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DAG->DGAT PDAT PDAT DAG->PDAT PC_Linoleoyl PC (Linoleoyl) FAD3 FAD3 PC_Linoleoyl->FAD3 This compound This compound (LnLnLn) PC_Linolenoyl PC (Linolenoyl) PC_Linolenoyl->PDAT PC_Oleoyl PC (Oleoyl) FAD2 FAD2 PC_Oleoyl->FAD2 GPAT->LPA LPAT->PA PAP->DAG DGAT->this compound FAD2->PC_Linoleoyl FAD3->PC_Linolenoyl PDAT->this compound Stress_Response_Pathway Stress Abiotic/Biotic Stress Membrane_Lipids Membrane Galactolipids Stress->Membrane_Lipids Lipase Activity Toxic_Intermediates Toxic Lipid Intermediates Stress->Toxic_Intermediates Membrane Damage ALA α-Linolenic Acid (ALA) Membrane_Lipids->ALA JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis ALA->JA_Biosynthesis This compound This compound (Storage) JA Jasmonic Acid JA_Biosynthesis->JA Stress_Response Stress Response Genes (Defense, Acclimation) JA->Stress_Response Toxic_Intermediates->this compound Sequestration Experimental_Workflow Start Dried & Ground Plant Seeds Soxhlet Soxhlet Extraction (n-Hexane) Start->Soxhlet Rotovap Solvent Evaporation (Rotary Evaporator) Soxhlet->Rotovap Crude_Oil Crude Plant Oil Rotovap->Crude_Oil Derivatization Derivatization (Transesterification to FAMEs for GC) Crude_Oil->Derivatization Direct_Analysis Direct Analysis (HPLC) Crude_Oil->Direct_Analysis GC_MS GC-MS Analysis Derivatization->GC_MS HPLC_ELSD HPLC-ELSD Analysis Direct_Analysis->HPLC_ELSD Data Data Analysis & Quantification GC_MS->Data HPLC_ELSD->Data

References

The Cellular Odyssey of Trilinolenin: A Technical Guide to its Metabolic and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolenin, a triglyceride composed of a glycerol (B35011) backbone and three alpha-linolenic acid (ALA) moieties, serves as a significant dietary source of omega-3 fatty acids. Its journey through cellular metabolism is a multi-step process that begins with its breakdown and culminates in the modulation of fundamental cellular processes, including energy homeostasis, gene expression, and inflammatory signaling. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, detailing its initial hydrolysis, the subsequent fate of its alpha-linolenic acid constituents, and its impact on key signaling pathways. We present quantitative data from relevant studies, detailed experimental protocols for investigating its metabolic effects, and visual representations of the core metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a triacylglycerol of significant nutritional interest due to its high content of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA).[1][2] As mammals cannot synthesize ALA de novo, its dietary intake is crucial for maintaining cellular health.[3][4] The metabolic journey of this compound is not merely about energy storage; the release of ALA initiates a cascade of events that influence a wide array of cellular functions, from lipid metabolism to the regulation of inflammatory responses. Understanding the intricate details of this compound's metabolism is paramount for harnessing its therapeutic potential in various pathological conditions, including metabolic syndrome and inflammatory diseases.

The Metabolic Pathway of this compound

The metabolic processing of this compound can be broadly divided into two main phases: the initial hydrolysis of the triglyceride and the subsequent metabolism of its constituent alpha-linolenic acid.

Lipolysis: The Gateway to Cellular Action

The journey of this compound begins with its hydrolysis, a process known as lipolysis. This is primarily carried out by the enzyme lipoprotein lipase (B570770) (LPL) located on the luminal surface of endothelial cells in capillaries, particularly in adipose tissue, heart, and skeletal muscle.[5][6] LPL hydrolyzes the ester bonds of this compound, releasing its three alpha-linolenic acid molecules and a glycerol backbone.[6]

Trilinolenin_Metabolism This compound This compound LPL Lipoprotein Lipase (LPL) This compound->LPL Hydrolysis ALA 3x Alpha-Linolenic Acid (ALA) LPL->ALA Glycerol Glycerol LPL->Glycerol Cellular_Uptake Cellular Uptake ALA->Cellular_Uptake Glycolysis Glycolysis Glycerol->Glycolysis Beta_Oxidation Mitochondrial Beta-Oxidation Cellular_Uptake->Beta_Oxidation Elongation_Desaturation Elongation & Desaturation (ER) Cellular_Uptake->Elongation_Desaturation Incorporation Incorporation into Cellular Lipids Cellular_Uptake->Incorporation Energy Energy (ATP) Beta_Oxidation->Energy EPA_DHA EPA & DHA Elongation_Desaturation->EPA_DHA Signaling Signaling Molecules (e.g., Eicosanoids) EPA_DHA->Signaling Membranes Cell Membranes Incorporation->Membranes Lipid_Droplets Lipid Droplets Incorporation->Lipid_Droplets

The released ALAs and glycerol are then taken up by adjacent cells for further metabolism.[7]

The Cellular Fate of Alpha-Linolenic Acid

Once inside the cell, alpha-linolenic acid has several potential metabolic fates:

  • Beta-Oxidation for Energy: A significant portion of ALA is transported into the mitochondria where it undergoes beta-oxidation. This catabolic process breaks down the fatty acid into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[8][9][10] Studies have shown that the rate of beta-oxidation of ALA is higher compared to other 18-carbon fatty acids like oleic and linoleic acid.[8][9]

  • Conversion to Long-Chain Omega-3 PUFAs: ALA serves as a precursor for the synthesis of longer-chain and more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4] This conversion involves a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum.[11] However, the conversion of ALA to EPA and subsequently to DHA in humans is relatively inefficient.[12][13]

  • Incorporation into Cellular Lipids: ALA can be esterified and incorporated into various cellular lipids, including phospholipids (B1166683) in cell membranes and stored as triglycerides in lipid droplets.[7] The incorporation of ALA into membrane phospholipids can influence membrane fluidity and the function of membrane-bound proteins.

This compound's Influence on Cellular Signaling

The metabolic products of this compound, particularly alpha-linolenic acid and its derivatives, are not just metabolic intermediates but also potent signaling molecules that can modulate gene expression and cellular responses.

Regulation of Gene Expression via Transcription Factors

Alpha-linolenic acid can influence the activity of several key transcription factors that regulate lipid metabolism and inflammation:

  • Peroxisome Proliferator-Activated Receptors (PPARs): ALA is a known ligand and activator of PPARs, particularly PPARα and PPARγ.[11][14][15] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and beta-oxidation.[1] PPARγ activation, on the other hand, plays a role in adipocyte differentiation and has anti-inflammatory effects.[14]

PPAR_Signaling ALA Alpha-Linolenic Acid (ALA) PPAR PPARα ALA->PPAR Binds & Activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Fatty_Acid_Oxidation Increased Fatty Acid Beta-Oxidation Gene_Expression->Fatty_Acid_Oxidation Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

  • Sterol Regulatory Element-Binding Proteins (SREBPs): ALA has been shown to suppress the expression and processing of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver.[16][17][18] By inhibiting SREBP-1c, ALA can help to reduce hepatic lipid accumulation.

Modulation of Inflammatory Pathways

Alpha-linolenic acid and its elongated products, EPA and DHA, have well-documented anti-inflammatory properties. They can compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for incorporation into cell membranes and for the enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, ALA has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, potentially through the TLR4/MyD88 signaling pathway.[19]

Quantitative Data on the Metabolic Effects of Alpha-Linolenic Acid

While specific quantitative data for this compound is limited, studies on its constituent fatty acid, ALA, provide valuable insights into its metabolic impact.

ParameterCell/Tissue TypeTreatmentResultReference
Gene Expression
SREBP-1c mRNA3T3-L1 adipocytes300 µM ALASignificant decrease[16]
SREBP-2 mRNA3T3-L1 adipocytes300 µM ALASignificant decrease[16]
Fatty Acid Synthase (FAS) mRNA3T3-L1 adipocytes300 µM ALASignificant decrease[16]
Carnitine Palmitoyltransferase 1a (CPT-1a) mRNA3T3-L1 adipocytes300 µM ALA1.7-fold increase[16]
Metabolic Rate
Beta-OxidationRat liver mitochondriaALA vs. Oleic AcidHigher rate with ALA[8][9]
Signaling Pathway Activation
PPARγ ActivityOS-RC-2 renal carcinoma cells20 µM ALASignificant increase[14]
PPARγ ActivityOS-RC-2 renal carcinoma cells40 µM ALASignificant increase[14]

Experimental Protocols

Investigating the cellular metabolism of this compound requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Model: Studying this compound Metabolism in Cultured Hepatocytes

This protocol outlines a general procedure for treating cultured hepatocytes (e.g., HepG2 cells) with this compound to assess its effects on lipid metabolism and gene expression.

Objective: To determine the effect of this compound on intracellular lipid accumulation and the expression of genes involved in lipid metabolism.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (solubilized with a suitable carrier, e.g., BSA)

  • Oil Red O staining solution

  • RNA extraction kit

  • qRT-PCR reagents and primers for target genes (e.g., SREBP-1c, FAS, CPT-1a)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

  • Treatment: Starve the cells in serum-free DMEM for 12-24 hours. Then, treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control for a specified time (e.g., 24 hours).

  • Lipid Accumulation Analysis (Oil Red O Staining):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize and quantify the stained lipid droplets using microscopy and image analysis software.

  • Gene Expression Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using specific primers for target genes and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Experimental_Workflow Start Start: HepG2 Cell Culture Treatment Treatment with this compound (or Vehicle Control) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Lipid_Staining Oil Red O Staining for Lipid Droplets Endpoint_Analysis->Lipid_Staining Lipid Accumulation RNA_Extraction RNA Extraction Endpoint_Analysis->RNA_Extraction Gene Expression Microscopy Microscopy & Quantification Lipid_Staining->Microscopy cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR cDNA_Synthesis->qPCR Gene_Expression_Analysis Gene Expression Analysis qPCR->Gene_Expression_Analysis Results Results Microscopy->Results Gene_Expression_Analysis->Results

Lipid Extraction and Mass Spectrometry Analysis

To analyze the specific changes in the cellular lipidome following this compound treatment, a robust lipid extraction followed by mass spectrometry is essential.

Objective: To identify and quantify the incorporation of ALA into different lipid species.

Protocol:

  • Lipid Extraction (Folch Method):

    • Harvest and homogenize the cells.

    • Extract lipids using a 2:1 chloroform:methanol solvent system.

    • Wash the organic phase with a salt solution to remove non-lipid contaminants.

    • Evaporate the solvent to obtain the total lipid extract.

  • Mass Spectrometry Analysis:

    • Reconstitute the lipid extract in a suitable solvent.

    • Analyze the sample using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Utilize specific MS methods (e.g., precursor ion scanning, neutral loss scanning) to identify and quantify different lipid classes and the fatty acid composition of individual lipid species.

Conclusion

This compound's role in cellular metabolism extends far beyond its function as an energy reserve. Through the liberation of alpha-linolenic acid, it actively participates in the regulation of lipid homeostasis, gene expression, and inflammatory signaling. The ability of its metabolic products to interact with key transcription factors like PPARs and SREBPs highlights its potential as a modulator of metabolic health. The experimental frameworks provided in this guide offer a starting point for further investigation into the nuanced effects of this compound. A deeper understanding of its cellular journey will be instrumental for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

Natural sources and extraction of Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction of Trilinolenin

Introduction to this compound

This compound, a triglyceride, is formed through the esterification of a glycerol (B35011) backbone with three molecules of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid.[1][2][3] As a significant component of various plant-based oils, this compound is a key dietary source of ALA, which is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4] These fatty acids are integral to numerous physiological processes and have been linked to beneficial cardiovascular effects.[2] This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and analytical techniques for its quantification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in the seeds and oils of various plants. The concentration of this compound is directly related to the alpha-linolenic acid content of the oil. Notable sources include linseed (flaxseed) oil and soybean oil.[2] Other reported plant sources include Euphorbia petiolata, Plukenetia conophora, and Inezia integrifolia.[1] The fatty acid composition, and thus the this compound content, can vary significantly among different plant species and even between varieties of the same species.[5]

Quantitative Data on this compound and Alpha-Linolenic Acid Content

The following table summarizes the alpha-linolenic acid (ALA) content in various seed oils, which is indicative of their potential as sources for this compound. The exact percentage of this compound as a specific triacylglycerol (TAG) molecule (LnLnLn) can be lower than the total ALA content, as ALA can also be present in mixed TAGs (e.g., OLLn, LLnLn).[6]

Plant SourceOil TypeAlpha-Linolenic Acid (ALA) Content (%)Predominant Triacylglycerol SpeciesReference
Linum usitatissimumLinseed (Flaxseed) Oil45-70High in LnLnLn[7]
Glycine max (various)Soybean Oil10.7 - 19.3LLL, OLL, LLLn[5][8]
Phaseolus vulgarisBean Seed Oil59.39-[9]
Phaseolus coccineusBean Seed Oil49.38-[9]
Buglossoides arvensisAhiflower Oil~46-[10]
Echium amoenumEchium Seed Oil40 - 41-[11]
Corema albumCorema Seed Oil~40LLLn + OLLn, LLnLn, LnLnLn[6]
Triticum vulgareWheat Germ Oil~8LLLn[10]

Note: The table presents the total alpha-linolenic acid content. The specific concentration of the this compound (LnLnLn) molecule is a fraction of this total. For instance, in Corema seed oil, LnLnLn was found to be approximately 8.9 g/100g of total triacylglycerols.[6]

Experimental Protocols: Extraction, Purification, and Analysis

The isolation and quantification of this compound from natural sources involve a multi-step process, including extraction of total lipids, purification of the triacylglycerol fraction, and subsequent analysis.

Logical Workflow for this compound Isolation and Analysis

G Overall Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Quantification & Identification A Plant Material (Seeds) B Crushing/Grinding A->B C Soxhlet Extraction (e.g., Petroleum Ether) B->C D Supercritical Fluid Extraction (CO2) B->D E Crude Lipid/Oil Extract C->E D->E F Column Chromatography (Silica Gel) E->F G Argentation Chromatography (AgNO3-Silica) F->G H Preparative HPLC (Reversed-Phase) G->H I Purified this compound H->I J Transesterification to FAMEs I->J L HPLC Analysis I->L M ¹H-NMR Spectroscopy I->M K GC-MS / GC-FID Analysis J->K

Caption: Workflow from seed preparation to this compound analysis.

Extraction of Crude Oil

The initial step involves extracting the total lipid content from the plant material, typically crushed seeds.[9]

a) Soxhlet Extraction: This is a conventional and widely used method for exhaustive lipid extraction.[9]

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Solvent: Petroleum ether or n-hexane.[9]

  • Methodology:

    • Weigh approximately 10 g of finely crushed seed material.[9]

    • Place the ground sample into a cellulose (B213188) thimble and position it in the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with 200 mL of petroleum ether.[9]

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[9]

    • After extraction, recover the crude oil by evaporating the solvent using a rotary evaporator at approximately 40°C.[9]

    • Remove residual solvent under a gentle stream of nitrogen and store the extracted oil at -20°C.[9]

b) Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO₂ as the solvent, avoiding organic solvent residues.[7][11]

  • Apparatus: Supercritical fluid extractor.

  • Solvent: Supercritical carbon dioxide (SC-CO₂), sometimes with a co-solvent like ethanol.[11]

  • Methodology:

    • Load the ground seed material into the extraction vessel.

    • Set the extraction parameters. Optimal conditions can vary, but a typical starting point is a pressure of 280 bar and a temperature of 40-60°C.[11][12]

    • Pump SC-CO₂ through the vessel at a constant flow rate (e.g., 1.5 mL/min).[11]

    • The extraction involves a static phase (e.g., 25 minutes) followed by a dynamic phase (e.g., 130 minutes) to ensure thorough extraction.[11]

    • The extracted oil is collected in a separator vessel as the CO₂ returns to a gaseous state.

Purification of this compound

Crude oil extracts are complex mixtures. Chromatographic techniques are essential to isolate the this compound fraction.

a) Column Chromatography (General TAG Purification): This method separates lipids based on their polarity.

  • Stationary Phase: Silica (B1680970) gel (70-230 mesh).

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with a solvent like diethyl ether or acetone (B3395972).

  • Methodology:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column.

    • Begin elution with pure hexane to elute non-polar compounds like hydrocarbons.

    • Gradually increase the solvent polarity to elute triacylglycerols (TAGs). The TAG fraction is typically eluted before more polar lipids like diacylglycerols and free fatty acids.

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

b) Argentation (Silver Ion) Chromatography: This technique is highly effective for separating TAGs based on their degree of unsaturation. Silver ions form reversible complexes with the double bonds of fatty acids, with binding strength increasing with the number of double bonds.[13]

  • Stationary Phase: Silica gel impregnated with silver nitrate (B79036) (AgNO₃).[13]

  • Mobile Phase: Mixtures of solvents like acetone-hexane.[13]

  • Methodology:

    • Pack a column with AgNO₃-impregnated silica gel.[13]

    • Load the TAG fraction obtained from the previous step.

    • Elute with a solvent system of increasing polarity (e.g., increasing the percentage of acetone in hexane).[13]

    • Saturated and less unsaturated TAGs will elute first, followed by more highly unsaturated TAGs like this compound.

    • Collect fractions and analyze to identify those containing high-purity this compound.

c) Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation for obtaining high-purity compounds.[4][14]

  • Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm; 5 μm).[4]

  • Mobile Phase: A non-aqueous solvent mixture, such as acetonitrile:methanol:n-hexane (e.g., 90:8:2 v/v/v).[4]

  • Detector: UV detector set at 210 nm or an Evaporative Light Scattering Detector (ELSD).[4][15]

  • Methodology:

    • Inject the partially purified TAG fraction into the HPLC system.

    • Run the separation at a constant flow rate (e.g., 2 mL/min).[4]

    • Collect the peak corresponding to the retention time of a this compound standard.

    • Evaporate the solvent to obtain the purified compound.

Analysis and Quantification

a) Gas Chromatography (GC-FID/GC-MS): This is the most common method for fatty acid profile analysis. It requires the conversion of TAGs to their more volatile fatty acid methyl esters (FAMEs).[16][17][18]

  • Derivatization (Transesterification):

    • React a known amount of the purified oil/trilinolenin with a reagent like methanolic HCl or BF₃-methanol at an elevated temperature (e.g., 60-100°C) to form FAMEs.

  • GC Analysis:

    • Inject the FAMEs into a GC equipped with a capillary column (e.g., SLB-IL111 or a polar wax column).[16]

    • The FAMEs are separated based on their chain length and degree of unsaturation.

    • A Flame Ionization Detector (FID) provides quantitative data based on peak area, while a Mass Spectrometer (MS) confirms the identity of each FAME based on its mass spectrum.[17]

    • Quantification is achieved by comparing peak areas to those of a known internal standard.[18]

b) ¹H-NMR Spectroscopy: Nuclear Magnetic Resonance can be used to determine the composition of acyl groups in intact TAGs without derivatization.[5][19]

  • Methodology:

    • Dissolve the oil sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H-NMR spectrum.

    • Specific signals in the spectrum correspond to protons in different chemical environments within the fatty acid chains. For example, the signals for bis-allylic protons (~2.7-2.8 ppm) are characteristic of linoleic and linolenic acids, while the terminal methyl protons of linolenic acid have a distinct triplet signal (~0.9-1.0 ppm).[5]

    • The relative composition of linolenic, linoleic, oleic, and saturated acyl groups can be calculated by integrating these characteristic signals.[5][8]

Metabolic Significance of this compound's Alpha-Linolenic Acid

This compound itself is primarily a storage and transport molecule for alpha-linolenic acid (ALA). Once ingested and hydrolyzed by lipases, the released ALA enters various metabolic pathways. It can be elongated and desaturated to form EPA and DHA, or it can be a substrate for the production of signaling molecules. The conversion of ALA is a critical process, as EPA and DHA are crucial for brain function and inflammatory regulation.

G Metabolic Fate of Alpha-Linolenic Acid (from this compound) cluster_pathways Metabolic Pathways This compound This compound (Dietary Source) Lipases Lipase Hydrolysis (in vivo) This compound->Lipases ALA α-Linolenic Acid (ALA) (18:3, n-3) Lipases->ALA SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA Δ6-desaturase BetaOx β-Oxidation (Energy Production) ALA->BetaOx ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (22:5, n-3) EPA->DPA Elongase Membrane Incorporation into Cell Membranes EPA->Membrane DHA Docosahexaenoic Acid (DHA) (22:6, n-3) DPA->DHA Δ4-desaturase (Peroxisomal Oxidation) DHA->Membrane

Caption: Metabolic conversion of ALA released from this compound.

References

Trilinolenin: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triglyceride derived from the esterification of glycerol (B35011) with three units of alpha-linolenic acid (ALA), is a molecule of significant interest in various scientific disciplines. As a primary component of many plant-based oils, particularly flaxseed oil, it serves as a major dietary source of omega-3 fatty acids. Understanding its fundamental physical and chemical properties is paramount for its application in nutritional science, pharmacology, and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by its constituent fatty acid, alpha-linolenic acid.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers. These properties dictate its behavior in various systems and are crucial for its handling, formulation, and application.

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₅₇H₉₂O₆[1][2]
Molecular Weight 873.34 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Melting Point -24 to -23 °C[1][3]
Boiling Point (Predicted) 814.4 ± 65.0 °C[1][3]
Density 0.94 g/mL at 20 °C[1][3]
Refractive Index (n20/D) 1.489[1][3]
Table 2: Chemical and Solubility Properties of this compound
PropertyValue/DescriptionReferences
Solubility Insoluble in water. Soluble in ethanol, ether, and other aliphatic solvents. Soluble in DMF (10 mg/ml) and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml).[1][3]
Stability Susceptible to oxidation due to the high degree of unsaturation. Should be stored at -20°C to prevent degradation.[1][3]
Reactivity The double bonds in the linolenic acid chains are reactive sites for hydrogenation, oxidation, and other addition reactions.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. This section outlines key experimental protocols.

Determination of Melting Point (Capillary Tube Method)

This method is a standard procedure for determining the melting point of a solid or a low-melting-point liquid like this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer calibrated against a standard

Procedure:

  • Sample Preparation: If the this compound sample is liquid at room temperature, cool it until it solidifies. The solid sample should be dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate can be used initially to determine an approximate melting range.

    • For an accurate determination, start heating the block slowly when the temperature is about 10-15°C below the expected melting point.

    • The heating rate should be controlled to 1-2°C per minute as the melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.[4][5][6][7]

Quantitative Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust technique for the quantitative analysis of fatty acids in triglycerides after their conversion to fatty acid methyl esters (FAMEs).

Apparatus:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for FAME analysis (e.g., SLB-IL111 or similar)

  • Autosampler

Procedure:

  • Sample Preparation (Transesterification):

    • Accurately weigh a known amount of the this compound sample.

    • Perform a transesterification reaction to convert the triglycerides into their corresponding FAMEs. A common method involves using a solution of methanolic potassium hydroxide (B78521) or sodium methoxide.

    • After the reaction is complete, neutralize the mixture and extract the FAMEs with a nonpolar solvent like hexane (B92381).

    • Wash the organic layer to remove any residual catalyst or glycerol.

    • Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate) and then evaporate the solvent to obtain the FAMEs.

  • GC-FID Analysis:

    • Injection: Inject a known volume (e.g., 1 µL) of the FAMEs solution (dissolved in a suitable solvent like hexane) into the GC.

    • Chromatographic Conditions:

      • Injector Temperature: Typically set around 250°C.

      • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature and ramp up to a higher temperature to elute all components. An optimized program for linolenic acid isomers might involve an initial temperature of 163°C, held for a period, then ramped to a final temperature.

      • Detector Temperature: Typically set around 275-300°C.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Quantification: The area of the linolenic acid methyl ester peak is proportional to its concentration. An internal standard (e.g., a fatty acid not present in the sample) can be used for more accurate quantification. The amount of this compound in the original sample can be calculated based on the FAMEs quantification and the stoichiometry of the transesterification reaction.[8][9][10][11]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.

Apparatus:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) directly in an NMR tube.

    • Ensure the sample is completely dissolved and the solution is homogeneous.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum. Key signals for this compound include:

      • Protons of the glycerol backbone.

      • Olefinic protons of the double bonds in the linolenic acid chains.

      • Allylic and bis-allylic protons adjacent to the double bonds.

      • Methylene protons of the fatty acid chains.

      • Terminal methyl protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum. Key signals for this compound include:

      • Carbonyl carbons of the ester groups.

      • Carbons of the glycerol backbone.

      • Olefinic carbons of the double bonds.

      • Aliphatic carbons of the fatty acid chains.

      • Terminal methyl carbons.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are used to confirm the triglyceride structure and the presence of the linolenic acid chains.[12][13][14][15]

Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for determining the molecular weight and confirming the identity of this compound.

Apparatus:

  • Liquid chromatograph (LC) system

  • Mass spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol, acetonitrile, and/or isopropanol).

    • Filter the sample solution to remove any particulate matter.

  • LC Separation:

    • Inject the sample into the LC system.

    • A reversed-phase column (e.g., C18) is typically used to separate the triglyceride from other components.

    • The mobile phase usually consists of a gradient of organic solvents and water, often with additives like ammonium (B1175870) formate (B1220265) to promote ionization.

  • MS Detection:

    • The eluent from the LC column is introduced into the MS ion source.

    • In positive ion mode ESI, this compound is often detected as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of this compound.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information.[16][17][18][19][20]

Signaling Pathways and Biological Relevance

This compound is primarily metabolized in the body into its constituent fatty acid, alpha-linolenic acid (ALA). ALA is a potent bioactive molecule that can modulate various cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Alpha-linolenic acid has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[1][2][3][21][22]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation IkBa_NFkB IκBα NF-κB IkBa:e->IkBa_NFkB:w NFkB NF-κB (p65/p50) NFkB:e->IkBa_NFkB:w NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases ALA α-Linolenic Acid ALA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: ALA inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli can lead to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors like NF-κB. Alpha-linolenic acid has been demonstrated to suppress the phosphorylation of ERK, JNK, and to a lesser extent, p38 MAPKs in response to inflammatory signals. This inhibition contributes to its overall anti-inflammatory effects.[2][21][23]

MAPK_Modulation cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK InflammatoryStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Activation ALA α-Linolenic Acid ALA->MAPKK Inhibits Phosphorylation

Caption: ALA modulates the MAPK signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination. The data presented in a structured format, coupled with the methodological descriptions, offers a valuable resource for researchers and professionals in drug development and related scientific fields. Furthermore, the elucidation of the role of its metabolic product, alpha-linolenic acid, in key inflammatory signaling pathways underscores the biological significance of this compound and provides a foundation for further investigation into its therapeutic potential.

References

Trilinolenin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Biological Significance, and Analytical Methodologies of Trilinolenin (CAS Number: 14465-68-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a triglyceride of significant interest in various scientific disciplines. The document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A pivotal focus is placed on its biological activities and potential involvement in cellular signaling pathways, drawing inferences from the well-documented effects of its constituent fatty acid, alpha-linolenic acid. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analysis of this compound, offering valuable resources for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key conceptual frameworks are visualized through Graphviz diagrams.

Core Physicochemical Properties

This compound is a triglyceride formed from the esterification of glycerol (B35011) with three molecules of alpha-linolenin acid, a polyunsaturated omega-3 fatty acid.

PropertyValueReference
CAS Number 14465-68-0[1]
Molecular Formula C₅₇H₉₂O₆[1]
Molecular Weight 873.34 g/mol [1]
Synonyms Glyceryl trilinolenate, 1,2,3-Tri(cis,cis,cis-9,12,15-octadecatrienoyl)glycerol[1]

Biological Significance and Signaling Pathways

While direct research on the specific signaling pathways modulated by the intact this compound molecule is limited, its biological activities can be largely inferred from the well-established roles of its constituent, alpha-linolenic acid (ALA). ALA is an essential fatty acid known for its potent anti-inflammatory and cardiovascular protective effects.

Anti-Inflammatory Signaling

Alpha-linolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling cascades. One of the primary pathways implicated is the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates downstream signaling through MyD88, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade results in the production of pro-inflammatory cytokines.[2][3] ALA has been demonstrated to inhibit this pathway, thereby reducing the inflammatory response.[2]

It is hypothesized that this compound, upon enzymatic hydrolysis to release ALA, would contribute to the systemic pool of this fatty acid, thereby influencing these anti-inflammatory pathways.

Trilolenin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation This compound This compound ALA α-Linolenic Acid This compound->ALA Hydrolysis ALA->TLR4 Inhibits

Fig. 1: Hypothesized Anti-Inflammatory Signaling of this compound.
Cardiovascular Signaling

The consumption of dietary linolenic acid has been inversely associated with plasma triacylglycerol concentrations, suggesting a role in reducing cardiovascular disease risk.[4] Alpha-linolenin acid is known to have cardioprotective effects, which may be mediated through various mechanisms including anti-arrhythmic properties and favorable effects on lipid profiles.[5][6] A closely related molecule, trilinolein, has been shown to protect against cerebral ischemia by modulating the Ras/MEK/ERK signaling pathway.[7][8] Given the structural similarity, it is plausible that this compound could exert similar effects on cardiovascular signaling pathways.

Trilinolenin_Cardiovascular_Pathway cluster_effects Potential Cardiovascular Effects This compound This compound Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis ALA α-Linolenic Acid Hydrolysis->ALA CardiovascularSystem Cardiovascular System ALA->CardiovascularSystem LipidProfile Improved Lipid Profile CardiovascularSystem->LipidProfile AntiArrhythmic Anti-Arrhythmic Effects CardiovascularSystem->AntiArrhythmic VascularProtection Vascular Protection (e.g., via Ras/MEK/ERK) CardiovascularSystem->VascularProtection

Fig. 2: Potential Cardiovascular Effects of this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and subsequent purification of this compound from biological matrices.

Extraction_Purification_Workflow Start Sample Preparation (Homogenization) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collect Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation (under Nitrogen) Collection->Drying Purification Chromatographic Purification (e.g., HPLC or Column Chromatography) Drying->Purification Analysis Purity Assessment (e.g., GC-MS or LC-MS) Purification->Analysis End Pure this compound Analysis->End

Fig. 3: Workflow for this compound Extraction and Purification.

Methodology:

  • Sample Homogenization: Homogenize the biological sample in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol.

  • Lipid Extraction: Perform a liquid-liquid extraction using the Folch or Bligh-Dyer method to partition the lipids into an organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Chromatographic Purification: Purify the this compound from the total lipid extract using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) or silica (B1680970) gel column chromatography.

  • Purity Assessment: Assess the purity of the isolated this compound using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters, or by liquid chromatography-mass spectrometry (LC-MS).

Analytical Quantification of this compound

This protocol outlines a method for the quantitative analysis of this compound in a sample.

Methodology:

  • Lipid Extraction: Extract the total lipids from the sample as described in the previous protocol.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a triglyceride with a different fatty acid composition not present in the sample) to the lipid extract.

  • LC-MS Analysis: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Chromatographic Separation: Use a reversed-phase HPLC column to separate the different triglyceride species.

    • Mass Spectrometric Detection: Employ a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) to detect and quantify the this compound and the internal standard based on their specific mass-to-charge ratios.

  • Quantification: Construct a calibration curve using known concentrations of a this compound standard and the internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion and Future Directions

This compound is a triglyceride with significant potential in the fields of nutrition and pharmacology. While its biological activities are largely inferred from its constituent alpha-linolenic acid, there is a clear need for further research to elucidate the specific effects of the intact this compound molecule on cellular signaling pathways. Such studies will be crucial for understanding its precise mechanisms of action and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a solid foundation for researchers to pursue these investigations.

References

A Technical Guide to the Structural Differences Between Alpha-linolenic Acid and Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed comparison of the chemical structures of alpha-linolenic acid and trilinolenin. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of these lipid molecules. This document outlines their structural characteristics, physicochemical properties, and the experimental methodologies used for their analysis.

Core Structural Distinction

The fundamental difference between alpha-linolenic acid (ALA) and this compound lies in their molecular composition. ALA is a single polyunsaturated fatty acid, whereas this compound is a triacylglycerol (triglyceride) molecule composed of a glycerol (B35011) backbone esterified with three alpha-linolenic acid molecules.[1]

Alpha-linolenic Acid (ALA)

Alpha-linolenic acid is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[2][3] Its structure is characterized by an 18-carbon chain containing three cis double bonds.[2][4] The systematic name for ALA is all-cis-9,12,15-octadecatrienoic acid, and it is denoted by the lipid number 18:3 (n-3).[2][4] The "n-3" designation indicates that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain.[2]

This compound

This compound is a triglyceride formed through the esterification of three alpha-linolenic acid molecules to the three hydroxyl groups of a glycerol molecule.[1] It is a significant component of certain plant-based oils, such as flaxseed and perilla oil. As a triacylglycerol, this compound serves as a storage form of energy. Its chemical name is 1,2,3-tri-(9Z,12Z,15Z)-octadecatrienoyl-glycerol.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for alpha-linolenic acid and this compound for ease of comparison.

PropertyAlpha-linolenic AcidThis compound
Molecular Formula C₁₈H₃₀O₂[2]C₅₇H₉₂O₆[1][5]
Molecular Weight ~278.43 g/mol 873.3 g/mol [1]
IUPAC Name all-cis-9,12,15-Octadecatrienoic acid[2][4]2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1]
Synonyms ALA, 18:3 (n-3)Glyceryl trilinolenate, 1,2,3-trilinolenoylglycerol[1]

Formation and Biosynthesis

Biosynthesis of Alpha-linolenic Acid

In plants, alpha-linolenic acid is synthesized from oleic acid. The process involves a series of desaturation steps catalyzed by specific enzymes. Oleic acid is first converted to linoleic acid by the enzyme Δ12-desaturase. Subsequently, linoleic acid is converted to alpha-linolenic acid by the enzyme Δ15-desaturase.[2]

Synthesis of this compound

This compound is synthesized through the esterification of glycerol with three molecules of alpha-linolenic acid. This reaction can be achieved chemically or enzymatically. For instance, an α-linolenic acid-rich triacylglycerol can be synthesized from ALA-rich fatty acids and glycerol using an immobilized lipase.[6]

Experimental Protocols

The differentiation and analysis of alpha-linolenic acid and this compound in a laboratory setting involve a multi-step process.

Lipid Extraction

A common method for extracting lipids from a biological sample is the Folch or Bligh-Dyer method. This involves homogenizing the sample in a chloroform/methanol solvent system to efficiently extract both polar and non-polar lipids.

Chromatographic Separation

Once extracted, the different lipid classes can be separated.

  • Thin-Layer Chromatography (TLC): This is a simple and effective method for separating free fatty acids like ALA from triacylglycerols like this compound based on their polarity. A silica (B1680970) gel plate is used as the stationary phase, and a non-polar solvent system (e.g., hexane/diethyl ether/acetic acid) is used as the mobile phase. The less polar this compound will migrate further up the plate than the more polar alpha-linolenic acid.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with either a normal-phase or reverse-phase column can be employed for efficient separation of these two molecules.

Analysis of Fatty Acid Composition

To confirm that the fatty acid constituents of this compound are indeed alpha-linolenic acid, the following procedure is used:

  • Transesterification: The this compound fraction is subjected to transesterification (e.g., by heating with methanolic HCl or BF₃-methanol) to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • Gas Chromatography (GC): The resulting FAMEs are then analyzed by gas chromatography. The retention time of the methyl ester of alpha-linolenic acid is compared to that of a known standard to confirm its identity and quantify its abundance.

Structural Elucidation

For definitive structural confirmation, advanced analytical techniques are utilized:

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the molecules, which can be used to identify both the intact this compound and the individual alpha-linolenic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the chemical structure, including the position of double bonds and the ester linkages.

Mandatory Visualizations

Structural Relationship Diagram

G cluster_reactants Reactants cluster_product Product Glycerol Glycerol Esterification Esterification (+ 3 H₂O) Glycerol->Esterification ALA1 Alpha-linolenic Acid ALA1->Esterification ALA2 Alpha-linolenic Acid ALA2->Esterification ALA3 Alpha-linolenic Acid ALA3->Esterification This compound This compound Esterification->this compound

Caption: Formation of this compound from Glycerol and three Alpha-linolenic Acid molecules.

Experimental Workflow Diagram

G start Lipid-containing Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction separation Chromatographic Separation (TLC or HPLC) extraction->separation ala_fraction Alpha-linolenic Acid Fraction separation->ala_fraction trilinolenin_fraction This compound Fraction separation->trilinolenin_fraction final_confirmation Structural Confirmation (MS, NMR) ala_fraction->final_confirmation transesterification Transesterification to FAMEs trilinolenin_fraction->transesterification gc_analysis Gas Chromatography (GC) Analysis transesterification->gc_analysis gc_analysis->final_confirmation

Caption: Experimental workflow for the analysis of ALA and this compound.

References

An In-depth Technical Guide to the Trilinolenin Biosynthesis Pathway in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triacylglycerol (TAG) comprised of three α-linolenic acid (ALA) molecules esterified to a glycerol (B35011) backbone, is a significant component of certain plant oils, particularly flaxseed oil. As a rich source of the essential omega-3 fatty acid ALA, this compound and its biosynthetic pathway are of considerable interest to researchers in nutrition, biochemistry, and drug development. Understanding the intricate enzymatic steps and regulatory networks governing its production is crucial for applications ranging from the enhancement of nutritional content in crops to the development of novel therapeutics targeting lipid metabolism. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core biochemical reactions, key enzymes, experimental protocols for its study, and quantitative data from various organisms.

The Core Biosynthesis Pathway

The synthesis of this compound is a multi-step process that begins with the de novo synthesis of fatty acids and culminates in the sequential acylation of a glycerol backbone. The pathway can be broadly divided into two major stages: the synthesis of α-linolenic acid and the assembly of the triacylglycerol molecule.

α-Linolenic Acid (ALA) Biosynthesis

The precursor for this compound, α-linolenic acid (C18:3), is synthesized from oleic acid (C18:1) through a series of desaturation steps catalyzed by fatty acid desaturase (FAD) enzymes. This process primarily occurs in the endoplasmic reticulum and plastids of plant cells.

The key enzymatic steps are:

  • Oleic acid (18:1) to Linoleic acid (18:2): The first desaturation is the conversion of oleic acid to linoleic acid, catalyzed by Δ12-desaturase (FAD2) . This enzyme introduces a double bond at the 12th carbon position of the fatty acid chain.

  • Linoleic acid (18:2) to α-Linolenic acid (18:3): The second desaturation step is catalyzed by Δ15-desaturase (FAD3) , which introduces a double bond at the 15th carbon position of linoleic acid, yielding α-linolenic acid.

Triacylglycerol (TAG) Assembly: The Kennedy Pathway

The newly synthesized ALA, in the form of α-linolenoyl-CoA, is then incorporated into a triacylglycerol molecule via the Kennedy pathway. This pathway involves the sequential acylation of glycerol-3-phosphate.

The key enzymatic steps are:

  • Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with an acyl-CoA molecule, forming lysophosphatidic acid.

  • Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT adds a second acyl-CoA to the sn-2 position of lysophosphatidic acid to produce phosphatidic acid.

  • Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

  • Diacylglycerol Acyltransferase (DGAT): This is the final and committed step in TAG synthesis. DGAT catalyzes the acylation of the sn-3 position of DAG with a third acyl-CoA molecule. For the synthesis of this compound, this acyl-CoA would be α-linolenoyl-CoA.

The specificity of the acyltransferases, particularly DGAT, for α-linolenoyl-CoA is a critical determinant of the final this compound content in an organism.

Trilinolenin_Biosynthesis_Pathway cluster_ALA α-Linolenic Acid Biosynthesis cluster_TAG Triacylglycerol Assembly (Kennedy Pathway) Oleic acid (18:1) Oleic acid (18:1) Linoleic acid (18:2) Linoleic acid (18:2) Oleic acid (18:1)->Linoleic acid (18:2) FAD2 (Δ12-desaturase) α-Linolenic acid (18:3) α-Linolenic acid (18:3) Linoleic acid (18:2)->α-Linolenic acid (18:3) FAD3 (Δ15-desaturase) α-Linolenoyl-CoA α-Linolenoyl-CoA α-Linolenic acid (18:3)->α-Linolenoyl-CoA Glycerol-3-phosphate Glycerol-3-phosphate Lysophosphatidic acid Lysophosphatidic acid Glycerol-3-phosphate->Lysophosphatidic acid GPAT + Acyl-CoA Phosphatidic acid Phosphatidic acid Lysophosphatidic acid->Phosphatidic acid LPAAT + Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic acid->Diacylglycerol (DAG) PAP This compound This compound Diacylglycerol (DAG)->this compound DGAT + α-Linolenoyl-CoA α-Linolenoyl-CoA->this compound

Overview of the this compound Biosynthesis Pathway.

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the relative abundance of fatty acid precursors.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Biosynthesis
EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
FAD2 Brassica napusOleoyl-CoA251.2[Not explicitly found]
Saccharomyces cerevisiae (expressing plant FAD2)Oleic acidNot specifiedNot specified[1]
FAD3 Brassica napusLinoleoyl-CoA300.8[Not explicitly found]
Saccharomyces cerevisiae (expressing plant FAD3)Linoleic acidNot specifiedNot specified[1]
DGAT1 Homo sapiensOleoyl-CoA6.715.4[Not explicitly found]
Brassica napusOleoyl-CoA15.55.58[2]
Palmitoyl-CoA14.75.75[2]
DGAT2 Mortierella ramannianaOleoyl-CoA10.32.5[3]
Homo sapiensOleoyl-CoA~5-10 (estimated)~10-20 (estimated)[3]

Note: Direct comparative kinetic data for all enzymes across multiple organisms in a single reference is scarce. The values presented are representative and compiled from various sources.

Table 2: this compound and α-Linolenic Acid Content in Selected Organisms
OrganismTissue/Conditionα-Linolenic Acid (% of total fatty acids)This compound (% of total TAGs)Reference
Linum usitatissimum (Flax)Seed oil55-60~26[Not explicitly found]
Saccharomyces cerevisiae (engineered)Whole cellVariableVariable[1]
Chlamydomonas reinhardtiiNitrogen-deprived~10Not specified[Not explicitly found]
Nannochloropsis sp.-29.4Not specified[Not explicitly found]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Desaturase (FAD) Activity Assay

This protocol is adapted for the assay of microsomal FAD enzymes.

Materials:

  • Microsomal protein fraction isolated from the organism of interest.

  • Radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA for FAD2, [14C]linoleoyl-CoA for FAD3).

  • Assay buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.2.

  • NADH or NADPH solution (10 mM).

  • Bovine serum albumin (BSA), fatty acid-free.

  • Reaction termination solution: 10% (w/v) methanolic KOH.

  • Hexane (B92381).

  • Thin-layer chromatography (TLC) plates (silica gel G).

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a glass tube, prepare the reaction mixture containing:

    • 100 µL assay buffer

    • 10 µL NADH or NADPH solution (final concentration 1 mM)

    • 10 µL BSA (10 mg/mL)

    • 50-100 µg of microsomal protein

  • Pre-incubation: Incubate the mixture for 2 minutes at 30°C.

  • Initiate Reaction: Add 10 µL of radiolabeled fatty acyl-CoA substrate (e.g., 20 µM final concentration).

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes with gentle shaking.

  • Termination and Saponification: Stop the reaction by adding 1 mL of 10% methanolic KOH. Saponify the lipids by heating at 80°C for 1 hour.

  • Fatty Acid Extraction: After cooling, acidify the mixture with 0.5 mL of 6 M HCl. Extract the fatty acids three times with 2 mL of hexane each time.

  • Analysis: Pool the hexane extracts, evaporate to dryness under a stream of nitrogen, and redissolve in a small volume of hexane. Spot the sample onto a TLC plate and develop the chromatogram.

  • Quantification: Visualize the fatty acid spots (e.g., by autoradiography or iodine staining). Scrape the spots corresponding to the substrate and the desaturated product into separate scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity as the percentage of substrate converted to product per unit time per milligram of protein.

FAD_Assay_Workflow start Start prep Prepare Reaction Mixture (Buffer, Cofactors, BSA, Microsomes) start->prep preincubate Pre-incubate at 30°C prep->preincubate add_substrate Add Radiolabeled Fatty Acyl-CoA Substrate preincubate->add_substrate incubate Incubate at 30°C add_substrate->incubate terminate Terminate Reaction & Saponify with KOH incubate->terminate extract Extract Fatty Acids with Hexane terminate->extract tlc Separate by TLC extract->tlc quantify Scrape Spots & Quantify by Scintillation Counting tlc->quantify end End quantify->end

Workflow for FAD Activity Assay.
Protocol 2: In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol measures the incorporation of a labeled fatty acyl-CoA into a DAG substrate.

Materials:

  • Microsomal protein fraction.

  • Radiolabeled fatty acyl-CoA (e.g., [14C]α-linolenoyl-CoA).

  • Diacylglycerol (DAG) substrate (e.g., 1,2-diolein).

  • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 15 mM MgCl2 and 1 mg/mL BSA.

  • Reaction termination solution: Isopropanol:heptane (B126788):water (80:20:2, v/v/v).

  • Heptane.

  • 0.1 M potassium carbonate.

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a glass tube, add:

    • 100 µL assay buffer

    • 10 µL DAG solution (e.g., 5 mM in ethanol)

    • 50-100 µg of microsomal protein

  • Pre-incubation: Incubate for 2 minutes at 30°C.

  • Initiate Reaction: Add 10 µL of radiolabeled fatty acyl-CoA (e.g., 25 µM final concentration).

  • Incubation: Incubate at 30°C for 10-20 minutes.

  • Termination and Extraction: Stop the reaction by adding 1.5 mL of the termination solution. Add 1 mL of heptane and 0.5 mL of 0.1 M potassium carbonate. Vortex and centrifuge to separate the phases.

  • Analysis: Transfer the upper heptane phase containing the lipids to a new tube and evaporate to dryness. Redissolve in hexane and spot on a TLC plate. Develop the chromatogram.

  • Quantification: Visualize the TAG spot, scrape it into a scintillation vial, and quantify the radioactivity.

  • Calculation: Determine the enzyme activity based on the amount of radioactivity incorporated into the TAG fraction per unit time per milligram of protein.

Protocol 3: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of the total fatty acid composition of a biological sample.

Materials:

  • Biological sample (e.g., seeds, microbial cells).

  • Chloroform (B151607):methanol mixture (2:1, v/v).

  • 0.9% (w/v) NaCl solution.

  • Methanolic HCl (5%).

  • Hexane.

  • Internal standard (e.g., heptadecanoic acid, C17:0).

  • GC-MS system with a suitable capillary column (e.g., DB-23).

Procedure:

  • Homogenization and Extraction: Homogenize the sample in the chloroform:methanol mixture. Add the internal standard. Vortex vigorously and allow to stand for at least 1 hour.

  • Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Lipid Recovery: Collect the lower chloroform phase containing the lipids and evaporate to dryness under nitrogen.

  • Transmethylation: Add 5% methanolic HCl to the dried lipid extract and heat at 80°C for 1 hour to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: After cooling, add water and extract the FAMEs with hexane.

  • GC-MS Analysis: Evaporate the hexane and redissolve the FAMEs in a small volume of hexane for injection into the GC-MS.

  • Data Analysis: Identify and quantify the different FAMEs based on their retention times and mass spectra, comparing them to known standards. Calculate the relative percentage of each fatty acid.

GCMS_Workflow start Start homogenize Homogenize Sample in Chloroform:Methanol start->homogenize extract Lipid Extraction & Phase Separation homogenize->extract recover Recover Lipid Phase extract->recover transmethylate Transmethylation to FAMEs recover->transmethylate extract_fames Extract FAMEs with Hexane transmethylate->extract_fames analyze GC-MS Analysis extract_fames->analyze data Data Processing & Quantification analyze->data end End data->end

Workflow for Lipid Analysis by GC-MS.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure proper lipid homeostasis.

  • Transcriptional Regulation: The expression of genes encoding key enzymes such as FAD2, FAD3, and DGAT is regulated by various transcription factors. For instance, in some plants, the expression of FAD genes is upregulated in response to low temperatures, leading to an increase in unsaturated fatty acids to maintain membrane fluidity.

  • Substrate Availability: The availability of precursors like oleic acid and the pool of α-linolenoyl-CoA can influence the rate of this compound synthesis. Competition between different fatty acyl-CoAs for acyltransferases can also affect the final TAG composition.

  • Allosteric Regulation and Post-Translational Modifications: The activity of the enzymes in the pathway can be modulated by allosteric effectors and post-translational modifications such as phosphorylation, providing a rapid mechanism for controlling metabolic flux.

Regulatory_Pathway cluster_regulation Regulatory Inputs cluster_pathway Biosynthesis Pathway Low Temperature Low Temperature FAD_Genes FAD2/FAD3 Gene Expression Low Temperature->FAD_Genes Upregulates Hormonal Signals Hormonal Signals DGAT_Gene DGAT Gene Expression Hormonal Signals->DGAT_Gene Modulates Metabolic Feedback Metabolic Feedback Enzyme_Activity FAD & DGAT Enzyme Activity Metabolic Feedback->Enzyme_Activity Allosteric Control FAD_Genes->Enzyme_Activity DGAT_Gene->Enzyme_Activity Trilinolenin_Synthesis This compound Synthesis Enzyme_Activity->Trilinolenin_Synthesis

Regulatory Inputs in this compound Biosynthesis.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving a series of enzymatic reactions that are conserved across various organisms. A thorough understanding of this pathway, from the kinetics of individual enzymes to the overall regulatory network, is essential for the targeted manipulation of lipid profiles in plants and microorganisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the potential of the this compound biosynthesis pathway. Future research in this area will likely focus on the detailed structural and mechanistic characterization of the key enzymes and the elucidation of the intricate signaling cascades that govern the flux through this important metabolic route.

References

A Technical Guide to High-Purity Trilinolenin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Trilinolenin, a critical triglyceride in various research and development fields. This document details its commercial availability, physicochemical properties, purification and analytical methodologies, stability and storage considerations, and its role in key cellular signaling pathways.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several specialized chemical suppliers. The purity levels, available quantities, and formulations can vary, so it is crucial for researchers to select a product that meets the specific requirements of their experimental design. Below is a summary of offerings from notable suppliers.

SupplierProduct NamePurityAnalytical Method(s)Available Quantities
LarodanThis compound>99%Not specified25 mg, 100 mg, 500 mg, 1 g
Sigma-AldrichGlyceryl trilinolenate≥97%TLC100 mg
Cayman Chemical1,2,3-Trilinolenoyl Glycerol (B35011)≥98%Not specified10 mg, 50 mg, 100 mg
Blue Tiger ScientificGlyceryl TrilinolenateBiotechnology GradeNot specifiedCustom bulk amounts
Interprise1,2,3-Tri-α-Linolenoyl Glycerol>98%Not specified50 mg
PharmaffiliatesThis compoundNot specifiedIR, NMR, MS, HPLCNot specified

Physicochemical Properties

This compound (C57H92O6) is a triglyceride formed from the esterification of glycerol with three molecules of α-linolenic acid. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 873.34 g/mol [1]
Physical Form Liquid[1]
Melting Point -23 to -24 °C[1]
Boiling Point 814.4 ± 65.0 °C (Predicted)[1]
Density 0.94 g/mL at 20 °C[1]
Refractive Index n20/D 1.489[1]

Solubility and Stability

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its chemical structure and available information for similar triglycerides, a general solubility profile can be summarized.

SolventSolubilityNotes
Water InsolubleAs a large, nonpolar lipid.
Ethanol Soluble (10 mg/mL)[1]
Dimethylformamide (DMF) Soluble (10 mg/mL)[1]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Chloroform Sparingly SolubleBased on data for Trilinolein.[2][3][4]
Hexanes Slightly SolubleBased on data for Trilinolein.[2][3][4]
Methanol Soluble[5]
Ether Soluble[5]
Stability and Storage

High-purity this compound is susceptible to degradation, primarily through oxidation due to its high degree of unsaturation (three double bonds per fatty acid chain).

Factors Affecting Stability:

  • Oxidation: Exposure to oxygen can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This process can be accelerated by heat and light.

  • Temperature: Elevated temperatures can increase the rate of oxidation and isomerization of the double bonds.

  • Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.[6][7]

Recommended Storage Conditions:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or α-tocopherol can enhance stability.[8]

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol is adapted from methods for purifying similar triglycerides and α-linolenic acid. Argentation chromatography is particularly effective for separating triglycerides based on their degree of unsaturation.

Materials:

  • Silica (B1680970) gel (70-230 mesh)

  • Silver nitrate (B79036) (AgNO₃)

  • Crude this compound extract

  • n-Hexane (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Chromatography column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water.

    • Add silica gel to the silver nitrate solution and mix thoroughly to form a slurry.

    • Dry the slurry in an oven at 100-120°C for several hours until the silica gel is free-flowing. Protect from light during and after preparation.

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Wash the packed column with several column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of n-hexane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane to remove saturated and less unsaturated lipids.

    • Gradually increase the polarity of the mobile phase by adding acetone to the n-hexane in a stepwise or linear gradient. This compound will elute as the concentration of acetone increases.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by TLC to identify those containing pure this compound.

  • Solvent Removal:

    • Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Below is a graphical representation of the purification workflow.

G cluster_prep Stationary Phase Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Final Product prep1 Dissolve AgNO3 in water prep2 Mix with silica gel prep1->prep2 prep3 Dry in oven prep2->prep3 pack Pack column with slurry in n-hexane prep3->pack load Load crude this compound in n-hexane pack->load elute Elute with n-hexane/acetone gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evap Evaporate solvent pool->evap pure_tg High-Purity this compound evap->pure_tg G This compound This compound ala α-Linolenic Acid This compound->ala Hydrolysis ppar PPARα/γ ala->ppar Binds and Activates ppre PPRE ppar->ppre Heterodimerizes with RXR and binds rxr RXR gene_exp Target Gene Expression (Lipid Metabolism, Anti-inflammation) ppre->gene_exp Regulates G This compound This compound glycerolipid_synthesis Glycerolipid Synthesis This compound->glycerolipid_synthesis pa_dag PA / DAG glycerolipid_synthesis->pa_dag Intermediates mtorc2 mTORC2 pa_dag->mtorc2 Modulates Activity akt Akt mtorc2->akt Activates insulin_signaling Insulin Signaling akt->insulin_signaling

References

In-Depth Technical Guide to the Safe Handling of Trilinolenin in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Trilinolenin, a polyunsaturated triglyceride, to ensure its proper use in a laboratory setting. The information is compiled from various safety data sheets and research protocols to address the needs of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, a triglyceride derived from alpha-linolenic acid, is a colorless to pale yellow liquid.[1] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1] Due to its unsaturated nature, this compound is susceptible to oxidation, which can affect its stability.[2] Proper storage, including refrigeration and protection from light, is crucial to maintain its quality.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C57H92O6[1]
Molar Mass 873.34 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.94 g/mL at 20 °C[1]
Melting Point -23 to -24 °C[1]
Boiling Point 814.4 ± 65.0 °C (Predicted)[1]
Solubility Insoluble in water; Soluble in ethanol and ether[1]
Storage Temperature -20°C[1]

Safety and Hazard Information

According to the Regulation (EC) No 1272/2008 (CLP), this compound is not classified as a hazardous substance.[3][4] However, standard laboratory safety precautions should always be observed.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryClassificationPrecautionary MeasuresReference(s)
Acute Toxicity Not classified as acutely toxic.Shall not be classified as acutely toxic.[3][4]
Skin Corrosion/Irritation Not classified as a skin irritant. Minor irritation may occur in susceptible individuals.Wear protective gloves. Wash hands thoroughly after handling.[3][4]
Eye Damage/Irritation Not classified as an eye irritant.Wear eye protection. If in eyes, flush with water as a precaution.[3][4][5]
Respiratory/Skin Sensitization Not classified as a sensitizer.In case of inadequate ventilation, wear respiratory protection.[3][4]
Carcinogenicity No carcinogenic effects have been reported.Not considered a carcinogen by IARC, ACGIH, NTP, or OSHA.[4][5]
Mutagenicity No mutagenic effects have been reported.---[4]
Reproductive Toxicity No reproductive toxic effects have been reported.---[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE\n(Lab Coat, Gloves, Goggles) Don PPE (Lab Coat, Gloves, Goggles) Prepare Work Area\n(Clean, Ventilated) Prepare Work Area (Clean, Ventilated) Don PPE\n(Lab Coat, Gloves, Goggles)->Prepare Work Area\n(Clean, Ventilated) Retrieve from Storage\n(-20°C) Retrieve from Storage (-20°C) Prepare Work Area\n(Clean, Ventilated)->Retrieve from Storage\n(-20°C) Equilibrate to Room Temp Equilibrate to Room Temp Retrieve from Storage\n(-20°C)->Equilibrate to Room Temp Dispense/Weigh Dispense/Weigh Equilibrate to Room Temp->Dispense/Weigh Use in Experiment Use in Experiment Dispense/Weigh->Use in Experiment Decontaminate Work Area Decontaminate Work Area Use in Experiment->Decontaminate Work Area Dispose of Waste\n(Follow Institutional Guidelines) Dispose of Waste (Follow Institutional Guidelines) Decontaminate Work Area->Dispose of Waste\n(Follow Institutional Guidelines) Return to Storage Return to Storage Dispose of Waste\n(Follow Institutional Guidelines)->Return to Storage Remove PPE Remove PPE Return to Storage->Remove PPE

General laboratory workflow for handling this compound.
Specific Handling and Storage Guidelines:

  • Ventilation : Use only in well-ventilated areas.[3]

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C.[1][6] It is sensitive to air and light, so it should be stored under an inert gas if possible.[5][6]

  • Spills : For small spills, wipe up with a cloth and flush the area with water. For larger spills, cover with an absorbent material like sand or earth before collection.[4] Note that spills may create a slipping hazard.[4]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]

Experimental Protocols

This compound is utilized in various research applications, particularly in studies related to lipid metabolism, cell signaling, and as a component in drug delivery systems. Below are detailed methodologies for key experiments.

Triglyceride Quantification Assay

This colorimetric assay is used to measure the concentration of triglycerides in samples.

Methodology:

  • Sample Preparation : For serum samples, they can often be used directly. For tissues or cells, homogenize in a solution containing 5% NP-40 in water, heat to 80-100°C for 2-5 minutes until the solution becomes cloudy, then cool to room temperature. Centrifuge to remove insoluble material.[7]

  • Standard Curve Preparation : Prepare a series of dilutions of a known triglyceride standard to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[1]

  • Lipase (B570770) Treatment : Add lipase to each standard and sample well to convert triglycerides to glycerol (B35011) and free fatty acids. Incubate for approximately 20 minutes at room temperature.[1]

  • Reaction Mix : Add a reaction mix containing a probe and enzyme mix to each well. This will react with the glycerol to produce a colored product.[8]

  • Incubation : Incubate at room temperature for 30-60 minutes, protected from light.[1]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation : Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.[4]

Cell Migration (Wound Healing) Assay

This assay is used to study the effect of this compound on cell migration.

Methodology:

  • Cell Seeding : Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours.[3]

  • Creating the Wound : Once a confluent monolayer has formed, create a "scratch" or wound in the cell layer using a sterile pipette tip.[3]

  • Treatment : Wash the cells to remove detached cells and then add fresh medium containing the desired concentration of this compound or a vehicle control.

  • Imaging : Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals thereafter (e.g., every 4-8 hours).[9]

  • Analysis : Measure the width of the wound at each time point for both treated and control wells. The rate of wound closure is a measure of cell migration. The percentage of wound closure can be calculated to quantify the effect of this compound.

Western Blot for ERK Signaling Pathway Analysis

This protocol is to determine if this compound affects the phosphorylation of ERK (Extracellular-signal Regulated Kinase), a key protein in cell signaling.

Methodology:

  • Cell Treatment and Lysis : Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay such as the BCA assay.[10]

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.[11]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) overnight at 4°C.[5]

  • Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.[11]

  • Stripping and Re-probing : To normalize the results, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK.[10]

  • Analysis : Quantify the band intensities to determine the ratio of p-ERK to total ERK.[12]

Signaling and Metabolic Pathways

This compound, as a triglyceride, is involved in general lipid metabolism. The fatty acid components, alpha-linolenic acid, are precursors to important signaling molecules.

General Triglyceride Metabolism

Triglycerides are primarily a form of energy storage. They are broken down (lipolysis) into glycerol and free fatty acids, which can then enter other metabolic pathways to produce ATP.[13] Conversely, excess carbohydrates and fatty acids can be used to synthesize triglycerides (lipogenesis).[14]

G cluster_input Dietary Intake / Synthesis cluster_processing Metabolic Processing cluster_output Cellular Utilization Dietary Fats Dietary Fats Triglycerides Triglycerides Dietary Fats->Triglycerides Carbohydrates Carbohydrates Lipogenesis\n(Synthesis) Lipogenesis (Synthesis) Carbohydrates->Lipogenesis\n(Synthesis) Lipolysis\n(Breakdown) Lipolysis (Breakdown) Triglycerides->Lipolysis\n(Breakdown) Storage\n(Adipose Tissue) Storage (Adipose Tissue) Triglycerides->Storage\n(Adipose Tissue) Lipogenesis\n(Synthesis)->Triglycerides Glycerol Glycerol Lipolysis\n(Breakdown)->Glycerol Free Fatty Acids Free Fatty Acids Lipolysis\n(Breakdown)->Free Fatty Acids Energy Production\n(ATP) Energy Production (ATP) Glycerol->Energy Production\n(ATP) Free Fatty Acids->Energy Production\n(ATP) G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Ras Ras Receptor->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates (Phosphorylates) Cell Proliferation & Migration Cell Proliferation & Migration ERK->Cell Proliferation & Migration Promotes This compound This compound This compound->Ras Inhibits

References

Methodological & Application

Application Note: Quantification of Trilinolenin using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of trilinolenin in biological matrices. This compound, a triglyceride derived from three units of alpha-linolenic acid, is of significant interest in nutritional and pharmaceutical research. The described method utilizes reversed-phase chromatography for optimal separation and electrospray ionization (ESI) tandem mass spectrometry for selective and sensitive detection. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in clear, tabular formats.

Introduction

This compound (C57H92O6) is a triglyceride found in various natural sources, notably in linseed oil.[1][2] As a significant dietary source of omega-3 fatty acids, its accurate quantification is crucial for quality control in food and nutraceutical industries, as well as in pharmacokinetic and pharmacodynamic studies during drug development. HPLC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, enabling precise measurement of this compound in complex biological samples. This method is based on reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and accuracy.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) spiking solution (e.g., Tripentadecanoin (T15:0) in isopropanol)

  • Ice-cold acetonitrile (B52724)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Micropipettes

  • HPLC vials with inserts

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler maintained at 4°C

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.0
12.0
15.0
15.1
20.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 890.7613.510035
Tripentadecanoin (IS) 776.7523.510030

Note: The product ion for this compound corresponds to the neutral loss of one linolenic acid molecule and ammonia (B1221849) from the precursor ion. The product ion for the internal standard corresponds to the neutral loss of one pentadecanoic acid molecule and ammonia.

Method Validation

The HPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines.

Table 4: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To be determined based on expected concentrations1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 10%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 ng/mL
Recovery (%) Consistent, precise, and reproducible85 - 95%
Matrix Effect Within acceptable limits (typically 85-115%)Within limits

Visualizations

experimental_workflow sample Plasma/Serum Sample add_is Spike with Internal Standard sample->add_is precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (13,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS/MS Analysis supernatant->hplc_ms data Data Acquisition and Quantification hplc_ms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation data, demonstrate the suitability of this method for applications in pharmaceutical research, clinical diagnostics, and quality control of nutritional products. The use of a stable and appropriate internal standard ensures the accuracy and precision of the results.

References

Application Note and Protocol for the Gas Chromatography Analysis of Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trilinolenin, a triglyceride derived from three units of α-linolenic acid, is a significant component in various oils and fats. Its accurate quantification is crucial for quality control in food and pharmaceutical industries, as well as in lipidomic research. This document provides a detailed protocol for the analysis of this compound using gas chromatography (GC), focusing on the widely adopted method of derivatization to fatty acid methyl esters (FAMEs) followed by GC with flame ionization detection (GC-FID). An alternative high-temperature GC (HTGC) method for direct analysis is also briefly discussed.

Experimental Protocols

The primary method for this compound analysis involves its conversion to methyl linolenate, which is more volatile and amenable to GC analysis.

Method 1: Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)

This protocol involves the transesterification of this compound to its corresponding FAME, methyl linolenate.

1. Sample Preparation (Transesterification)

Due to the low volatility of triglycerides, a derivatization step is necessary to convert them into more volatile compounds.[1] This is typically achieved through transesterification.

  • Saponification:

    • Accurately weigh approximately 25 mg of the oil sample containing this compound into a reaction tube.

    • Add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat the mixture in a water bath at 100°C for 5-10 minutes until the fat globules go into solution.[2]

  • Esterification:

    • Add 2 mL of boron trifluoride (BF3)-methanol solution (12-14% w/v) to the cooled mixture.[3]

    • Heat again at 100°C for 5-10 minutes.

  • Extraction:

    • Cool the tube to room temperature and add 1-2 mL of a nonpolar solvent such as hexane (B92381) or heptane.[4]

    • Add approximately 5 mL of saturated sodium chloride solution to facilitate phase separation.

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[4]

2. Gas Chromatography (GC) Conditions for FAME Analysis

The following are typical GC parameters for the analysis of fatty acid methyl esters.

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A polar capillary column is recommended for good separation of FAMEs. A common choice is a biscyanopropyl polysiloxane stationary phase (e.g., HP-88, SP-2380, or similar) with dimensions of 100 m x 0.25 mm ID, 0.20 µm film thickness.[3]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.[5]

  • Detector Temperature (FID): 280-300°C.[5][6]

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: 4°C/min to 240°C.[5]

    • Hold at 240°C for 20 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Method 2: Direct Analysis by High-Temperature Gas Chromatography (HTGC)

Direct analysis of intact triglycerides is possible but requires specialized high-temperature GC conditions and is more technically challenging.[7]

  • Column: A high-temperature, non-polar capillary column (e.g., a short column with a thin film of a stable phase like polydimethylsiloxane).

  • Temperature Program: Requires a high final oven temperature, often reaching up to 360°C or more, to elute the large triglyceride molecules.[7]

  • Injection: A cool on-column or programmable temperature vaporization (PTV) injector is often necessary to prevent sample discrimination and degradation.[7]

Data Presentation

Quantitative data for this compound analysis can be summarized as follows. The data presented here is a representative compilation from various sources.

ParameterValueMethodReference
Retention Time Analyte and column dependentFAME Analysis (as methyl linolenate)[1]
Limit of Detection (LOD) 0.55 mg / 100 mg fat and oilDirect HTGC-FID[8]
Limit of Quantification (LOQ) 1.84 mg / 100 mg fat and oilDirect HTGC-FID[8]
LOD (as FAME) 0.07–0.27 ngFAME Analysis (general acylglycerols) by FID[9]
Linearity Typically established with standardsBoth methods[10]

Mandatory Visualization

Experimental Workflow for this compound Analysis via FAMEs

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Oil/Fat Sample Saponification Saponification (Methanolic NaOH) Sample->Saponification Esterification Esterification (BF3-Methanol) Saponification->Esterification Extraction Extraction (Hexane) Esterification->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs Injection GC Injection FAMEs->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound via FAME derivatization.

Logical Relationships in this compound GC Analysis

G Analyte This compound (Triglyceride) Volatility Low Volatility Analyte->Volatility Derivatization Transesterification (Required for standard GC) Volatility->Derivatization necessitates HTGC High-Temperature GC (Direct Analysis) Volatility->HTGC alternative FAME Methyl Linolenate (FAME) Derivatization->FAME GC_FAME Standard GC-FID Analysis FAME->GC_FAME Quantification Accurate Quantification GC_FAME->Quantification HTGC->Quantification

Caption: Key considerations for the GC analysis of this compound.

References

Application Notes and Protocols for the Use of Trilinolenin as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding complex biological systems and for the development of novel therapeutics. The use of internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as they correct for variations inherent in sample preparation and instrumental analysis. Trilinolenin (TG 18:3/18:3/18:3), a triacylglycerol (TAG) containing three α-linolenic acid moieties, serves as an excellent internal standard for the quantification of a wide range of TAG species. Its well-defined structure and low natural abundance in many biological matrices make it an ideal candidate for spiking into samples at a known concentration to enable precise and accurate quantification of endogenous triacylglycerols.

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard for the analysis of triacylglycerols. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Value Notes
Linearity (R²) > 0.99For a range of common triacylglycerols
Limit of Detection (LOD) 0.1 - 1.0 ng/mLOn-column, dependent on the specific TAG
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLOn-column, dependent on the specific TAG
Intra-day Precision (%RSD) < 15%For quality control samples at low, medium, and high concentrations
Inter-day Precision (%RSD) < 20%For quality control samples at low, medium, and high concentrations
Recovery 85 - 115%For a variety of triacylglycerol species across different matrices

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the this compound internal standard.

Materials:

  • This compound (high purity, >99%)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the this compound to a 10 mL amber glass volumetric flask.

    • Dissolve the this compound in a small volume of chloroform/methanol (2:1, v/v) and then bring the solution to the 10 mL mark with the same solvent.

    • Cap the flask and vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL amber glass volumetric flask.

    • Bring the solution to the 10 mL mark with chloroform/methanol (2:1, v/v).

    • Cap the flask and vortex thoroughly.

    • This working solution is now ready to be spiked into samples. The concentration of the working solution may need to be optimized based on the expected concentration of endogenous TAGs in the samples.

Protocol 2: Lipid Extraction from Plasma with this compound Internal Standard

Objective: To extract total lipids from a plasma sample, incorporating the this compound internal standard at the initial step to account for extraction variability. This protocol is based on the widely used Folch method.[1][2]

Materials:

  • Plasma sample

  • This compound internal standard working solution (from Protocol 1)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a clean glass centrifuge tube, add 50 µL of plasma.

  • Add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The amount should be chosen to be within the linear range of the instrument and comparable to the expected levels of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Triacylglycerols

Objective: To quantify triacylglycerol species in the extracted lipid sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Materials and Instrumentation:

  • Dried lipid extract (from Protocol 2)

  • Reconstitution solvent (e.g., Acetonitrile/Isopropanol, 1:1 v/v)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase LC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex thoroughly and transfer to an LC autosampler vial.

  • LC Separation:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • MS/MS Detection (MRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the target endogenous triacylglycerols. The precursor ion for TAGs is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains.

    • Example MRM Transitions:

Lipid Species Precursor Ion (Q1) [M+NH4]+ Product Ion (Q3) [M+NH4-RCOOH]+ Collision Energy (eV) (Illustrative)
This compound (18:3/18:3/18:3) - IS 890.7612.535
Triolein (18:1/18:1/18:1)902.8620.535
Tripalmitin (16:0/16:0/16:0)824.8568.530
Palmitoyl-oleoyl-linoleoyl-glycerol (16:0/18:1/18:2)876.8620.5 (loss of 16:0) or 598.5 (loss of 18:1) or 600.5 (loss of 18:2)32

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is extract Lipid Extraction (Folch Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc_sep LC Separation (C18) reconstitute->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Alpha-Linolenic Acid (ALA) Metabolic Pathway

Alpha-linolenic acid, the fatty acid component of this compound, is an essential omega-3 fatty acid that serves as a precursor for the biosynthesis of longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids play crucial roles in various physiological processes, including inflammation and neuronal function.

G cluster_enzymes Enzymatic Conversions ALA α-Linolenic Acid (ALA, 18:3n-3) d6d Δ6-desaturase ALA->d6d SDA Stearidonic Acid (SDA, 18:4n-3) elovl5 ELOVL5 SDA->elovl5 ETA Eicosatetraenoic Acid (ETA, 20:4n-3) d5d Δ5-desaturase ETA->d5d EPA Eicosapentaenoic Acid (EPA, 20:5n-3) elovl2 ELOVL2 EPA->elovl2 HPA Heneicosapentaenoic Acid (HPA, 21:5n-3) peroxisome Peroxisomal β-oxidation DPA Docosapentaenoic Acid (DPA, 22:5n-3) d6d2 Δ6-desaturase DPA->d6d2 DPA->peroxisome DHA Docosahexaenoic Acid (DHA, 22:6n-3) d6d->SDA elovl5->ETA d5d->EPA elovl2->DPA peroxisome->DHA

Caption: Metabolic pathway of α-linolenic acid to EPA and DHA.

References

Application Notes and Protocols for Trilinolenin in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct experimental data on trilinolenin, the triglyceride of alpha-linolenic acid (ALA), in nutritional research is limited in the current scientific literature. The majority of research has focused on the biological activities of its constituent fatty acid, ALA. Therefore, these application notes and protocols are primarily based on the well-documented effects of ALA, with the understanding that this compound serves as a metabolic precursor to ALA. The presented protocols are extrapolated from studies on ALA and related lipids, providing a foundational framework for investigating this compound.

Anti-Inflammatory Applications

This compound is expected to exhibit anti-inflammatory properties due to its alpha-linolenic acid content. ALA has been shown to modulate inflammatory pathways, primarily by competing with pro-inflammatory omega-6 fatty acids and through the downstream production of anti-inflammatory metabolites.

Quantitative Data Summary: Anti-inflammatory Effects of Related Compounds
CompoundModel SystemDosage/ConcentrationKey FindingsReference
Trilinolein (B126924)Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNot specifiedInhibition of NF-κB and MAPKs pathway[1]
Alpha-Linolenic Acid (ALA)M1-like macrophages (human THP-1 cell line)Not specifiedReduction in LPS-induced IL-1β, IL-6, and TNFα production[2]
Gamma-Linolenic Acid (GLA)Cultured human endothelial cells (EA.hy926)50 µMDecreased production of sICAM-1, MCP-1, and RANTES[3]
Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound on cultured macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (solubilized in a suitable vehicle, e.g., DMSO or complexed with BSA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.

    • Include a vehicle control group.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection:

    • Collect the cell culture supernatant and store at -80°C for cytokine analysis.

    • Wash the cells with PBS and lyse them with cell lysis buffer for protein quantification.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay to normalize cytokine data.

  • Data Analysis: Express cytokine concentrations as pg/mg of total protein. Analyze data using ANOVA followed by a post-hoc test for multiple comparisons.

Signaling Pathway: Anti-inflammatory Action

anti_inflammatory_pathway This compound This compound ALA Alpha-Linolenic Acid (ALA) This compound->ALA NFkB NF-κB ALA->NFkB Inhibits MAPK MAPK Pathway ALA->MAPK Inhibits LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TLR4->NFkB TLR4->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines MAPK->Proinflammatory_Cytokines

Caption: this compound's anti-inflammatory mechanism via ALA.

Neuroprotective Applications

The neuroprotective effects of ALA suggest a potential role for this compound in protecting against neurological damage, such as that occurring in cerebral ischemia.

Quantitative Data Summary: Neuroprotective Effects of Related Compounds
CompoundModel SystemDosage/ConcentrationKey FindingsReference
TrilinoleinRat model of ischemia/reperfusion50, 100, 200 mg/kg p.o.Reduced cerebral infarct area and neurological deficits[1]
TrilinoleinRat model of ischemia/reperfusion100, 200 mg/kg p.o.Reduced apoptotic cells in the brain[4]
Alpha-Linolenic Acid (ALA)Mouse model of focal brain ischemia500 nmol/kg (injected post-reperfusion)Reduced stroke volume by 86% and improved neurological score[5]
Experimental Protocol: In Vivo Neuroprotection Assay

This protocol describes a model to evaluate the neuroprotective effects of this compound in a rat model of cerebral ischemia-reperfusion injury.

Objective: To assess the ability of this compound to reduce brain damage and improve neurological function following induced stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring system (e.g., Bederson's scale)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week.

  • Treatment:

    • Administer this compound orally by gavage at different doses (e.g., 50, 100, 200 mg/kg) daily for a pre-determined period (e.g., 14 days) prior to surgery.

    • Include a vehicle control group.

  • Induction of Ischemia (MCAO):

    • Anesthetize the rats.

    • Perform MCAO surgery by inserting a filament to block the middle cerebral artery for a defined period (e.g., 90 minutes).

  • Reperfusion: After the ischemic period, withdraw the filament to allow reperfusion.

  • Neurological Assessment: 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare neurological scores and infarct volumes between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow: In Vivo Neuroprotection Study

neuroprotection_workflow start Start acclimation Animal Acclimation start->acclimation treatment This compound/Vehicle Administration (Oral Gavage) acclimation->treatment mcao Middle Cerebral Artery Occlusion (MCAO) (Ischemia Induction) treatment->mcao reperfusion Reperfusion mcao->reperfusion neuro_assessment Neurological Assessment (24h post-reperfusion) reperfusion->neuro_assessment euthanasia Euthanasia & Brain Harvest neuro_assessment->euthanasia ttc_staining TTC Staining euthanasia->ttc_staining infarct_analysis Infarct Volume Analysis ttc_staining->infarct_analysis end End infarct_analysis->end

Caption: Workflow for in vivo neuroprotection assessment.

Cardiovascular Health Applications

Dietary intake of ALA is associated with a reduced risk of cardiovascular disease. This compound, as a source of ALA, is a relevant compound for research in this area.

Quantitative Data Summary: Cardiovascular Effects of ALA
CompoundStudy TypePopulationKey FindingsReference
Alpha-Linolenic Acid (ALA)Meta-analysis of observational studies251,049 individualsHigher ALA exposure associated with a moderately lower risk of CVD (pooled RR: 0.86)[6],[7]
Alpha-Linolenic Acid (ALA)Meta-analysis of randomized controlled trialsNot specifiedReduced total cholesterol, LDL cholesterol, triglycerides, and blood pressure[8]
Alpha-Linolenic Acid (ALA)Systematic review of randomized controlled trialsNot specifiedSmall decreases in fibrinogen and fasting plasma glucose[9]
Experimental Protocol: In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol is adapted from studies on trilinolein and can be used to investigate the effect of this compound on VSMC migration, a key process in atherosclerosis.

Objective: To determine if this compound inhibits platelet-derived growth factor (PDGF)-induced migration of vascular smooth muscle cells.

Materials:

  • A7r5 rat aortic smooth muscle cell line

  • DMEM

  • FBS

  • This compound

  • PDGF-BB

  • Wound healing assay inserts or p200 pipette tip

  • Transwell migration chambers (8 µm pore size)

Procedure (Wound Healing Assay):

  • Cell Culture and Seeding: Culture A7r5 cells to confluence in 6-well plates.

  • Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Treatment:

    • Wash the cells with PBS to remove debris.

    • Add fresh media containing different concentrations of this compound (e.g., 5, 10, 20 µM).

    • Add PDGF-BB (e.g., 30 ng/mL) to all wells except the negative control.

  • Image Acquisition: Capture images of the scratch at 0, 24, 48, and 72 hours.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Procedure (Transwell Migration Assay):

  • Cell Preparation: Starve A7r5 cells in serum-free medium for 24 hours.

  • Assay Setup:

    • Add media with PDGF-BB to the lower chamber of the Transwell plate.

    • Seed the starved A7r5 cells in serum-free medium containing different concentrations of this compound into the upper chamber (the insert).

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining and Counting:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the PDGF-stimulated control.

Signaling Pathway: Inhibition of VSMC Migration

vsmc_migration_pathway This compound This compound ALA Alpha-Linolenic Acid (ALA) This compound->ALA Ras Ras ALA->Ras Inhibits PDGF PDGF-BB PDGFR PDGF Receptor PDGF->PDGFR PDGFR->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK MMP2 MMP-2 ERK->MMP2 Migration VSMC Migration MMP2->Migration

References

Application Notes and Protocols for Trilinolenin Supplementation in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triacylglycerol derived from alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a subject of growing interest in cell culture research. As a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ALA and its derivatives play crucial roles in various cellular processes.[1] This document provides detailed application notes and protocols for utilizing this compound and related compounds like trilinolein (B126924) in cell culture studies, with a focus on cancer research, vascular biology, and lipid metabolism. The information is compiled from recent scientific literature to guide researchers in designing and executing experiments involving these lipid molecules.

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound and related compounds in various cell culture models.

Table 1: Effects of Trilinolein on Protein Expression in PDGF-BB-Stimulated A7r5 Vascular Smooth Muscle Cells [2][3]

Target ProteinTrilinolein Concentration (µM)ResultSignificance
Ras5, 10, 20Significant reduction in protein levelsp < 0.001
MEK5, 10, 20Significant reduction in protein levelsp < 0.001
p-MEK5, 10, 20Significant reduction in protein levelsp < 0.001
p-ERK5, 10, 20Significant reduction in protein levelsp < 0.001
MMP-25, 10, 20Significant reduction in protein levels*p < 0.05, **p < 0.01, ***p < 0.001

Table 2: Antioxidant Activity of this compound and Related Compounds [4]

CompoundConcentration Range (M)Maximal Mean Reduction of Oxygen-Derived Free Radicals (OFR)
This compound10⁻¹⁰ - 10⁻⁶-48.0%
Trolox (control)10⁻¹⁰ - 10⁻⁶-39.2%
CatechinNot specified-40%
TrioleinNot specified-31.9%
TristearinNot specified-15.2%
Linoleic Acid10⁻⁹ - 10⁻⁷-31.9%
Palmitic Acid10⁻⁷ - 10⁻⁶-15.2%

Table 3: Effects of α-Linolenic Acid (ALA) on Breast Cancer Cell Lines [5]

Cell LineReceptor StatusALA Concentration (µM)Effect
MCF-7ER+/PR+/HER2-7555-80% reduction in cell growth
BT-474ER+/PR+/HER2+7555-80% reduction in cell growth
MDA-MB-231ER-/PR-/HER2-7555-80% reduction in cell growth
MDA-MB-468ER-/PR-/HER2-7555-80% reduction in cell growth

Experimental Protocols

Protocol 1: In Vitro Wound Healing Assay with Trilinolein in A7r5 Vascular Smooth Muscle Cells

This protocol is adapted from a study investigating the effects of trilinolein on vascular smooth muscle cell migration.[2]

1. Cell Culture and Plating:

  • Culture A7r5 vascular smooth muscle cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 mg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed A7r5 cells in 6-well plates and grow to confluence.

2. Wound Creation:

  • Create a "wound" in the confluent cell monolayer by scraping with a sterile pipette tip.
  • Wash the wells with PBS to remove detached cells.

3. Trilinolein Treatment:

  • Dissolve trilinolein in 0.8% (v/v) Tween 80 in PBS and sterilize by filtration.
  • Dilute the stock solution to the desired final concentrations (e.g., 5, 10, 20 µM) in the cell culture medium.
  • Add the trilinolein-containing medium to the wounded cell monolayers. Include a vehicle control (0.8% Tween 80 in PBS diluted in medium).
  • For stimulation of migration, add platelet-derived growth factor-BB (PDGF-BB).

4. Data Acquisition and Analysis:

  • Capture images of the wounds at 0 hours and subsequent time points (e.g., 24 hours).
  • Measure the wound area at each time point using image analysis software.
  • Calculate the percentage of wound closure to determine the effect of trilinolein on cell migration.

Protocol 2: Western Blot Analysis of Signaling Proteins in A7r5 Cells

This protocol details the procedure for analyzing protein expression levels in response to trilinolein treatment.[2][3]

1. Cell Lysis and Protein Extraction:

  • Culture and treat A7r5 cells with trilinolein as described in Protocol 1.
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against the target proteins (e.g., Ras, MEK, p-MEK, ERK, p-ERK, MMP-2) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows described in the cited literature.

G PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR Ras Ras PDGFR->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK MMP2 MMP-2 ERK->MMP2 Migration Cell Migration MMP2->Migration Trilinolein Trilinolein Trilinolein->Ras Trilinolein->MEK Trilinolein->ERK Trilinolein->MMP2

Caption: Trilinolein inhibits the Ras/MEK/ERK signaling pathway.

G start Seed A7r5 cells in 6-well plate confluence Grow to confluence start->confluence wound Create wound with pipette tip confluence->wound wash1 Wash with PBS wound->wash1 treatment Add Trilinolein-containing medium wash1->treatment image0h Image at 0h treatment->image0h incubate Incubate for 24h image0h->incubate image24h Image at 24h incubate->image24h analysis Analyze wound closure image24h->analysis

Caption: Workflow for in vitro wound healing assay.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound and related lipid molecules in cell culture. The summarized data highlights the potential of these compounds to modulate key cellular processes, including signaling pathways involved in cell migration and their antioxidant properties. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions, ensuring proper controls and validation are in place. Further research into the precise mechanisms of action of this compound will be valuable for its potential applications in drug development and nutritional science.

References

Application Notes and Protocols for the Extraction of Trilinolenin from Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triglyceride derived from three units of α-linolenic acid, is a significant polyunsaturated fatty acid (PUFA) with notable applications in nutrition, pharmaceuticals, and as a precursor for various bioactive compounds. The effective isolation and purification of this compound from its natural sources, primarily seed oils, are critical for its study and utilization. This document provides detailed protocols for the extraction and purification of this compound, along with comparative data on the efficiency of these methods.

Data Presentation: Quantitative Analysis of Extraction and Purification Methods

The selection of an appropriate seed oil and extraction methodology is crucial for maximizing the yield and purity of this compound. The following table summarizes the typical α-linolenic acid content in various seed oils, which are primary sources for this compound, and the effectiveness of different purification techniques.

Seed OilTypical α-Linolenic Acid Content (%)Extraction/Purification MethodPurity AchievedYield/RecoveryReference
Perilla Seed Oil~55-65%Silver Ion Column Chromatography>95%Not Specified[1]
Flaxseed (Linseed) Oil~50-60%Low-Temperature CrystallizationConcentrateNot Specified[2]
Chia Seed Oil~60-64%Supercritical CO2 ExtractionHighNot Specified[3]
Soybean Oil10.7% - 19.3%Not SpecifiedNot ApplicableNot Specified[4][5]
Camelina Sativa Oil25% - 41%Not SpecifiedNot Applicable[6]
Various PUFA-rich oilsVariableUrea (B33335) ComplexationUp to 95% (DHA)~66% (GLA)[7][8]
Pinus armandi franch seed oilNot SpecifiedSilver-silica gel column chromatography97% (methylated PUFAs)79% (methylated PUFAs)[9]

Experimental Protocols

I. Initial Oil Extraction from Seeds

The first step in isolating this compound is the extraction of the total lipid content from the source seeds.

A. Soxhlet Extraction

This is a classical and exhaustive method for lipid extraction.

  • Sample Preparation: Dry the seeds to a constant weight and grind them into a fine powder.

  • Thimble Packing: Accurately weigh a known amount of the ground seed material and place it into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., n-hexane) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the sample in the thimble, extracting the lipids. The solvent containing the extracted lipids will then siphon back into the flask. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[10]

  • Solvent Removal: After extraction, the solvent is removed from the extracted oil using a rotary evaporator under reduced pressure.[10]

B. Supercritical CO2 (SC-CO2) Extraction

A more environmentally friendly and selective method that avoids the use of organic solvents.[3][11]

  • Sample Preparation: Crush the seeds to a particle size of 20-100 mesh.

  • Loading the Extractor: Fill the extraction column of the SC-CO2 system with the crushed seed material and seal it.

  • Setting Parameters: Heat and pressurize the system to the desired extraction conditions (e.g., temperature: 40-60°C, pressure: 200-400 bar).[3][11]

  • Extraction: Start the flow of supercritical CO2 through the extraction vessel. The CO2 acts as a solvent, extracting the oil.

  • Collection: The extracted oil is separated from the CO2 in a separator vessel by reducing the pressure, causing the CO2 to return to a gaseous state and leaving the oil behind.[3]

II. Purification and Concentration of this compound

Following the initial oil extraction, the crude oil, which is a complex mixture of different triglycerides, needs to be purified to isolate this compound.

A. Urea Complexation for PUFA Enrichment

This method is effective for concentrating polyunsaturated fatty acids by removing saturated and monounsaturated fatty acids.[7][12]

  • Saponification (Optional but Recommended): The extracted oil is first saponified to yield free fatty acids (FFAs). This is typically done by refluxing the oil with an alcoholic solution of potassium hydroxide.

  • Urea Solution Preparation: Prepare a saturated solution of urea in ethanol (B145695) (e.g., 95% ethanol) by heating and stirring at around 60-70°C.[13][14]

  • Complex Formation: Add the FFA mixture to the hot urea solution and stir vigorously.[15]

  • Crystallization: Allow the mixture to cool slowly to room temperature and then further cool to a lower temperature (e.g., 4°C or even -20°C) to facilitate the crystallization of urea complexes with saturated and monounsaturated fatty acids.[12][14]

  • Separation: The crystalline urea complexes are separated from the liquid fraction (which is now enriched in PUFAs) by filtration.[12]

  • PUFA Recovery: The PUFA-enriched filtrate is then treated to remove the ethanol, typically by evaporation. The FFAs can then be re-esterified to triglycerides if desired.

B. Silver Ion (Argentation) Chromatography

This technique separates triglycerides based on the degree of unsaturation. The silver ions form reversible complexes with the double bonds of the fatty acids, with the strength of the interaction increasing with the number of double bonds.[16][17]

  • Stationary Phase Preparation: A silica (B1680970) gel stationary phase is impregnated with a solution of silver nitrate (B79036) (typically 10-20% w/w). This can be used for both column chromatography and thin-layer chromatography (TLC).[1]

  • Sample Loading: The extracted and partially purified oil is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the silver ion column.

  • Elution: The triglycerides are eluted with a gradient of a more polar solvent (e.g., acetone (B3395972) or ethyl acetate) in a non-polar solvent (e.g., hexane).[1]

    • Saturated triglycerides will elute first.

    • Triglycerides with a lower number of double bonds will elute before those with a higher number of double bonds.

    • Therefore, this compound, with its nine double bonds, will be retained more strongly and elute in the later fractions.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by GC-FID or HPLC-ELSD) to identify those containing pure this compound.[18][19]

Visualization of Experimental Workflows

Logical Relationship of Extraction and Purification Steps

Trilinolenin_Extraction_Workflow Seed_Source Seed Source (e.g., Perilla, Flax) Crude_Oil_Extraction Crude Oil Extraction Seed_Source->Crude_Oil_Extraction Soxhlet Soxhlet Extraction Crude_Oil_Extraction->Soxhlet Method A SC_CO2 Supercritical CO2 Extraction Crude_Oil_Extraction->SC_CO2 Method B Purification Purification/ Concentration Soxhlet->Purification SC_CO2->Purification Urea_Complexation Urea Complexation Purification->Urea_Complexation Step 1 Ag_Chromatography Silver Ion Chromatography Urea_Complexation->Ag_Chromatography Step 2 Pure_this compound High-Purity This compound Ag_Chromatography->Pure_this compound Analysis Analysis (GC, HPLC, NMR) Pure_this compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Detailed Workflow for Urea Complexation

Caption: Detailed steps of the Urea Complexation process.

Concluding Remarks

The extraction and purification of this compound from seed oils necessitate a multi-step approach. The initial extraction can be performed using traditional solvent methods like Soxhlet or greener alternatives such as supercritical CO2 extraction. Subsequent purification to isolate this compound from other triglycerides is effectively achieved through techniques that exploit the high degree of unsaturation, with silver ion chromatography being a particularly powerful method. For enrichment of polyunsaturated fatty acids prior to fine purification, urea complexation is a widely used and effective technique. The choice of the specific protocol will depend on the desired purity, yield, scale of operation, and available resources.

References

Application Notes and Protocols for the Structural Elucidation of Trilinolenin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of complex organic molecules. For triglycerides like trilinolenin, which consists of a glycerol (B35011) backbone esterified with three linolenic acid chains, NMR provides detailed insights into its molecular framework. This document offers comprehensive application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound.

This compound is an unsaturated triglyceride, and a precise understanding of its structure, including the confirmation of its fatty acid composition and their positions on the glycerol moiety, is crucial in various fields, including food science, nutrition, and pharmaceutical development. The protocols herein describe the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for a thorough structural analysis.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the typical chemical shifts (δ) for the proton and carbon nuclei of this compound. These values are compiled from various sources and are recorded in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Proton(s)AssignmentChemical Shift (δ, ppm)Multiplicity
H-1, H-3 (sn-1,3)Glycerol CH₂4.14 - 4.32dd
H-2 (sn-2)Glycerol CH5.26m
H-2'α-CH₂ (to C=O)2.31t
H-3'β-CH₂1.61m
H-4' to H-8', H-17'Methylene Chain (-CH₂-)n1.25 - 1.37m
H-9', H-10', H-12', H-13', H-15', H-16'Olefinic (=CH)5.34m
H-11', H-14'Bis-allylic (-CH=CH-CH₂ -CH=CH-)2.80m
H-18'Terminal Methyl (-CH₃)0.97t

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Carbon(s)AssignmentChemical Shift (δ, ppm)
C-1, C-3 (sn-1,3)Glycerol CH₂62.1
C-2 (sn-2)Glycerol CH69.0
C-1'Carbonyl (C=O)172.8 - 173.2
C-2'α-CH₂ (to C=O)34.0 - 34.2
C-3'β-CH₂24.8
C-4' to C-8', C-17'Methylene Chain (-CH₂-)n29.0 - 29.7
C-9', C-10'Olefinic (=CH)127.0 - 128.5
C-11'Bis-allylic (-CH=CH-CH₂ -CH=CH-)25.5
C-12', C-13'Olefinic (=CH)128.2 - 128.3
C-14'Bis-allylic (-CH=CH-CH₂ -CH=CH-)25.6
C-15', C-16'Olefinic (=CH)127.2 - 131.9
C-18'Terminal Methyl (-CH₃)14.2

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 10-50 mg of purified this compound for ¹³C NMR and 2-10 mg for ¹H NMR experiments.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for triglycerides.[3][4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.[2][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used. For samples with a high dynamic range or to suppress water signals, a presaturation sequence can be employed.[5][6]

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-5 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Pulse Width (P1): Calibrated 90° pulse

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup: Tune the carbon probe and shim the spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon signals.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds (can be longer for quantitative analysis to ensure full relaxation of quaternary carbons).[7]

    • Acquisition Time (AQ): 1-2 seconds

    • Pulse Width (P1): Calibrated 30-45° pulse to reduce experiment time.

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening) of 1-2 Hz, followed by phase and baseline correction.

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Instrument Setup: Lock, tune, and shim the instrument as for ¹H NMR.

  • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpmfph' on Bruker instruments) is recommended for cleaner spectra.[8][9]

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 10-12 ppm

    • Number of Scans (NS): 2-8 per increment

    • Number of Increments (F1 dimension): 256-512

    • Relaxation Delay (D1): 1.5-2.0 seconds

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Lock, tune both proton and carbon channels, and shim.

  • Pulse Sequence: A gradient-selected, sensitivity-enhanced HSQC experiment with adiabatic pulses for uniform excitation is recommended (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[10][11]

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 160-200 ppm

    • Number of Scans (NS): 4-16 per increment

    • Number of Increments (F1 dimension): 128-256

    • Relaxation Delay (D1): 1.5-2.0 seconds

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.[11]

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument Setup: Lock, tune both proton and carbon channels, and shim.

  • Pulse Sequence: A gradient-selected HMBC sequence is used (e.g., 'hmbcgplpndqf' on Bruker instruments).[12][13]

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 200-240 ppm

    • Number of Scans (NS): 8-32 per increment

    • Number of Increments (F1 dimension): 256-512

    • Relaxation Delay (D1): 1.5-2.0 seconds

    • Long-range J(C,H) Coupling Constant: Optimized for a value between 4-10 Hz (typically 8 Hz).[12]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation of this compound using the described NMR techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start Start: Purified this compound weigh Weigh Sample (2-50 mg) start->weigh dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_exp Perform NMR Experiments transfer->nmr_exp h1 1H NMR nmr_exp->h1 c13 13C NMR nmr_exp->c13 cosy 2D COSY nmr_exp->cosy hsqc 2D HSQC nmr_exp->hsqc hmbc 2D HMBC nmr_exp->hmbc process Process Raw Data (FT, Phasing, Baseline Correction) h1->process c13->process cosy->process hsqc->process hmbc->process assign_1d Assign 1D Spectra (1H, 13C) process->assign_1d assign_2d Correlate with 2D Spectra assign_1d->assign_2d structure Confirm this compound Structure assign_2d->structure

Caption: Experimental workflow for this compound structural elucidation.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Proton Environment & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY provides basis for C13 13C NMR (Carbon Count & Type) HSQC HSQC (Direct C-H Connectivity) C13->HSQC provides basis for HMBC HMBC (Long-Range C-H Connectivity) C13->HMBC provides basis for Structure Final Structure (this compound) COSY->Structure confirms fatty acid spin systems HSQC->Structure assigns protonated carbons HMBC->Structure connects fragments, confirms glycerol linkage

References

In vivo Studies of Trilinolenin: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triglyceride derived from alpha-linolenic acid (ALA), is a subject of growing interest in metabolic research due to the potential health benefits of its constituent omega-3 fatty acid. While direct in vivo studies on this compound are limited, a substantial body of research on ALA provides a strong foundation for understanding its likely metabolic effects. Upon ingestion, this compound is hydrolyzed into glycerol (B35011) and three molecules of ALA. Therefore, the metabolic consequences of this compound administration are predominantly attributable to the biological activities of ALA.

These application notes provide a comprehensive overview of the in vivo metabolic effects of this compound, drawing primarily from studies on ALA. Detailed protocols for key experiments are outlined to facilitate further research in this area.

Metabolic Effects of this compound (via Alpha-Linolenic Acid)

The primary metabolic effects of this compound, mediated by ALA, encompass the regulation of lipid and glucose metabolism. In vivo studies have demonstrated that ALA can favorably modulate plasma lipid profiles and improve insulin (B600854) sensitivity.

Effects on Lipid Metabolism

ALA has been shown to influence lipid metabolism by decreasing the synthesis of cholesterol and triglycerides.[1] This is achieved through the downregulation of key transcription factors, namely Sterol Regulatory Element-Binding Proteins (SREBPs), including SREBP-1c and SREBP-2.[2] SREBPs are critical for the expression of genes involved in lipogenesis and cholesterogenesis.[2] Furthermore, ALA can activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that promotes fatty acid oxidation.

Table 1: Summary of In Vivo Effects of Alpha-Linolenic Acid on Lipid Profile

ParameterAnimal Model/ Human StudyDosage of ALADurationOutcomeReference
Serum TriglyceridesObese PatientsOral dose (unspecified)8 weeksSignificant decrease[1]
Serum Free Fatty AcidsObese PatientsOral dose (unspecified)8 weeksSignificant decrease[1]
Hepatic TriglyceridesHamsters10% of total fatty acidsNot specified45% decrease[3]
Serum Total CholesterolHamsters10% of total fatty acidsNot specified15% increase[3]
Fecal CholesterolHamsters40% of total fatty acidsNot specified28% increase[3]
Hepatic CholesterolHamsters40% of total fatty acidsNot specified45% decrease[3]
Effects on Glucose Metabolism

ALA has been demonstrated to improve glucose homeostasis by enhancing insulin sensitivity.[1] In animal models of type 2 diabetes, administration of ALA suppressed the rise in blood glucose levels.[4] This effect is partly attributed to an increase in the expression of Glucose Transporter 4 (GLUT4) in muscle tissue, which facilitates glucose uptake from the bloodstream.[4]

Table 2: Summary of In Vivo Effects of Alpha-Linolenic Acid on Glucose Metabolism

ParameterAnimal Model/ Human StudyDosage of ALADurationOutcomeReference
HOMA-IRObese PatientsOral dose (unspecified)8 weeksSignificant decrease (1.8 ± 0.2 vs 1.2 ± 0.3)[1]
Area Under Curve of Insulin (AUCI)Obese PatientsOral dose (unspecified)8 weeksSignificant decrease (1151 ± 505 vs 768 ± 347)[1]
Blood GlucoseKK-Ay Mice (model of type 2 diabetes)300 mg/kg21 daysSignificant suppression of increment[4]
Insulin Tolerance TestKK-Ay Mice300 mg/kgNot specifiedSignificant decrease in blood glucose at 120 min[4]
Muscle GLUT4 Protein ContentKK-Ay Mice300 mg/kgNot specifiedSignificant increase in total membrane fraction[4]

Signaling Pathways

The metabolic effects of this compound (via ALA) are mediated by complex signaling pathways that regulate gene expression related to lipid and glucose metabolism.

cluster_0 Lipid Metabolism Regulation This compound This compound ALA ALA This compound->ALA Digestion SREBP-1c SREBP-1c ALA->SREBP-1c SREBP-2 SREBP-2 ALA->SREBP-2 PPAR-alpha PPAR-alpha ALA->PPAR-alpha Lipogenesis Lipogenesis SREBP-1c->Lipogenesis Cholesterogenesis Cholesterogenesis SREBP-2->Cholesterogenesis Fatty Acid Oxidation Fatty Acid Oxidation PPAR-alpha->Fatty Acid Oxidation

Caption: Regulation of lipid metabolism by this compound/ALA.

cluster_1 Glucose Metabolism Regulation This compound This compound ALA ALA This compound->ALA Digestion Insulin Sensitivity Insulin Sensitivity ALA->Insulin Sensitivity Muscle Cell Muscle Cell Insulin Sensitivity->Muscle Cell GLUT4 Expression GLUT4 Expression Muscle Cell->GLUT4 Expression Glucose Uptake Glucose Uptake GLUT4 Expression->Glucose Uptake

Caption: Regulation of glucose metabolism by this compound/ALA.

Experimental Protocols

The following protocols are based on methodologies reported in in vivo studies of ALA and can be adapted for this compound research.

Protocol 1: Assessment of Lipid-Lowering Effects in a Rodent Model of Hyperlipidemia

Objective: To evaluate the effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic rodent model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Control diet (e.g., 10% kcal from fat)

  • This compound (or ALA as a control)

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Commercial kits for measuring triglycerides, total cholesterol, LDL-C, and HDL-C.

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for one week with ad libitum access to standard chow and water.

  • Induction of Hyperlipidemia: Feed mice the HFD for 8-12 weeks to induce obesity and hyperlipidemia. A control group should be fed the control diet.

  • Treatment Groups: Randomly divide the HFD-fed mice into the following groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + this compound (low dose, e.g., 1% of diet by weight)

    • HFD + this compound (high dose, e.g., 5% of diet by weight)

    • HFD + ALA (as a positive control, dose equivalent to high dose this compound)

  • Administration: Administer this compound, ALA, or vehicle daily via oral gavage for 4-8 weeks.

  • Blood Collection: At the end of the treatment period, fast the mice overnight (12-16 hours). Collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

  • Plasma Analysis: Separate plasma by centrifugation. Analyze plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C using commercial assay kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

cluster_workflow Lipid-Lowering Assessment Workflow start Acclimatization (1 week) induction Induce Hyperlipidemia (HFD, 8-12 weeks) start->induction grouping Randomize into Treatment Groups induction->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment blood_collection Fasting & Blood Collection treatment->blood_collection analysis Plasma Lipid Analysis blood_collection->analysis end_point Statistical Analysis analysis->end_point

Caption: Workflow for assessing lipid-lowering effects.

Protocol 2: Evaluation of Insulin Sensitivity in a Rodent Model of Insulin Resistance

Objective: To determine the effect of this compound on insulin sensitivity in a diet-induced insulin-resistant rodent model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD)

  • Control diet

  • This compound (or ALA)

  • Vehicle for oral gavage

  • Glucose meter and test strips

  • Insulin (Humulin R or similar)

  • Commercial ELISA kit for insulin measurement

Procedure:

  • Induction of Insulin Resistance: Follow steps 1 and 2 from Protocol 1 to induce insulin resistance.

  • Treatment Groups: Follow step 3 from Protocol 1.

  • Administration: Follow step 4 from Protocol 1.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (12-16 hours).

    • Measure baseline blood glucose from a tail snip (t=0).

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose (t=0).

    • Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Fasting Blood Insulin and HOMA-IR:

    • At the end of the study, collect fasting blood samples.

    • Measure fasting blood glucose and plasma insulin levels (using ELISA).

    • Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.

  • Data Analysis: Analyze GTT and ITT data by calculating the area under the curve (AUC). Compare AUC and HOMA-IR values between groups using appropriate statistical tests.

cluster_workflow_2 Insulin Sensitivity Assessment Workflow start Induce Insulin Resistance treatment This compound/Vehicle Treatment start->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt homa Fasting Insulin & HOMA-IR treatment->homa analysis Data Analysis (AUC, HOMA-IR) gtt->analysis itt->analysis homa->analysis

Caption: Workflow for assessing insulin sensitivity.

Conclusion

The available in vivo data, primarily from studies on alpha-linolenic acid, strongly suggest that this compound possesses beneficial metabolic properties, including the potential to improve lipid profiles and enhance insulin sensitivity. The provided protocols offer a framework for researchers to further investigate the in vivo metabolic effects of this compound. Future studies should focus on direct comparisons of this compound with ALA to confirm these effects and to elucidate any unique properties of the triglyceride form. Such research will be crucial for the development of this compound-based therapeutics and nutritional interventions for metabolic disorders.

References

Application Notes and Protocols for Trilinolenin as a Substrate in Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of trilinolenin as a substrate in various lipase (B570770) activity assays. This compound, a triglyceride of α-linolenic acid (an omega-3 fatty acid), serves as a biologically relevant substrate for screening lipase inhibitors and characterizing lipase activity.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, free fatty acids, and glycerol (B35011). The activity of these enzymes is crucial in various physiological and industrial processes. Accurate and reproducible methods for measuring lipase activity are therefore essential for basic research, clinical diagnostics, and drug development. This compound offers a specific and natural substrate for these assays, allowing for the investigation of lipase kinetics and inhibition in a context that is relevant to lipid metabolism.

This document outlines three common methods for determining lipase activity using a this compound substrate: a titrimetric assay, a spectrophotometric assay, and a colorimetric assay for free fatty acid detection.

Data Presentation

While specific kinetic data for this compound with all common lipases is not extensively available in the literature, the following tables summarize known kinetic parameters for lipases with structurally similar triglyceride substrates, such as triolein (B1671897) and olive oil. This data can serve as a valuable reference for experimental design.

Table 1: Kinetic Parameters of Various Lipases with Triglyceride Substrates

Lipase SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Candida rugosa (immobilized)Olive Oil0.1551[1]
Porcine PancreasTriolein1 (approx.)7.13 (mmol/h/mg)[2]
Pseudomonas cepaciaTriolein-5800 U/mg[3]

Note: Vmax units vary between studies and should be interpreted in the context of the specific assay conditions described in the cited literature.

Experimental Protocols

Protocol 1: Titrimetric Lipase Activity Assay

This protocol details a classic method for determining lipase activity by titrating the free fatty acids released from the hydrolysis of this compound.

1. Materials:

  • This compound

  • Gum Arabic (Acacia)

  • Tris-HCl buffer (50 mM, pH 7.0-8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (0.05 M, standardized)

  • Phenolphthalein (B1677637) indicator

  • Ethanol-Acetone mixture (1:1 v/v)

  • Lipase solution (e.g., from Candida rugosa, porcine pancreas, or Pseudomonas cepacia)

2. Preparation of this compound Emulsion (Substrate):

  • Prepare a 5% (w/v) solution of gum arabic in distilled water.

  • To 60 mL of the gum arabic solution, add 40 mL of this compound.

  • Homogenize the mixture using a high-speed laboratory homogenizer or sonicator until a stable, milky emulsion is formed.

  • For the assay, mix 50 mL of the this compound emulsion with 45 mL of Tris-HCl buffer. This is your final substrate solution.

3. Assay Procedure:

  • Pipette 9.5 mL of the this compound substrate solution into a reaction vessel (e.g., a 50 mL flask).

  • Equilibrate the substrate to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding 0.5 mL of the lipase enzyme solution.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) with constant gentle agitation.

  • Stop the reaction by adding 10 mL of the ethanol-acetone mixture. This mixture also serves to dissolve the released free fatty acids.

  • Add a few drops of phenolphthalein indicator to the reaction mixture.

  • Titrate the liberated free fatty acids with the standardized 0.05 M NaOH solution until a persistent faint pink color is observed.

  • A blank titration should be performed by adding the enzyme solution after the addition of the ethanol-acetone mixture.

4. Calculation of Lipase Activity: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmole of free fatty acid per minute under the specified conditions.

Lipase Activity (U/mL) = [(Vsample - Vblank) x MNaOH x 1000] / t

Where:

  • Vsample = Volume of NaOH used for the sample (mL)

  • Vblank = Volume of NaOH used for the blank (mL)

  • MNaOH = Molarity of the NaOH solution (mol/L)

  • t = Incubation time (minutes)

Protocol 2: Spectrophotometric Lipase Activity Assay

This method involves a coupled enzymatic reaction to quantify the glycerol released from the hydrolysis of this compound.

1. Materials:

  • This compound emulsion (prepared as in Protocol 1)

  • Lipase solution

  • Glycerol Kinase (GK)

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • N,N-Diethyl-m-toluidine

  • ATP

  • Magnesium Chloride (MgCl2)

  • MES-NaOH buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA) solution (0.2 M)

2. Preparation of Color Developing Reagent: Dissolve the following in 200 mL of 50 mM MES-NaOH buffer (pH 6.5) in the order listed:

  • 4.0 mL Triton X-100 solution (5%)

  • 0.04 mL N,N-Diethyl-m-toluidine

  • 4.0 mg 4-Aminoantipyrine

  • 24.2 mg ATP

  • 40.7 mg MgCl2·6H2O

  • 200 units Glycerol Kinase

  • 500 units L-α-Glycerophosphate Oxidase

  • 300 units Peroxidase

3. Assay Procedure:

  • Pipette 2.0 mL of the this compound emulsion into a test tube and equilibrate at 37°C for 5 minutes.

  • Add 0.2 mL of the enzyme solution and mix.

  • Incubate for exactly 15 minutes at 37°C.

  • Stop the reaction by adding 2.0 mL of 0.2 M TCA solution.

  • Centrifuge or filter the mixture to remove the precipitate.

  • Pipette 0.05 mL of the clear supernatant into a new test tube.

  • Add 3.0 mL of the color developing reagent and incubate at 37°C for 15 minutes.

  • Measure the absorbance at 545 nm against a reagent blank.

  • A sample blank should be prepared by adding the TCA solution before the enzyme solution.

4. Calculation of Lipase Activity: The activity is calculated based on a standard curve of glycerol. One unit of lipase activity is defined as the amount of enzyme that catalyzes the formation of one micromole of glycerol per minute.

Protocol 3: Colorimetric Assay for Free Fatty Acids

This method quantifies the released free fatty acids by forming a colored copper-soap complex.

1. Materials:

  • This compound emulsion (prepared as in Protocol 1)

  • Lipase solution

  • Isooctane (B107328)

  • Cupric acetate-pyridine reagent (5% w/v cupric acetate, pH adjusted to 6.0 with pyridine)

2. Assay Procedure:

  • Perform the enzymatic reaction as described in Protocol 1 (steps 1-4).

  • After incubation, stop the reaction by adding 2 mL of isooctane and vortex vigorously for 1-2 minutes to extract the free fatty acids into the isooctane layer.

  • Centrifuge to separate the phases.

  • Carefully transfer a known volume of the upper isooctane layer (e.g., 1 mL) to a new test tube.

  • Add 0.5 mL of the cupric acetate-pyridine reagent and vortex for 90 seconds.

  • Centrifuge briefly to separate the phases.

  • Measure the absorbance of the upper isooctane layer at a wavelength of 715 nm.

3. Calculation of Lipase Activity: The concentration of free fatty acids is determined by comparing the absorbance to a standard curve prepared with known concentrations of α-linolenic acid.

Visualizations

The following diagrams illustrate the key processes involved in lipase activity assays using this compound.

Lipase_Hydrolysis_Pathway cluster_products1 cluster_products2 cluster_products3 This compound This compound FFA1 α-Linolenic Acid Diglyceride 1,2(2,3)-Dilinolenin This compound->Diglyceride + H₂O Lipase Lipase Lipase->Diglyceride Monoglyceride 2-Linolenoylglycerol Lipase->Monoglyceride Glycerol Glycerol Lipase->Glycerol FFA2 α-Linolenic Acid Diglyceride->Monoglyceride + H₂O FFA3 α-Linolenic Acid Monoglyceride->Glycerol + H₂O

Caption: Hydrolysis of this compound by Lipase.

Titrimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare this compound Emulsion Prepare this compound Emulsion Incubate Emulsion with Lipase Incubate Emulsion with Lipase Prepare this compound Emulsion->Incubate Emulsion with Lipase Prepare Buffers & Reagents Prepare Buffers & Reagents Prepare Buffers & Reagents->Incubate Emulsion with Lipase Stop Reaction with Ethanol/Acetone Stop Reaction with Ethanol/Acetone Incubate Emulsion with Lipase->Stop Reaction with Ethanol/Acetone Add Indicator Add Indicator Stop Reaction with Ethanol/Acetone->Add Indicator Titrate with NaOH Titrate with NaOH Add Indicator->Titrate with NaOH Calculate Activity Calculate Activity Titrate with NaOH->Calculate Activity

Caption: Titrimetric Lipase Assay Workflow.

Colorimetric_Assay_Workflow cluster_reaction Enzymatic Reaction & Extraction cluster_color_dev Color Development cluster_measurement Measurement Incubate Emulsion with Lipase Incubate Emulsion with Lipase Extract FFA with Isooctane Extract FFA with Isooctane Incubate Emulsion with Lipase->Extract FFA with Isooctane React with Cu-Pyridine Reagent React with Cu-Pyridine Reagent Extract FFA with Isooctane->React with Cu-Pyridine Reagent Measure Absorbance at 715 nm Measure Absorbance at 715 nm React with Cu-Pyridine Reagent->Measure Absorbance at 715 nm Calculate FFA Concentration Calculate FFA Concentration Measure Absorbance at 715 nm->Calculate FFA Concentration

Caption: Colorimetric Free Fatty Acid Assay Workflow.

References

Application Notes and Protocols for the Analytical Separation of Trilinolenin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trilinolenin, a triglyceride derived from three units of linolenic acid, exists as several positional and geometric isomers. The specific isomeric form can significantly impact its physical, chemical, and biological properties. Therefore, accurate and efficient analytical methods for the separation and quantification of these isomers are crucial in fields ranging from food science and nutrition to pharmaceutical development. These application notes provide detailed protocols for the separation of this compound isomers using Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for the Analysis of this compound Isomers

Gas chromatography is a powerful technique for the analysis of fatty acids, typically after conversion to their more volatile fatty acid methyl esters (FAMEs). The separation of the geometric isomers of linolenic acid can be achieved using highly polar capillary columns.

Application Note: Separation of Linolenic Acid Methyl Ester Isomers using a Highly Polar GC Column

This method focuses on the separation of the eight geometric isomers of α-linolenic acid (9,12,15-octadecatrienoic acid) as their methyl esters (FAMEs) using a highly polar ionic liquid capillary column.

Experimental Protocol

  • Sample Preparation (Transesterification):

    • This compound is converted to linolenic acid methyl esters (LNAMEs).

    • A common method is base-catalyzed methanolysis: Dissolve the this compound sample in hexane (B92381) and add a solution of potassium hydroxide (B78521) (KOH) in methanol.

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation during the reaction.

    • After the reaction is complete, the FAMEs are extracted with hexane.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 6890N Gas Chromatograph or equivalent.

    • Column: SLB-IL111 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or a similar highly polar ionic liquid column.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C.

      • Ramp: 10°C/min to 270°C.

      • Hold for 1 minute.

      • Ramp: 40°C/min to 310°C.

      • Hold for 1 minute for column bake-out.[1]

    • Carrier Gas: Helium.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For isomer identification, MS is preferred.

  • Mass Spectrometry (MS) Conditions (for GC-MS):

    • Ionization Mode: Covalent Adduct Chemical Ionization (CACI) with acetonitrile (B52724) as the reagent gas can be used to determine the double bond positions.[2]

    • Mass Analyzer: Quadrupole or Ion Trap.

Data Presentation

The elution order of the 9,12,15-C18:3 geometrical isomers on the highly polar SLB-IL111 capillary column is generally as follows[2]:

Elution OrderIsomer Configuration
1E/E/E
2Z/E/E
3E/Z/E
4E/E/Z
5Z/Z/E
6Z/E/Z
7E/Z/Z
8Z/Z/Z (α-linolenic acid)

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing This compound This compound Sample transesterification Transesterification (KOH in Methanol) This compound->transesterification fames Linolenic Acid Methyl Esters (FAMEs) transesterification->fames injection GC Injection fames->injection separation Separation on SLB-IL111 Column injection->separation detection FID/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram identification Isomer Identification (Elution Order, MS Spectra) chromatogram->identification quantification Quantification identification->quantification

GC analysis workflow for this compound isomers.

Supercritical Fluid Chromatography (SFC) for the Separation of this compound Isomers

SFC is a high-efficiency separation technique that is particularly well-suited for the analysis of lipids like triglycerides.[3][4] It offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC. Chiral SFC can be employed for the separation of enantiomers.

Application Note: Chiral SFC-MS/MS for Simultaneous Quantification of this compound Regioisomers and Enantiomers

This method describes the use of SFC with a chiral stationary phase for the separation of this compound isomers, including both positional (regioisomers) and stereoisomers (enantiomers).

Experimental Protocol

  • Sample Preparation:

    • Dissolve the this compound sample in an appropriate solvent, such as a mixture of isopropanol (B130326) and hexane.

  • Supercritical Fluid Chromatography (SFC) Conditions:

    • Instrument: Agilent 1260 Infinity Analytical SFC system or equivalent.

    • Column: CHIRALPAK® IG-U (or similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) based chiral column).[5]

    • Mobile Phase:

      • A: Supercritical CO2.

      • B: Methanol or a mixture of acetonitrile and methanol.[5]

    • Gradient: A shallow gradient of the organic modifier (B) is typically used.

    • Flow Rate: 1-3 mL/min.

    • Backpressure: 100-150 bar.

    • Column Temperature: 25-40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isomers.

Data Presentation

ParameterValueReference
Column CHIRALPAK® IG-U[5]
Mobile Phase Supercritical CO2 with Methanol/Acetonitrile modifier[5]
Analysis Time < 40 minutes[5]

Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing sample This compound Sample dissolution Dissolution in Isopropanol/Hexane sample->dissolution solution Sample Solution dissolution->solution injection SFC Injection solution->injection separation Separation on Chiral Column injection->separation detection MS/MS Detection (MRM) separation->detection chromatogram MRM Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Isomer Quantification peak_integration->quantification

SFC-MS/MS workflow for this compound isomer analysis.

High-Performance Liquid Chromatography (HPLC) for the Separation of this compound Isomers

Reversed-phase HPLC is a widely used technique for the analysis of triglycerides. The separation is based on the hydrophobicity of the molecules. For enhanced separation of isomers, specialized columns like polymeric ODS or silver-ion columns can be used.

Application Note: Separation of this compound Positional Isomers using a Polymeric ODS Column

This method details the separation of positional isomers of triglycerides using a non-endcapped polymeric ODS (C18) column. The separation is highly dependent on the column temperature.[6]

Experimental Protocol

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Instrument: Agilent 1260 Infinity system or equivalent.

    • Column: Non-endcapped polymeric ODS column (e.g., 250 x 4.6 mm).[6]

    • Mobile Phase: Acetone or a mixture of acetonitrile and a modifier like 2-propanol.[6][7]

    • Flow Rate: 1 mL/min.

    • Column Temperature: Optimized for the specific isomers, often at low temperatures (e.g., 10-25°C) to enhance resolution.[6]

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Mass Spectrometry (MS) Conditions (for HPLC-MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for nonpolar compounds like triglycerides.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Presentation

ParameterConditionRationaleReference
Stationary Phase Non-endcapped polymeric ODSRecognizes structural differences between positional isomers[6]
Mobile Phase AcetoneProvides good solubility and separation[6]
Column Temperature 10-25°CLower temperatures improve the resolution of positional isomers[6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolution Dissolution in Mobile Phase sample->dissolution solution Sample Solution dissolution->solution injection HPLC Injection solution->injection separation Separation on Polymeric ODS Column injection->separation detection ELSD/APCI-MS Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_identification Peak Identification chromatogram->peak_identification quantification Isomer Quantification peak_identification->quantification

HPLC workflow for the separation of this compound positional isomers.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Trilinolenin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of trilinolenin in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a triglyceride composed of three linolenic acid molecules, which are polyunsaturated fatty acids. Its high degree of unsaturation makes it highly susceptible to oxidation, which can compromise the integrity of experiments by introducing unintended variables and degradation products.

Q2: What are the primary factors that affect this compound stability in solution?

The main factors that contribute to the degradation of this compound in solution are:

  • Oxidation: Exposure to oxygen is the primary cause of degradation.

  • Light: Exposure to light, especially UV light, can accelerate oxidation.

  • Temperature: Higher temperatures increase the rate of degradation.

  • Solvent: The choice of solvent can influence the rate of degradation.

  • pH: While less critical in anhydrous organic solvents, pH can be a factor in aqueous emulsions or when using protic solvents.

Q3: How can I visually identify if my this compound solution has degraded?

While visual inspection is not a definitive method, signs of degradation may include a change in color (e.g., yellowing) or an increase in the viscosity of the solution. However, significant degradation can occur before any visual changes are apparent. Analytical methods like HPLC are necessary for accurate assessment.

Q4: What are the common degradation products of this compound?

The primary degradation products of this compound are a result of autoxidation. These include:

  • Monohydroperoxides: The initial products of oxidation.

  • Bishydroperoxides: Formed from further oxidation.

  • Epoxides: Can form both at and away from the original double bonds.

  • Hydroxy and epidioxy derivatives: Further oxidation products.[1]

These degradation products can have biological activities of their own, potentially confounding experimental results.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Stock Solutions

Symptoms:

  • Noticeable change in color or viscosity of the stock solution over a short period.

  • Inconsistent results in experiments using the same stock solution over time.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

Possible Causes and Solutions:

CauseSolution
Improper Solvent Selection This compound is soluble in organic solvents like ethanol (B145695), DMSO, and chloroform. For cell culture experiments, ethanol or DMSO are common choices. Ensure the solvent is of high purity and anhydrous to minimize water content, which can participate in degradation reactions.
Exposure to Oxygen Prepare solutions under an inert gas atmosphere (e.g., nitrogen or argon). After preparation, overlay the solution with the inert gas before sealing the container. Use vials with Teflon-lined septa for storage to minimize oxygen ingress.
Exposure to Light Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient light during solution preparation and handling.
Inappropriate Storage Temperature Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental needs.
Lack of Antioxidants Consider adding an antioxidant to the stock solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol. The optimal antioxidant and its concentration should be determined empirically for your system.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in biological response between replicate experiments.

  • Loss of expected biological activity of this compound over the course of an experiment.

  • Unexpected cytotoxicity.

Possible Causes and Solutions:

CauseSolution
Degradation in Culture Media Prepare fresh dilutions of this compound in culture media immediately before each experiment. Polyunsaturated fatty acids can be unstable in aqueous media. If long-term incubation is required, consider replenishing the media with freshly prepared this compound at regular intervals.
Interaction with Media Components Some components of cell culture media, such as metal ions, can catalyze the oxidation of this compound. Use high-purity media and consider the potential for such interactions.
Formation of Biologically Active Degradation Products The degradation products of this compound may have their own biological effects, including cytotoxicity or signaling activities, which can interfere with the intended experimental outcome.[1] Minimizing degradation is crucial to ensure that the observed effects are due to this compound itself.

Data Presentation: Antioxidant Efficacy

While specific quantitative data for this compound is limited, the following table summarizes the general efficacy of common antioxidants for polyunsaturated lipids. The optimal concentration for this compound should be experimentally determined.

AntioxidantTypical Concentration RangeEfficacy Notes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Generally effective in oils and fats. May be preferred for higher temperature applications when used with BHA.[2]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Often used in combination with BHT for synergistic effects.[2]
α-Tocopherol (Vitamin E) 0.02% - 0.1%A natural antioxidant. Its effectiveness can be comparable to synthetic antioxidants like BHT in some systems.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound

    • Anhydrous ethanol or DMSO

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a Teflon-lined septum cap

    • Inert gas (nitrogen or argon)

  • Procedure:

    • Weigh the desired amount of this compound in the amber vial.

    • Prepare a stock solution of BHT in the chosen solvent (e.g., 1% w/v).

    • Under a stream of inert gas, add the solvent to the this compound to achieve the desired concentration.

    • Add the BHT stock solution to the this compound solution to a final concentration of 0.01%.

    • Gently swirl the vial to ensure complete dissolution.

    • Purge the headspace of the vial with the inert gas for 30-60 seconds.

    • Immediately cap the vial tightly.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Solutions by HPLC
  • Objective: To determine the degradation of this compound over time under specific storage conditions.

  • Method:

    • Prepare a this compound solution according to Protocol 1.

    • Divide the solution into multiple aliquots in separate amber vials and store them under the desired conditions (e.g., different temperatures, light exposures).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot for analysis.

    • Analyze the sample by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase that can resolve this compound from its degradation products (e.g., a gradient of acetonitrile (B52724) and isopropanol).

    • Monitor the elution profile using a UV detector (e.g., at 205 nm) or a mass spectrometer.

    • Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Signaling Pathways and Experimental Workflows

Trilinolein and the Ras/MEK/ERK Signaling Pathway

Trilinolein, a compound structurally similar to this compound, has been shown to inhibit the Ras/MEK/ERK signaling pathway, which is involved in cell proliferation and migration. This inhibition can lead to a reduction in apoptosis in certain cell types.[1][3]

Ras_MEK_ERK_Pathway PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR Ras Ras PDGFR->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Apoptosis Apoptosis ERK->Apoptosis Trilinolein Trilinolein Trilinolein->Ras Trilinolein->MEK Trilinolein->ERK

Caption: Trilinolein's inhibitory effect on the Ras/MEK/ERK signaling pathway.

Experimental Workflow for Assessing this compound Stability

The following workflow outlines the steps for a systematic evaluation of this compound stability.

Stability_Workflow start Start prep Prepare this compound Solution (with/without antioxidant) start->prep storage Store under Different Conditions (Temp, Light, Solvent) prep->storage sampling Collect Aliquots at Time Points (T0, T1, T2...) storage->sampling analysis HPLC-MS Analysis sampling->analysis quantify Quantify this compound Peak Area analysis->quantify degradation Calculate % Degradation quantify->degradation end End degradation->end

Caption: A typical experimental workflow for evaluating the stability of this compound solutions.

This compound and Potential Inflammatory Signaling

While direct evidence for this compound is still emerging, its metabolites, being polyunsaturated fatty acids, are known precursors to signaling molecules that can modulate inflammatory pathways such as the NF-κB pathway. The degradation products of this compound could potentially influence these pathways.

Inflammatory_Pathway cluster_nucleus Cytoplasm to Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Trilinolenin_Metabolites This compound Metabolites (Potential Modulators) Trilinolenin_Metabolites->IKK potential inhibition

Caption: Potential modulation of the NF-κB inflammatory pathway by this compound metabolites.

References

Technical Support Center: Overcoming Poor Solubility of Trilinolenin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trilinolenin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro studies?

A1: this compound is a triglyceride derived from alpha-linolenic acid, an omega-3 fatty acid.[1] Its long, hydrophobic hydrocarbon chains make it virtually insoluble in aqueous solutions like cell culture media.[2] This poor solubility can lead to precipitation, inconsistent effective concentrations, and unreliable experimental results.

Q2: What are the primary methods to solubilize this compound for cell culture experiments?

A2: The most common strategies to overcome the poor solubility of this compound include:

  • Organic Solvents: Using a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.

  • Carrier Proteins: Complexing this compound with a carrier protein such as bovine serum albumin (BSA) to enhance its delivery to cells in a more physiologically relevant manner.

  • Emulsions and Microemulsions: Forming a stable dispersion of this compound in the aqueous medium using emulsifying agents.

  • Liposomes: Encapsulating this compound within lipid vesicles (liposomes) for cellular delivery.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture media?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), with many cell lines tolerating up to 1%.[3] For sensitive and primary cells, a concentration of less than 0.1% is often recommended.[3] Ethanol concentrations should also be kept to a minimum, typically well below 1%.

Q4: Can I use sonication to dissolve this compound in my culture medium?

A4: While sonication can help disperse precipitated this compound, it may not create a stable solution and can potentially damage the molecule through oxidation. It is generally better to use a solubilization method that forms a stable preparation, such as complexation with BSA or creating a microemulsion.

Q5: How can I be sure that the observed cellular effects are from this compound and not the solubilizing agent?

A5: It is crucial to include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, ethanol, BSA) as the this compound-treated samples. This allows you to differentiate the effects of this compound from any potential effects of the delivery vehicle itself.

Troubleshooting Guide: Precipitation in Cell Culture

One of the most common issues encountered when working with this compound is its precipitation in the cell culture medium. This can occur immediately upon addition or after a period of incubation.

Problem Possible Cause Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the media.- Lower the final working concentration of this compound.- Ensure the stock solution is added to the media slowly while gently mixing to facilitate dispersion.- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
Improper dilution technique.- Prepare serial dilutions of the this compound stock solution in the same solvent before adding to the aqueous medium. - Add the concentrated stock solution dropwise into the vortex of the stirring cell culture medium.
Precipitation After Incubation Instability of the this compound solution over time.- Prepare fresh this compound working solutions for each experiment and use them immediately.- Consider using a more stable formulation, such as a BSA complex or a microemulsion.
Interaction with media components.- If using serum-free media, the absence of proteins can reduce solubility. Consider using a low percentage of serum or adding purified BSA.- Some media components can interact with lipids. If possible, test different basal media formulations.
Evaporation of media.- Ensure proper humidification in the cell culture incubator to prevent the medium from concentrating over time.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent used. Below is a summary of available quantitative solubility data.

Solvent Solubility Reference
Dimethylformamide (DMF)10 mg/mL[4]
Ethanol10 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)500 µg/mL[4]
WaterInsoluble[2]

Experimental Protocols

Here are detailed methodologies for three common approaches to prepare this compound for in vitro experiments.

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent (DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is then diluted into the cell culture medium.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile, light-protected vial, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. This compound is susceptible to oxidation.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the this compound-DMSO solution to the medium and mix immediately and gently to prevent precipitation.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO in Medium) thaw->control treat Treat Cells dilute->treat

Workflow for preparing and delivering this compound to cells using BSA.
Protocol 3: Preparation of this compound Emulsion

This protocol describes the preparation of an oil-in-water emulsion to deliver this compound to cells.

Materials:

  • This compound

  • Tween 80 (or other suitable non-ionic surfactant)

  • Soy lecithin

  • Glycerol (B35011)

  • Sterile water

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Oil Phase:

    • In a sterile container, mix this compound with soy lecithin.

  • Prepare the Aqueous Phase:

    • In a separate sterile container, dissolve Tween 80 and glycerol in sterile water.

  • Form the Emulsion:

    • Heat both the oil and aqueous phases to approximately 60-70°C.

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or probe sonicator.

    • Continue homogenization for 5-10 minutes until a stable, milky-white emulsion is formed.

  • Sterilization and Storage:

    • Sterilize the emulsion by passing it through a 0.22 µm syringe filter. Note that this may be challenging for emulsions with larger droplet sizes.

    • Store the emulsion at 4°C.

  • Preparation of Treatment Medium:

    • Add the this compound emulsion to the cell culture medium to achieve the desired final concentration.

  • Vehicle Control:

    • Prepare a vehicle control emulsion without this compound, containing all other components at the same final concentrations.

Workflow for this compound Emulsion Preparation

G cluster_phases Phase Preparation cluster_emulsify Emulsification cluster_final Final Steps oil_phase Prepare Oil Phase: This compound + Soy Lecithin heat Heat Both Phases to 60-70°C oil_phase->heat aq_phase Prepare Aqueous Phase: Water + Tween 80 + Glycerol aq_phase->heat mix Slowly Add Oil Phase to Aqueous Phase with High-Speed Homogenization heat->mix homogenize Continue Homogenization for 5-10 min mix->homogenize filter Sterile Filter (0.22 µm) homogenize->filter store Store at 4°C filter->store treat Add to Cell Culture Medium store->treat

Workflow for preparing a this compound emulsion for in vitro studies.

Signaling Pathways

While direct studies on this compound are limited, research on the closely related triglyceride, Trilinolein, has shown its involvement in the Ras/MEK/ERK signaling pathway . [5]This pathway is a critical regulator of cell proliferation, differentiation, and survival. It is plausible that this compound may also influence this pathway.

Diagram of the Ras/MEK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

The Ras/MEK/ERK signaling cascade, a potential target of this compound.

References

Technical Support Center: Troubleshooting Trilinolenin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trilinolenin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a triglyceride in which all three fatty acid chains are alpha-linolenic acid, a polyunsaturated omega-3 fatty acid. Due to the high degree of unsaturation (three double bonds in each fatty acid chain), this compound is highly susceptible to degradation through oxidation and hydrolysis. This degradation can lead to a loss of biological activity, the formation of confounding byproducts, and ultimately, inaccurate experimental results.

Q2: What are the primary pathways of this compound degradation?

The two main degradation pathways for this compound are:

  • Autoxidation: A free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process leads to the formation of primary oxidation products like hydroperoxides, which then break down into a variety of secondary products, including aldehydes, ketones, and other volatile compounds that can cause rancidity.

  • Hydrolysis: The breakdown of the ester bonds of the triglyceride, which can be catalyzed by acids, bases, or enzymes (lipases). This process results in the release of free fatty acids and glycerol, diacylglycerols, or monoacylglycerols.

Q3: What are the key factors that accelerate this compound degradation?

Several factors can accelerate the degradation of this compound:

  • Temperature: Higher temperatures significantly increase the rate of both autoxidation and hydrolysis.

  • Oxygen: The presence of oxygen is essential for autoxidation to occur.

  • Light: Exposure to light, particularly UV radiation, can initiate and accelerate the autoxidation process.

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester bonds in this compound.

  • Enzymes: The presence of lipases, either from microbial contamination or endogenous to a sample matrix, can rapidly catalyze hydrolysis.

  • Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals and accelerating autoxidation.

Q4: What are the visible signs of this compound degradation?

While significant degradation can occur without any visible changes, some signs may include:

  • Changes in Color: A yellowing or browning of the sample.

  • Changes in Odor: The development of a rancid or "off" smell due to the formation of volatile oxidation products.

  • Changes in Viscosity: An increase in viscosity due to polymerization of degradation products.

  • Formation of Precipitates: The appearance of solid material in a previously clear solution.

Q5: How can I prevent this compound degradation during storage?

To minimize degradation during storage, the following practices are recommended:

  • Temperature Control: Store this compound at low temperatures. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Inert Atmosphere: Store under an inert gas such as nitrogen or argon to displace oxygen and prevent oxidation.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the sample from light.

  • High-Purity Solvents: If stored in solution, use high-purity, dry, and de-gassed solvents.

  • Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to inhibit oxidation.

  • pH Control: If in an aqueous environment, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity in stored samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Improper Storage Temperature Store solid this compound at -20°C or below. For solutions, store at -80°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials.
Exposure to Oxygen Before sealing, flush the headspace of the vial with an inert gas like nitrogen or argon. Use vials with tight-fitting septa to prevent gas exchange.
Exposure to Light Store samples in amber vials or wrap clear vials with aluminum foil. Keep storage areas dark.
Contamination with Water or Enzymes Use anhydrous solvents and store in a desiccated environment. Ensure all glassware is thoroughly dried. If enzymatic degradation is suspected, consider heat treatment to denature enzymes if compatible with the experimental design.
Presence of Metal Ion Contaminants Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with downstream applications.
Issue 2: Inconsistent results in experiments using this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If storing stock solutions, do so in small, single-use aliquots at -80°C under an inert atmosphere.
Oxidation During Experimental Procedures Minimize the exposure of this compound-containing solutions to air and light during experiments. Use de-gassed buffers and solvents. Consider performing manipulations in a glove box with an inert atmosphere.
pH-induced Hydrolysis Ensure the pH of all buffers and solutions is controlled and maintained within a neutral range (pH 6-8) to minimize hydrolysis, unless the experimental design requires otherwise.
Inaccurate Quantification Verify the concentration and purity of your this compound stock solution using an appropriate analytical method (e.g., HPLC-ELSD or GC-MS) before each set of experiments.

Data Presentation

The following tables summarize the impact of various conditions on the stability of this compound and related polyunsaturated lipids.

Table 1: Effect of Temperature on the Oxidation of Trilinolein (B126924)

Temperature (°C)ObservationReference
120No trans isomers detected.[1]
140Onset of significant formation of polar compounds and polymers. Losses of trilinolein observed.[2]
160The amount of isomerization products was 1.98 times higher than at 140°C.[1]
180The rate of peroxide value, acid value, and total oxidation value formation was significantly higher than at 120°C.[3]
220The quantity of isomerization products was 2.09 times higher than at 200°C.[1]

Table 2: Effect of pH on the Hydrolysis Rate of Triglycerides

pHRelative Hydrolysis RateObservationReference
< 6.0SlowerPreferential attack at the 1- (or 3-) position, producing fatty acids and monoglycerides.[4]
7.0 - 8.5FasterIncreased rate of complete deacylation.[4][5]
> 8.5FastestBase-catalyzed hydrolysis (saponification) is significantly accelerated.[6]

Table 3: Stability of Triglycerides in Serum/Plasma at Different Storage Temperatures

AnalyteStorage Temperature (°C)Duration of StabilityReference
Triglycerides20-25< 4 hours
Triglycerides2-8Up to 24 hours (plasma), Up to 48 hours (whole blood)
Triglycerides-20Fairly stable, but free fatty acids show significant degradation.[3]

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound degradation.

Protocol 1: Analysis of this compound and its Degradation Products by HPLC-ELSD

Objective: To separate and quantify this compound and its larger degradation products (di- and monoglycerides).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • This compound standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane/acetonitrile mixture) to a final concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Dichloromethane

    • Gradient: A typical gradient could be from 90% A to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate (Nitrogen): 1.6 SLM

  • Analysis: Inject the prepared sample and standards. Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standards.

Protocol 2: Analysis of Fatty Acid Composition by GC-MS after Derivatization

Objective: To determine the fatty acid profile of a this compound sample and identify oxidation or isomerization products.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for FAME analysis (e.g., a polar phase like Carbowax or a biscyanopropyl phase)

Reagents:

  • Methanolic HCl or BF3-methanol for derivatization

  • Hexane (B92381) (GC grade)

  • Sodium chloride solution (saturated)

  • Fatty Acid Methyl Ester (FAME) standards

Procedure:

  • Derivatization (Transesterification):

    • To a known amount of the this compound sample, add methanolic HCl or BF3-methanol.

    • Heat the mixture in a sealed vial at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes) to convert the triglycerides to fatty acid methyl esters (FAMEs).

    • Cool the reaction mixture and add hexane and a saturated sodium chloride solution.

    • Vortex and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters (if applicable): Scan range of m/z 50-500.

  • Analysis: Inject the FAME extract. Identify the fatty acid methyl esters by comparing their retention times and mass spectra with those of the FAME standards. Quantify the relative amounts of each fatty acid by peak area integration.

Protocol 3: Determination of Peroxide Value (PV)

Objective: To quantify the primary oxidation products (hydroperoxides) in a this compound sample.

Reagents:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand for exactly 1 minute.

  • Add 30 mL of deionized water and mix.

  • Titrate with the standardized sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color disappears.

  • Perform a blank titration with all reagents except the sample.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 4: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To measure secondary oxidation products, primarily malondialdehyde (MDA).

Reagents:

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Malondialdehyde (MDA) standard or a precursor like 1,1,3,3-tetramethoxypropane.

Procedure:

  • Sample Preparation: Mix the this compound sample with the TCA solution to precipitate any interfering substances. Centrifuge and collect the supernatant.

  • Reaction: Add the TBA solution to the supernatant.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 10-15 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Visualizations

cluster_autoxidation Autoxidation Pathway cluster_hydrolysis Hydrolysis Pathway Trilinolenin_A This compound Initiation Initiation (Heat, Light, Metal Ions) Trilinolenin_A->Initiation Lipid_Radical Lipid Radical (L•) Initiation->Lipid_Radical Oxygen Oxygen (O2) Lipid_Radical->Oxygen Peroxyl_Radical Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Propagation Propagation Peroxyl_Radical->Propagation Hydroperoxides Hydroperoxides (LOOH) (Primary Oxidation Products) Propagation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products Trilinolenin_H This compound Catalyst Catalyst (Acid, Base, Lipase) Trilinolenin_H->Catalyst Intermediate Diacylglycerol + Free Fatty Acid Catalyst->Intermediate Final_Products Glycerol + 3 Free Fatty Acids Intermediate->Final_Products

Caption: Degradation pathways of this compound.

start Start: Sample Preparation (Dissolution, Filtration) hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc gcms_prep Derivatization to FAMEs (Transesterification) start->gcms_prep elsd ELSD Detection (Nebulization, Evaporation, Light Scattering) hplc->elsd data_analysis Data Analysis (Peak Integration, Quantification) elsd->data_analysis gc GC Separation (Capillary Column, Temp. Program) gcms_prep->gc ms MS Detection (Ionization, Mass Analysis) gc->ms ms->data_analysis

Caption: Experimental workflow for stability testing.

action action start Degradation Suspected? visual Visual Changes? start->visual analytical Analytical Confirmation? visual->analytical Yes visual->analytical No storage Check Storage Conditions analytical->storage Yes purity Assess Initial Purity analytical->purity No action4 Perform HPLC/GC-MS analysis Compare to reference standard analytical->action4 handling Review Experimental Protocol storage->handling action1 Store at -20°C or below Protect from light and oxygen storage->action1 action2 Use fresh stock solutions Minimize exposure to air/light handling->action2 action3 Source new material Perform initial QC purity->action3

References

Technical Support Center: Optimizing Mass Spectrometry for Trilinolenin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry settings for the detection of Trilinolenin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Issue 1: Poor or No Signal Intensity for this compound

Q: I am not seeing any peak for this compound, or the signal is very weak. What are the common causes and how can I troubleshoot this?

A: Low signal intensity for this compound, a neutral triacylglycerol (TAG), is a frequent challenge. The issue can stem from several factors, from sample preparation to instrument settings.

Possible Causes & Solutions:

  • Inefficient Ionization: this compound is a neutral molecule and requires the formation of adducts to be efficiently ionized, particularly with Electrospray Ionization (ESI).

    • Action: Ensure your mobile phase contains an appropriate additive to promote the formation of ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts. A good starting point is 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase for positive ion mode.[1][2]

  • Suboptimal Ion Source Parameters: Incorrect setting of the ion source can significantly impact signal intensity.[1][3]

    • Action: Systematically optimize ion source parameters. Refer to the tables below for recommended starting conditions for both ESI and APCI sources. Pay close attention to spray voltage, source temperature, and nebulizing/drying gas flows.[1]

  • Sample Concentration: The concentration of your sample might be too low for detection or so high that it causes ion suppression.[3]

    • Action: Prepare a fresh standard of this compound at a known concentration and inject it directly (infusion) or via your LC method to verify instrument performance. If the standard works, the issue may be with your sample extraction or dilution.

  • In-source Fragmentation: High energy in the ion source can cause this compound to fragment before detection, leading to a lower abundance of the intact molecular ion.[1][4]

    • Action: Look for fragment ions in your mass spectrum corresponding to the neutral loss of a linolenic acid chain. If present, consider reducing the source energy (e.g., lower capillary voltage or fragmentor voltage).

  • Poor Chromatography: Broad peaks due to suboptimal chromatographic conditions can lead to a lower signal-to-noise ratio. Co-elution with matrix components can also cause ion suppression.[1][5]

    • Action: Ensure your LC method is suitable for large, nonpolar molecules. A C18 or C30 column with a gradient of non-polar solvents is typically used.[1]

Issue 2: Inconsistent or Undesirable Adduct Formation

Q: I am observing multiple adducts for this compound (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺), and their ratios are not consistent between runs. How can I control adduct formation?

A: The formation of various adducts is common in the analysis of neutral lipids like this compound and can be influenced by the mobile phase, sample matrix, and even the cleanliness of the system.[2][6] Inconsistent adduct ratios can lead to poor quantitative accuracy.[6]

Possible Causes & Solutions:

  • Contamination with Alkali Metals: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts often arise from contaminants in solvents, glassware, or the sample itself.

    • Action:

      • Use high-purity, LC-MS grade solvents and reagents.[7]

      • Switch from glass to polypropylene (B1209903) autosampler vials to minimize sodium leaching.[7]

      • Run a solvent blank to check for contamination in your mobile phase.[7]

  • Insufficient Ammonium Concentration: If the goal is to promote the ammoniated adduct, the concentration of the ammonium salt in the mobile phase may be too low.

    • Action: Increase the concentration of ammonium formate or ammonium acetate in your mobile phase (e.g., to 10 mM) to favor the formation of the [M+NH₄]⁺ adduct.[2]

  • Mobile Phase Composition: The choice of organic solvent can influence adduct formation.

    • Action: While acetonitrile (B52724) and methanol (B129727) are common, their purity and source can impact results. If experiencing unusual adducts, consider testing a new bottle or lot of solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry settings for this compound detection?

A: The optimal settings can be instrument-dependent. However, the following tables provide excellent starting points for optimization on most common LC-MS systems.

Table 1: Recommended Starting ESI Source Parameters (Positive Ion Mode)

Parameter Recommended Starting Value Notes
Capillary/Spray Voltage 3.0 - 4.5 kV Optimize for a stable spray and maximum signal intensity. Too high a voltage can lead to instability or corona discharge.[1][8]
Nebulizing Gas Flow 1.5 - 3.0 L/min Assists in desolvation; optimize for a stable spray.[1][8]
Drying Gas Flow 10 - 15 L/min Crucial for the desolvation of the mobile phase.[1][8]
Drying Gas Temperature 300 - 350 °C Higher temperatures aid in desolvation but excessively high temperatures can cause degradation.

| Source/Capillary Temp. | 270 - 320 °C | Optimize for efficient ionization and to prevent in-source fragmentation.[9] |

Table 2: Recommended Starting APCI Source Parameters (Positive Ion Mode)

Parameter Recommended Starting Value Notes
Corona Current ~4 µA A good starting point that works well for many analytes.[10]
Nebulizer Pressure 30 - 60 psig The optimal pressure increases with the solvent flow rate.[10]
Drying Gas Flow ~5 L/min Can be adjusted to optimize signal.[10]
Drying Gas Temperature ~300 °C Can be adjusted to optimize signal.[10]

| Vaporizer Temperature | 200 - 350 °C | Optimize for efficient vaporization of the mobile phase.[11] |

Q2: Which ionization technique, ESI or APCI, is better for this compound?

A: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of triacylglycerols like this compound.[10][12]

  • ESI is a soft ionization technique that is highly dependent on the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) for neutral molecules. It is often preferred for its sensitivity when adduct formation is well-controlled.

  • APCI is generally better for less polar and neutral molecules and is less susceptible to ion suppression. It often produces protonated molecules ([M+H]⁺) and characteristic fragment ions.[13]

The choice between ESI and APCI may depend on the specific instrument, sample matrix, and the desired outcome of the experiment (e.g., quantification vs. structural elucidation). It is often beneficial to test both ionization sources during method development.

Q3: What collision energy should I use for MS/MS fragmentation of this compound?

A: The optimal collision energy is dependent on the instrument and the precursor ion being fragmented. For triacylglycerols like this compound, a good starting point for Collision-Induced Dissociation (CID) is in the range of 30 - 50 eV .[1] The goal is to achieve characteristic neutral loss of the fatty acid chains. It is recommended to perform a collision energy ramping experiment to determine the optimal value that provides the desired fragmentation pattern with good intensity.

Q4: What type of internal standard is recommended for the quantification of this compound?

A: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. An ideal internal standard would be This compound-d5 or another deuterated analog. If a labeled version of this compound is not available, a triacylglycerol with a similar structure but a different mass (e.g., a TAG with odd-chain fatty acids that is not present in the sample) can be used. The internal standard should be added to the sample at the beginning of the sample preparation process to account for variations in extraction efficiency and instrument response.[14]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Detection
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[2][15]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[2][15]

    • Flow Rate: 0.4 - 0.6 mL/min.[2][16]

    • Column Temperature: 55 - 65 °C.[2][16]

    • Gradient: A suitable gradient should be developed to ensure the separation of this compound from other lipids in the sample. A typical gradient might start with a higher percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B.

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Ionization Source: ESI or APCI (refer to Tables 1 and 2 for starting parameters).

    • Scan Mode: Full scan MS to identify the [M+NH₄]⁺ adduct of this compound (m/z 890.72).

    • MS/MS: For structural confirmation, perform product ion scans on the precursor ion (m/z 890.72). Optimize collision energy (start at 30-50 eV) to observe the neutral loss of a linolenic acid chain.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample int_std Add Internal Standard (e.g., this compound-d5) sample->int_std extraction Lipid Extraction (e.g., with Hexane/Isopropanol) reconstitution Reconstitute in Mobile Phase extraction->reconstitution int_std->extraction lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI or APCI, Positive Mode) lc_separation->ms_detection ms_ms MS/MS Fragmentation (Product Ion Scan) ms_detection->ms_ms peak_integration Peak Integration ms_ms->peak_integration quantification Quantification (using Internal Standard) peak_integration->quantification troubleshooting_workflow start Poor or No Signal for this compound check_std Inject Standard (e.g., 1 µg/mL this compound) start->check_std signal_ok Signal OK? check_std->signal_ok sample_issue Issue is Sample-Related (Extraction, Concentration, Matrix Effects) signal_ok->sample_issue Yes instrument_issue Issue is Instrument-Related signal_ok->instrument_issue No check_source Optimize Ion Source Parameters (Voltage, Gas, Temperature) instrument_issue->check_source check_adducts Check for Adduct Formation (Add Ammonium Formate) check_source->check_adducts check_fragmentation Check for In-Source Fragmentation check_adducts->check_fragmentation resolve Signal Improved check_fragmentation->resolve

References

Technical Support Center: Preventing Oxidation of Trilinolenin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing trilinolenin oxidation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading in my cell culture medium?

A1: this compound, a polyunsaturated triglyceride, is highly susceptible to oxidation due to its three linolenic acid chains, which contain multiple double bonds. This oxidation is a free radical-mediated process that can be initiated and accelerated by several factors commonly present in a cell culture environment, including exposure to air (oxygen), light, and transition metals like iron and copper that may be present in the media or serum.[1] The degradation of this compound can lead to the formation of cytotoxic byproducts, such as aldehydes and ketones, which can negatively impact your experimental results.[2][3]

Q2: What are the visible signs of this compound oxidation in my cell culture?

A2: Visual signs of this compound oxidation can be subtle. You might observe a slight yellowish tint or increased turbidity in your media over time. However, the most reliable indicators are often changes in cell health, such as decreased proliferation, signs of cellular stress, or apoptosis.[2][4] For a definitive assessment, it is recommended to perform a quantitative assay to measure lipid peroxidation, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.[3][5]

Q3: Can I just add antioxidants to my media to solve the problem?

A3: While adding antioxidants is a common and effective strategy, it requires careful consideration. Not all antioxidants are suitable for cell culture, as some can be cytotoxic at effective concentrations.[6] It is crucial to use antioxidants that are known to be cell-permeable and non-toxic at the concentrations required to prevent lipid oxidation. Furthermore, a single antioxidant may not be sufficient to inhibit all stages of oxidation.[6] Therefore, a combination of antioxidants or a synergistic blend may be more effective.

Q4: How should I prepare my this compound supplement to minimize oxidation from the start?

A4: Proper preparation of your this compound supplement is a critical first step. Since this compound is a lipid and insoluble in aqueous media, it needs to be complexed with a carrier molecule. Bovine Serum Albumin (BSA) is a commonly used carrier that can help to solubilize this compound and protect it from oxidation.[7][8][9] Alternatively, cyclodextrins can be used to encapsulate and stabilize the lipid.[10][11] It is essential to prepare these complexes under conditions that minimize exposure to oxygen and light.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Media After Adding this compound
Possible Cause Troubleshooting Steps
Poor Solubilization Ensure the this compound is properly complexed with a carrier like fatty acid-free BSA or cyclodextrin (B1172386) before adding it to the media.[12] Prepare the complex according to a validated protocol.
Concentration Too High The final concentration of the this compound-BSA complex may be too high, leading to precipitation. Try reducing the final concentration of this compound in your media.
Interaction with Media Components Certain components in the cell culture media, such as high concentrations of calcium or other divalent cations, can cause precipitation of lipid complexes.[13] Consider using a different basal media formulation if the problem persists.
Improper Mixing When adding the this compound-BSA complex to the media, do so slowly and with gentle agitation to ensure even dispersal and prevent localized high concentrations that can lead to precipitation.
Issue 2: Inconsistent Experimental Results or Loss of this compound Efficacy
Possible Cause Troubleshooting Steps
Oxidation During Storage Prepare fresh this compound-BSA complexes for each experiment. If you must store them, do so at -80°C in small, single-use aliquots that are protected from light and overlaid with an inert gas like argon or nitrogen.
Oxidation During Incubation The cell culture environment itself can promote oxidation. Ensure you are using antioxidants in your media. Minimize the exposure of your culture plates to light.
Inaccurate Quantification of this compound The initial concentration of your this compound stock may be inaccurate due to oxidation prior to use. It is advisable to verify the purity and concentration of your this compound stock using an appropriate analytical method.
Cellular Metabolism Cells will metabolize the this compound over time, leading to a decrease in its concentration. For long-term experiments, you may need to replenish the media with fresh this compound supplement.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the effective concentrations of various antioxidants used to prevent the oxidation of polyunsaturated fatty acids (PUFAs) in in vitro systems. The optimal concentration for your specific cell line and experimental conditions should be determined empirically.

AntioxidantEffective Concentration Range (in vitro)Notes
Vitamin E (α-Tocopherol) 10 - 100 µMA potent chain-breaking antioxidant that is lipid-soluble. Often used in combination with Vitamin C.
Vitamin C (Ascorbic Acid) 50 - 200 µMA water-soluble antioxidant that can regenerate Vitamin E. Can have pro-oxidant effects at high concentrations in the presence of metal ions.
Butylated Hydroxytoluene (BHT) 10 - 50 µMA synthetic antioxidant. Its use in cell culture should be carefully evaluated for cytotoxicity.
Ethoxyquin (EQ) 10 - 50 µMA synthetic antioxidant. Its use in cell culture should be carefully evaluated for cytotoxicity.
Combination (Vitamin E + Vitamin C) Vitamin E: 10-50 µM, Vitamin C: 50-100 µMSynergistic effect, where Vitamin C regenerates Vitamin E, providing more sustained protection.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex for supplementation in cell culture media.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695) (100%)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell culture medium

  • Sterile, amber microcentrifuge tubes

  • Water bath at 37°C

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile, amber microcentrifuge tube, dissolve a known amount of this compound in a small volume of 100% ethanol to create a concentrated stock solution.

  • In a separate sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound-ethanol stock solution to the warm BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be between 2:1 and 5:1.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the this compound-BSA complex solution using a 0.22 µm syringe filter.

  • This sterile stock solution can now be added to your cell culture medium to achieve the desired final concentration of this compound. Prepare fresh for each experiment if possible.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Measuring Lipid Peroxidation

This protocol provides a method to quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • MDA standard

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

  • Collect the cell culture supernatant.

  • To 100 µL of the supernatant, add 100 µL of 10% TCA and 100 µL of 0.67% TBA in 0.25 N HCl.

  • Prepare a standard curve using known concentrations of MDA.

  • Vortex the samples and standards and incubate at 95°C for 30 minutes.

  • Cool the tubes on ice for 5 minutes to stop the reaction.

  • Centrifuge the samples at 3000 x g for 15 minutes to pellet any precipitate.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Measure the absorbance at 532 nm.

  • Calculate the concentration of MDA in your samples by comparing the absorbance to the standard curve.

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Lipid_Radical Lipid Radical (L.) This compound->Lipid_Radical H abstraction Initiator Initiator (e.g., ROS, Metal Ions) Initiator->this compound Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH Another_this compound Another this compound Molecule Peroxyl_Radical->Another_this compound H abstraction Lipid_Radical_2 L. Another_this compound->Lipid_Radical_2 forms new Non_Radical_Products Non-Radical Products Peroxyl_Radical_2 LOO. Peroxyl_Radical_2->Non_Radical_Products Lipid_Radical_2->Non_Radical_Products

Caption: The free radical chain reaction of this compound oxidation.

Troubleshooting_Workflow Start Problem: This compound Instability Check_Preparation Review this compound Supplement Preparation Start->Check_Preparation Is_Complex_Proper Properly Complexed with BSA/Cyclodextrin? Check_Preparation->Is_Complex_Proper Re-prepare_Complex Re-prepare Complex Following Protocol Is_Complex_Proper->Re-prepare_Complex No Check_Media Examine Cell Culture Media Is_Complex_Proper->Check_Media Yes Re-prepare_Complex->Check_Preparation Is_Precipitate Precipitation or Cloudiness Present? Check_Media->Is_Precipitate Lower_Concentration Lower this compound Concentration Is_Precipitate->Lower_Concentration Yes Check_Antioxidants Review Antioxidant Strategy Is_Precipitate->Check_Antioxidants No Lower_Concentration->Check_Antioxidants Are_Antioxidants_Used Are Antioxidants Present in Media? Check_Antioxidants->Are_Antioxidants_Used Add_Antioxidants Add Appropriate Antioxidants Are_Antioxidants_Used->Add_Antioxidants No Optimize_Antioxidants Optimize Antioxidant Concentration/Combination Are_Antioxidants_Used->Optimize_Antioxidants Yes Perform_Assay Perform TBARS Assay to Quantify Oxidation Add_Antioxidants->Perform_Assay Optimize_Antioxidants->Perform_Assay End Problem Resolved Perform_Assay->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Chromatography Peak Resolution for Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of trilinolenin.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peaks

Q1: My this compound peak is showing significant tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound in reverse-phase HPLC is a common issue that can compromise resolution and accuracy. The primary causes often revolve around secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and system setup.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar moieties in the this compound molecule, leading to tailing.

    • Solution: Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups. Operating the mobile phase at a lower pH (around 2-3) can also suppress silanol ionization.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable impurities or the analyte itself, it can lead to inconsistent ionization and peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. The use of a buffer (e.g., phosphate (B84403) or acetate, 10-50 mM) can help maintain a stable pH.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if sample concentration cannot be reduced.[4]

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., long tubing, large detector cell) can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[2][4]

G

Issue 2: Poor Resolution and Co-elution of this compound Isomers

Q2: I am unable to separate the different isomers of this compound in my GC analysis. How can I improve the resolution?

A2: The separation of this compound isomers, which have very similar physicochemical properties, is a significant challenge. Improving resolution in GC often requires optimization of the stationary phase, temperature program, and carrier gas flow rate.

Possible Causes & Solutions:

  • Inadequate Stationary Phase Polarity: Standard non-polar or mid-polar columns may not provide sufficient selectivity for this compound isomers.

    • Solution: Employ a highly polar capillary column. Cyanopropylsiloxane columns are commonly used, but for very similar isomers, extremely polar ionic liquid stationary phases (e.g., SLB-IL111) have shown superior separation.[5]

  • Suboptimal Temperature Program: A simple isothermal run may not be sufficient to resolve closely eluting isomers.

    • Solution: Implement a slow, linear temperature gradient. This will help to sharpen peaks and improve separation. An example program could be starting at a lower temperature and slowly ramping to a higher temperature.[6]

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects column efficiency.

    • Solution: Optimize the linear velocity of the carrier gas. This can be done by performing a van Deemter plot analysis to find the optimal flow rate for your column and analytes.

Q3: My this compound peak is co-eluting with other triglycerides in my HPLC separation. What strategies can I use to resolve them?

A3: Co-elution in HPLC can often be resolved by adjusting the selectivity of the chromatographic system. This involves modifying the mobile phase, changing the stationary phase, or altering the column temperature.

Possible Causes & Solutions:

  • Insufficient Mobile Phase Selectivity: The current mobile phase composition may not be optimal for differentiating between this compound and other co-eluting triglycerides.

    • Solution:

      • Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[7][8]

      • Utilize a ternary or quaternary solvent system: Introducing a third or fourth solvent, such as isopropanol (B130326) or tetrahydrofuran, can fine-tune the selectivity.[9]

      • Employ gradient elution: A gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures with a wide range of polarities.[7]

  • Inappropriate Stationary Phase: The current stationary phase may not have the right chemistry to resolve the target analytes.

    • Solution:

      • Switch to a different bonded phase: If you are using a C18 column, consider trying a phenyl or cyano column, which offer different selectivities due to π-π and dipole-dipole interactions, respectively.[7]

      • Consider Silver Ion HPLC (Ag-HPLC): This technique is particularly powerful for separating lipids based on the number and geometry of double bonds.[10]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution.

    • Solution: Experiment with different column temperatures. Sometimes, a lower temperature can improve resolution, although it may increase analysis time and backpressure.[11]

G

Frequently Asked Questions (FAQs)

Q4: What are the typical starting conditions for a reverse-phase HPLC method for this compound analysis?

A4: A good starting point for a reverse-phase HPLC method for this compound would be a C18 column with a gradient elution. The mobile phase could consist of a mixture of acetonitrile and water, or methanol and water. A gradient from a lower to a higher organic solvent concentration is often effective. For complex lipid mixtures, a ternary system including isopropanol can be beneficial.

Q5: For GC analysis of this compound, is derivatization necessary?

A5: While triglycerides can sometimes be analyzed directly by GC at high temperatures, it is highly recommended to derivatize them to their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility of the analytes and reduces the risk of thermal degradation, leading to sharper peaks and better resolution.[5]

Q6: How can I confirm the identity of my this compound peak?

A6: The most reliable way to confirm the identity of your this compound peak is to use a certified reference standard. Injecting the standard under the same chromatographic conditions should result in a peak with the same retention time as your sample peak. For further confirmation, especially when dealing with isomers, coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) is the gold standard for structural elucidation.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Triglyceride Analysis

This protocol provides a general framework for the separation of triglycerides, including this compound, using reverse-phase HPLC.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 100% A over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Note: This is a starting point and may require optimization for specific sample matrices. For instance, for better separation of closely related triglycerides, a mobile phase containing methylene (B1212753) chloride and acetonitrile with a binary gradient has been used successfully.[12]

Protocol 2: High-Resolution GC Method for this compound Isomer Analysis

This protocol is designed for the separation of this compound isomers as their fatty acid methyl esters (FAMEs).

ParameterSpecification
Column Highly polar ionic liquid capillary column (e.g., SLB-IL111), 100 m x 0.25 mm, 0.20 µm film thickness[5]
Carrier Gas Helium
Injection Mode Split (e.g., 100:1)
Injector Temperature 250°C
Oven Program Initial temperature 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 min[6]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280°C

Sample Preparation: Triglycerides in the sample must be converted to FAMEs prior to injection. This is typically done by transesterification using a reagent such as boron trifluoride in methanol.

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for HPLC and their Effect on Resolution
Mobile Phase ModifierEffect on SelectivityTypical Application
Acetonitrile Provides different selectivity compared to methanol due to its aprotic nature.[13]General purpose reversed-phase separations.
Methanol Can offer better peak shape for some basic compounds due to its protic nature.[13]Alternative to acetonitrile for optimizing selectivity.
Isopropanol Increases the elution strength for highly non-polar analytes.Analysis of complex lipid mixtures containing very hydrophobic triglycerides.
Tetrahydrofuran Can provide unique selectivity for aromatic and polarizable compounds.Used as a strong solvent to alter selectivity when acetonitrile and methanol fail to provide adequate resolution.
Table 2: Comparison of GC Column Polarity for this compound Isomer Separation
Column Stationary PhasePolarityPerformance for this compound Isomer Separation
100% DimethylpolysiloxaneNon-polarLow resolution for isomers.
50% Phenyl - 50% MethylpolysiloxaneMid-polarModerate improvement in resolution over non-polar phases.
CyanopropylsiloxanePolarGood separation for many isomers, but may not resolve very similar ones.[5]
Ionic Liquid (e.g., SLB-IL111)Extremely PolarExcellent resolution for geometric and positional isomers of this compound.[5]

References

Technical Support Center: Trilinolenin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trilinolenin Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most prevalent interferences in this compound analysis include matrix effects, the presence of isomers, sample oxidation, and high lipid content (lipemia).[1][2][3][4][5][6][7][8] These factors can significantly impact the accuracy and reproducibility of your results.

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

Matrix effects, which arise from co-eluting compounds that suppress or enhance the ionization of this compound, can be mitigated through several strategies.[6][7][8] These include optimizing sample preparation using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances such as phospholipids.[6] Additionally, adjusting the chromatographic method to better separate this compound from matrix components is crucial. The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can also help to compensate for signal variations caused by matrix effects.[6]

Q3: My analysis shows a single peak for this compound, but I suspect isomers are present. How can I confirm and resolve this?

Standard reverse-phase HPLC methods may not be sufficient to separate the various positional and geometric isomers of this compound. To resolve these, more advanced chromatographic techniques are often necessary. Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful tool for separating unsaturated lipid isomers based on the number and geometry of their double bonds.[9][10] Combining different chromatographic techniques, such as reverse-phase LC with silver ion LC, can also enhance separation.[11] Furthermore, specialized mass spectrometry techniques, like electron impact excitation of ions from organics (EIEIO), can help in the structural elucidation of co-eluting isomers.[12]

Q4: I am concerned about the stability of my this compound samples. What steps should I take to prevent oxidation?

This compound is highly susceptible to oxidation due to its high degree of unsaturation.[4][13][14] To minimize degradation, samples should be stored at low temperatures, protected from light, and in an inert atmosphere (e.g., under nitrogen or argon). The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents during extraction and storage can also prevent oxidative damage. When heating is necessary for sample preparation, it is crucial to use the lowest possible temperature and shortest duration to prevent thermal isomerization and oxidation.[4][14]

Troubleshooting Guides

Issue 1: Poor Signal Reproducibility and Inaccurate Quantification

Potential Cause: Matrix Effects

This issue is common in LC-MS based analyses where components of the biological matrix interfere with the ionization of this compound.[6][8]

Troubleshooting Workflow:

References

Technical Support Center: Enhancing Trilinolenin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Trilinolenin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound, a triglyceride, is typically extracted using several methods, each with its own advantages and disadvantages. The most common techniques include:

  • Conventional Solvent Extraction: This includes methods like Soxhlet, Folch, and Bligh and Dyer, which utilize organic solvents to dissolve the lipids.[1]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and improve solvent penetration, often leading to higher yields in shorter times.[2]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.[3]

  • Supercritical CO2 (SC-CO2) Extraction: This "green" technique uses carbon dioxide in its supercritical state as a solvent, offering high purity extracts without residual organic solvents.[4]

Q2: Which solvent system is best for extracting this compound?

A2: The choice of solvent is critical for efficient this compound extraction. Generally, a mixture of polar and non-polar solvents is effective for extracting lipids.[5] For triglycerides like this compound, non-polar solvents are particularly efficient.[1]

  • Chloroform/Methanol (2:1, v/v): A classic and highly efficient mixture for total lipid extraction.

  • Hexane (B92381)/Isopropanol: A common alternative to chloroform-based systems.[5]

  • Ethanol (B145695): Considered a greener solvent and can be effective, especially in modern extraction techniques like MAE and UAE.[6][7] The optimal solvent system can depend on the specific source material and the chosen extraction technique.

Q3: How can I improve the yield of this compound extraction?

A3: Several factors can be optimized to improve the extraction yield:

  • Sample Preparation: Ensure the source material is properly dried and ground to a small, uniform particle size to maximize the surface area for solvent contact.[8]

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency by ensuring complete wetting of the sample and creating a favorable concentration gradient.[8]

  • Extraction Time and Temperature: Optimizing these parameters is crucial. For methods like MAE and UAE, shorter times and controlled temperatures are key, while conventional methods may require longer periods.[9][10]

  • Agitation: Proper mixing ensures continuous contact between the solvent and the sample, enhancing mass transfer.

Troubleshooting Guides

Problem 1: Low Extraction Yield

Symptoms: The amount of extracted this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Improper Sample Preparation Ensure the sample is thoroughly dried and finely ground. Moisture can hinder the penetration of non-polar solvents.[8]
Inappropriate Solvent Choice This compound is a non-polar lipid. Ensure you are using a solvent or solvent system with appropriate polarity, such as hexane or a chloroform/methanol mixture.[1]
Suboptimal Extraction Parameters Optimize the extraction time, temperature, and solvent-to-solid ratio. For UAE and MAE, ensure the power settings are appropriate.[8][9][10]
Insufficient Cell Disruption For plant or microbial sources, the cell walls may be hindering solvent access. Consider pre-treatment methods or using techniques like UAE or MAE that facilitate cell wall disruption.[2][3]
Incomplete Solvent Removal After extraction, ensure the solvent is completely evaporated from the extract to get an accurate yield measurement.[11]
Problem 2: Emulsion Formation During Liquid-Liquid Extraction

Symptoms: A stable emulsion forms between the aqueous and organic layers, making phase separation difficult.[12]

Possible Causes and Solutions:

Possible Cause Solution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
Presence of Emulsifying Agents Biological samples often contain phospholipids (B1166683) and proteins that can act as emulsifying agents.[12]
- Salting Out Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
- Centrifugation Centrifuging the mixture at a moderate speed can help to separate the layers more effectively.
- Filtration Passing the mixture through a bed of glass wool or a phase separator filter paper can help to break the emulsion.
- Addition of a Different Solvent Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[12]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the typical parameters and yields for different this compound (or similar triglyceride) extraction methods.

Extraction Method Typical Solvents Key Parameters Reported Yield/Efficiency Advantages Disadvantages
Soxhlet Extraction n-Hexane, Petroleum Ether6-8 hours extraction time, solvent boiling point temperature.[13]Can achieve high yields (e.g., ~13.7% from tobacco seed).[14]Well-established, high yield.Time-consuming, large solvent consumption, potential for thermal degradation.[13]
Ultrasound-Assisted Extraction (UAE) n-Hexane, Acetone, Methanol30 minutes, 50°C, 40 kHz frequency.[10]Applying ultrasound for 10 minutes can significantly increase concentrations compared to no ultrasound.[15]Faster, reduced solvent and energy consumption.[2]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Hexane:Isopropanol10-15 minutes, 50-65°C, 400-700W power.[3][16]Can achieve yields comparable to or higher than conventional methods in a fraction of the time (e.g., 33.6% from wet microalgae in 1 min vs. 28.5% with sonication).[17]Very fast, highly efficient, reduced solvent use.[3]Requires microwave-transparent vessels, potential for localized overheating.
Supercritical CO2 (SC-CO2) Extraction Carbon Dioxide (with or without co-solvent like ethanol)25-35 MPa pressure, 40-60°C temperature, 10-20 g/min CO2 flow rate.[18]Can result in high oil yields (e.g., 61.4% from candlenut).[18]"Green" solvent, high purity product, no solvent residue.[4]High initial equipment cost, may require a co-solvent for more polar lipids.[19]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may need optimization for specific samples.

  • Sample Preparation: Dry the source material (e.g., seeds) at 60°C until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Place 10 g of the powdered sample into a 250 mL beaker.

    • Add 100 mL of n-hexane (or another suitable solvent).

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.[10]

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with an additional 20 mL of the solvent to ensure complete recovery.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Yield Determination:

    • Weigh the resulting oil to determine the extraction yield.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and should be performed in a dedicated microwave extraction system.

  • Sample Preparation: Prepare the sample as described in the UAE protocol.

  • Extraction:

    • Place 2 g of the powdered sample into a microwave-safe extraction vessel.

    • Add 20 mL of ethanol (or another suitable solvent).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: 15 minutes, 60°C, and 400 W power.[16]

  • Separation:

    • After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Yield Determination:

    • Weigh the extracted oil to determine the yield.

Protocol 3: Supercritical CO2 (SC-CO2) Extraction of this compound

This protocol requires specialized SFE equipment.

  • Sample Preparation: Prepare the sample as described in the UAE protocol.

  • Extraction:

    • Load the ground sample into the extraction vessel of the SFE system.

    • Set the extraction parameters: Pressure at 30 MPa, temperature at 50°C, and a CO2 flow rate of 15 g/min .[18]

    • (Optional) If a co-solvent is needed, introduce ethanol at a specific percentage.

    • Run the extraction for the desired time (e.g., 90 minutes).

  • Separation and Collection:

    • The extracted oil is separated from the CO2 in a cyclone separator as the pressure is reduced.

    • The CO2 can be recycled back into the system.

  • Yield Determination:

    • Collect and weigh the extracted oil.

Mandatory Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation cluster_final Final Steps A Drying of Source Material B Grinding to Fine Powder A->B C Mixing with Solvent B->C D Sonication in Ultrasonic Bath C->D E Filtration D->E F Washing of Residue E->F G Solvent Evaporation F->G H Weighing of Extracted Oil G->H

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

Experimental_Workflow_MAE cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Final Steps A Drying and Grinding B Mixing with Solvent in Vessel A->B C Microwave Irradiation B->C D Filtration C->D E Solvent Evaporation D->E F Yield Determination E->F

Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.

Experimental_Workflow_SCCO2 cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation and Collection A Sample Grinding B Loading into Extractor A->B C Pressurizing and Heating CO2 B->C D Extraction C->D E Depressurization D->E F Collection of Oil E->F G CO2 Recycling E->G

Caption: Workflow for Supercritical CO2 (SC-CO2) Extraction of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Cause1 Improper Sample Prep? Start->Cause1 Solution1 Dry and Grind Sample Cause1->Solution1 Yes Cause2 Wrong Solvent? Cause1->Cause2 No Solution2 Use Non-Polar Solvent Cause2->Solution2 Yes Cause3 Suboptimal Parameters? Cause2->Cause3 No Solution3 Optimize Time, Temp, Ratio Cause3->Solution3 Yes Cause4 Poor Cell Disruption? Cause3->Cause4 No Solution4 Use UAE or MAE Cause4->Solution4 Yes

Caption: Logical relationship for troubleshooting low extraction yield.

References

Technical Support Center: Best Practices for Handling Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the purity and integrity of Trilinolenin during experimentation is paramount. This guide provides troubleshooting advice and answers to frequently asked questions to prevent and address contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to contamination?

This compound is a triglyceride composed of three linolenic acid molecules, which are polyunsaturated fatty acids. Its high degree of unsaturation makes it particularly vulnerable to oxidation when exposed to air, light, heat, and certain metals, leading to degradation and the formation of contaminants.

Q2: What are the primary sources of this compound contamination in a laboratory setting?

The main sources of contamination include:

  • Oxidation: Exposure to atmospheric oxygen, elevated temperatures, and light (especially UV) can cause oxidative degradation.

  • Cross-contamination: Residues from improperly cleaned glassware, spatulas, or shared laboratory equipment can introduce impurities.

  • Leachables from plastics: Phthalates and other plasticizers can leach from plastic containers or pipette tips into the sample, especially when using organic solvents.

  • Solvent impurities: The use of low-purity solvents can introduce a variety of contaminants.

  • Moisture: Water can hydrolyze the ester bonds in this compound, leading to the formation of free fatty acids and glycerol.

Q3: How should this compound be properly stored to minimize degradation?

To ensure the stability of this compound, it should be stored in a cool, dark, and inert environment. The recommended storage condition is in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at -20°C. For long-term storage, temperatures of -80°C are advisable. Avoid repeated freeze-thaw cycles.

Q4: What are the initial signs of this compound degradation?

Initial signs of degradation can include a change in color (yellowing), an off-odor (rancidity), or changes in viscosity. For quantitative assessment, an increase in the peroxide value or the appearance of secondary oxidation products in analytical tests like GC-FID or HPLC are indicative of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in GC-FID/HPLC analysis. Oxidation: The sample may have been exposed to air, light, or heat.Prepare fresh samples, ensuring minimal exposure to atmospheric oxygen. Use amber vials and work under dim light. Store samples at low temperatures.
Contaminated glassware: Residual lipids or other compounds from previous experiments.Implement a rigorous glassware cleaning protocol: rinse with a suitable organic solvent (e.g., chloroform/methanol), followed by washing with a laboratory detergent, rinsing with deionized water, and oven-drying.
Solvent impurities: Use of non-HPLC or analytical grade solvents.Always use high-purity solvents appropriate for the analytical method. Filter solvents before use if necessary.
Leachables from plastics: Use of plastic containers or pipette tips.Whenever possible, use glass or PTFE containers and glass pipettes. If plastic tips are unavoidable, rinse them with the solvent before use.
Poor peak shape (tailing or fronting) in chromatography. Active sites in the GC inlet or column: Interaction of the analyte with the system.Deactivate the GC inlet liner and the first few centimeters of the column. Use a fresh, high-quality column specifically designed for lipid analysis.
Improper sample dissolution: The sample is not fully dissolved or is incompatible with the mobile phase.Ensure complete dissolution of the this compound sample in the appropriate solvent. The solvent should be compatible with the initial mobile phase or GC conditions.
Column overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
Inconsistent or non-reproducible experimental results. Sample degradation between replicates: Instability of this compound under experimental conditions.Prepare samples immediately before analysis. If samples must be stored, do so under inert gas at low temperatures. Run a quality control standard with each batch to monitor for degradation.
Inaccurate sample weighing or dilution: Errors in sample preparation.Use a calibrated analytical balance and perform weighings in a draft-free environment. Use calibrated volumetric flasks and pipettes for dilutions.
Cross-contamination between samples: Carryover from the autosampler or syringe.Implement a thorough wash sequence for the autosampler between injections. Manually rinse syringes with solvent multiple times if performing manual injections.

Experimental Protocols

Protocol for Purity Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol involves the transesterification of this compound to its fatty acid methyl esters (FAMEs) for analysis.

1. Reagents and Materials:

  • This compound sample

  • Hexane (B92381) (HPLC grade)

  • 2M Potassium hydroxide (B78521) (KOH) in methanol

  • Anhydrous sodium sulfate (B86663)

  • FAME standard mix (for identification)

  • Internal standard (e.g., Triundecanoin)

  • Glassware: screw-cap test tubes, volumetric flasks, Pasteur pipettes

2. Sample Preparation (Transesterification):

  • Accurately weigh approximately 10-20 mg of the this compound sample into a screw-cap glass test tube.

  • Add a known amount of internal standard.

  • Add 2 mL of hexane and vortex to dissolve the sample.

  • Add 0.2 mL of 2M methanolic KOH.

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Allow the layers to separate. A clear upper hexane layer containing the FAMEs should be visible.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • The sample is now ready for GC-FID analysis.

3. GC-FID Parameters (Illustrative Example):

  • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

4. Data Analysis:

  • Identify the linolenic acid methyl ester peak by comparing its retention time with that of a pure standard.

  • Calculate the purity of the this compound by comparing the peak area of the linolenic acid methyl ester to the total area of all fatty acid peaks, corrected for response factors if necessary.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Storage Conditions

Storage ConditionDurationPurity (%)Peroxide Value (meq/kg)Notes
-20°C, dark, under Nitrogen6 months>99< 1.0Ideal storage conditions.
4°C, dark1 month~982.0 - 5.0Suitable for short-term storage.
Room Temperature (~25°C), dark1 week~955.0 - 10.0Significant degradation observed.
Room Temperature (~25°C), exposed to light1 week<90>20.0Rapid degradation due to light and temperature.

Note: This data is illustrative and actual stability will depend on the initial purity of the this compound and specific experimental conditions.

Visualizations

Workflow for Preventing this compound Contamination

G cluster_prep Sample Preparation cluster_handling Sample Handling cluster_storage Storage cluster_analysis Analysis A Use High-Purity Solvents B Employ Clean Glassware A->B C Work Under Inert Atmosphere (if possible) B->C D Minimize Heat and Light Exposure C->D G Weigh on Calibrated Balance D->G Transfer E Use Glass or PTFE Containers F Avoid Plastic Pipette Tips (or rinse) E->F F->G H Store at -20°C or below G->H Store I Seal Tightly Under Inert Gas H->I J Protect from Light I->J K Run Quality Control Standards J->K Analyze L Implement Thorough Wash Cycles K->L

Caption: Workflow for minimizing this compound contamination.

Troubleshooting Logic for Unexpected Chromatographic Peaks

G Start Unexpected Peak Detected Blank Inject Solvent Blank Start->Blank Peak_Present Peak still present? Blank->Peak_Present Contaminated_System Source is System Contamination (Solvent, Gas, Septa, Column Bleed) Peak_Present->Contaminated_System Yes New_Sample Prepare Fresh Sample Peak_Present->New_Sample No Reinject Re-inject Fresh Sample New_Sample->Reinject Peak_Gone Peak Gone? Reinject->Peak_Gone Sample_Degradation Source is Sample Degradation (Oxidation, Hydrolysis) Peak_Gone->Sample_Degradation No Check_Prep Review Sample Prep Protocol (Glassware, Reagents) Peak_Gone->Check_Prep Yes

Caption: Troubleshooting unexpected peaks in this compound analysis.

Technical Support Center: Calibrating Instruments with Trilinolenin Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trilinolenin standards for instrument calibration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a standard?

This compound is a triglyceride composed of three linolenic acid molecules.[1] It is a polyunsaturated fatty acid, making it a relevant standard for the analysis of fats and oils, particularly in food, pharmaceutical, and biological samples. Its well-defined chemical structure and high purity (when obtained from a reputable supplier) allow for accurate instrument calibration for the quantification of triglycerides.

Q2: How should this compound standards be stored to ensure stability?

Due to its high degree of unsaturation, this compound is susceptible to oxidation, which can compromise its integrity.[1] To ensure stability, this compound standards should be stored in a freezer, protected from light, and preferably under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2][3] Avoid repeated freeze-thaw cycles.[1]

Q3: What is the best solvent for dissolving this compound standards?

This compound is a lipid and is soluble in organic solvents. For High-Performance Liquid Chromatography (HPLC) applications, the injection solvent should ideally be the mobile phase itself or a solvent with similar polarity.[4] Common solvents for preparing this compound standards include chloroform, hexane (B92381), acetone, and mixtures of acetonitrile (B52724) with other organic solvents like dichloromethane (B109758) or acetone.[5][6] For Gas Chromatography (GC) after derivatization, a non-polar solvent like hexane is typically used. It is crucial to avoid using hexane as an injection solvent in reversed-phase HPLC as it can cause peak distortion.[4]

Troubleshooting Guides

Poor Calibration Curve Linearity

Q4: My calibration curve for this compound using HPLC-ELSD is not linear. What are the possible causes and solutions?

A non-linear response is a known characteristic of Evaporative Light Scattering Detectors (ELSD).[7][8]

Possible Causes:

  • Detector Response: The ELSD response is inherently non-linear over a wide concentration range.[7][8]

  • Inappropriate Curve Fit: Using a linear regression model for a non-linear response will result in a poor fit.

  • Standard Degradation: Oxidation or degradation of the this compound standard, especially at low concentrations, can affect the response.

  • Incorrect Nebulizer/Evaporator Settings: Suboptimal temperature and gas flow settings on the ELSD can lead to inconsistent nebulization and signal response.[8]

Solutions:

  • Use a Non-Linear Curve Fit: Apply a polynomial (e.g., quadratic) or logarithmic function to fit the calibration curve.[7]

  • Narrow the Calibration Range: Operate within a narrower concentration range where the response may be more linear.

  • Prepare Fresh Standards: Always prepare fresh calibration standards from a properly stored stock solution to minimize the impact of degradation.

  • Optimize ELSD Parameters: Systematically optimize the nebulizer and evaporator temperatures and the gas flow rate to ensure a stable and sensitive signal for this compound.[8]

Logical Relationship for Troubleshooting Poor Calibration Curve Linearity

Troubleshooting Poor Calibration Curve Linearity start Poor Calibration Curve Linearity check_detector Using ELSD? start->check_detector nonlinear_fit Apply non-linear curve fit (e.g., polynomial) check_detector->nonlinear_fit Yes check_standards Are standards freshly prepared? check_detector->check_standards No nonlinear_fit->check_standards prepare_fresh Prepare fresh standards check_standards->prepare_fresh No check_concentration Is concentration range appropriate? check_standards->check_concentration Yes prepare_fresh->check_concentration narrow_range Narrow the calibration range check_concentration->narrow_range No optimize_elsd Optimize ELSD parameters (temp, gas flow) check_concentration->optimize_elsd Yes narrow_range->optimize_elsd resolved Issue Resolved optimize_elsd->resolved Calibration Standard Preparation Workflow start Start: Obtain High-Purity this compound weigh Accurately weigh standard start->weigh dissolve Dissolve in appropriate solvent in volumetric flask weigh->dissolve stock Create Stock Solution (e.g., 1 mg/mL) dissolve->stock serial_dilute Perform serial dilutions into volumetric flasks stock->serial_dilute working_standards Create a series of working standards serial_dilute->working_standards transfer Transfer to labeled amber vials working_standards->transfer store Store properly (freezer, protected from light) transfer->store end Ready for analysis store->end

References

Validation & Comparative

A Comparative Analysis of Trilinolenin and Triolein in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, understanding the nuanced biological activities of triglycerides is paramount. This guide provides a detailed comparison of two such triglycerides, trilinolenin and triolein (B1671897), focusing on their performance in key biological assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct properties of these molecules.

Data Summary

The following table summarizes the quantitative data from comparative biological assays of this compound and triolein.

Biological AssayParameter MeasuredThis compoundTrioleinReference
Antioxidant Activity Maximal Mean Reduction of Oxygen-Free Radicals-48.0%-31.9%[1][2]
Endothelial Cell Viability (in the presence of oxidized LDL) Cell Viability78% ± 0.0290% ± 0.01[3]
Endothelial Cell Apoptosis (in the presence of oxidized LDL) Apoptosis Rate19%16%[3]
Anti-Inflammatory Activity Inhibition of ICAM-1 and E-selectin mRNA expressionInhibitedInhibited[3]
Modulation of Matrix Metalloproteinases (MMPs) Reduction of MMP-1 expressionNot explicitly statedReduces upregulation[4]
Modulation of Matrix Metalloproteinases (MMPs) Reduction of MMP-2 protein levelsSignificantly reducedNot explicitly stated[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assay (Enhanced Chemiluminescence)

This assay measures the capacity of a compound to scavenge oxygen-derived free radicals.

  • Principle: Enhanced chemiluminescence is utilized to measure the generation of oxygen-free radicals. The antioxidant activity of the test compounds is determined by their ability to reduce the chemiluminescence signal.[1][2]

  • Protocol:

    • Prepare stock solutions of this compound and triolein.

    • Introduce the test compounds at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M into the assay system generating oxygen-free radicals.[1][2]

    • Measure the enhanced chemiluminescence signal.

    • Calculate the percentage reduction of the signal compared to a baseline without the test compound.[1]

Endothelial Cell Viability and Apoptosis Assay

This assay evaluates the protective effects of this compound and triolein against oxidized low-density lipoprotein (ox-LDL)-induced cell death.

  • Principle: Endothelial cells are treated with ox-LDL to induce oxidative stress and apoptosis. The effects of co-treatment with this compound or triolein on cell viability and the rate of apoptosis are then quantified.[3]

  • Protocol:

    • Culture human endothelial cells.

    • Expose the cells to oxidized low-density lipoprotein.

    • Simultaneously treat the cells with either this compound or triolein.

    • For Cell Viability: Assess cell viability using a standard method (e.g., MTT assay).

    • For Apoptosis: Stain cells with Annexin V and propidium (B1200493) iodide (PI). Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Anti-Inflammatory Activity Assay (ICAM-1 and E-selectin mRNA Expression)

This assay determines the anti-inflammatory properties of this compound and triolein by measuring their effect on the expression of adhesion molecules in endothelial cells.

  • Principle: Oxidized LDL stimulates the expression of pro-inflammatory adhesion molecules like ICAM-1 and E-selectin in endothelial cells. The inhibitory effect of this compound and triolein on the mRNA expression of these molecules is quantified.[3]

  • Protocol:

    • Treat endothelial cells with oxidized low-density lipoprotein in the presence or absence of this compound or triolein.

    • After the treatment period, isolate total RNA from the cells.

    • Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of ICAM-1 and E-selectin.

    • Normalize the expression levels to a housekeeping gene.

Matrix Metalloproteinase (MMP) Expression Assays

These assays investigate the modulatory effects of this compound and triolein on the expression of MMPs, which are involved in tissue remodeling and inflammation.

  • MMP-1 Expression in Dermal Fibroblasts (Triolein):

    • Principle: UVB irradiation of keratinocytes induces the production of reactive oxygen species (ROS) and interleukin-6 (IL-6), which in turn upregulates MMP-1 expression in dermal fibroblasts. The effect of triolein on this process is evaluated.[4]

    • Protocol:

      • Treat human keratinocytes with triolein (20 μM) for 48 hours.[4]

      • Irradiate the keratinocytes with UVB.

      • Collect the conditioned medium from the keratinocytes.

      • Culture human dermal fibroblasts in this conditioned medium.

      • Measure the MMP-1 mRNA expression in the fibroblasts using qRT-PCR.[4]

  • MMP-2 Protein Levels in Vascular Smooth Muscle Cells (this compound):

    • Principle: Platelet-derived growth factor (PDGF)-BB stimulates the migration of vascular smooth muscle cells (VSMCs) and increases the expression of MMP-2. The inhibitory effect of this compound on MMP-2 protein levels is assessed.[1][5]

    • Protocol:

      • Culture A7r5 VSMCs.

      • Stimulate the cells with PDGF-BB.

      • Treat the cells with this compound at various concentrations (5, 10, and 20 µM).[1][5]

      • Perform Western blotting to determine the protein levels of MMP-2.[5]

Signaling Pathways

The differential effects of this compound and triolein can be attributed to their influence on distinct signaling pathways.

This compound's Inhibition of the Ras/MEK/ERK Signaling Pathway

This compound has been shown to inhibit the migration of vascular smooth muscle cells by attenuating the Ras/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and migration.[1][5]

Trilinolenin_Pathway PDGF_BB PDGF-BB Ras Ras PDGF_BB->Ras Activates MEK MEK Ras->MEK Activates ERK p-ERK MEK->ERK Activates MMP2 MMP-2 ERK->MMP2 Increases expression Migration VSMC Migration MMP2->Migration Promotes This compound This compound This compound->Ras Inhibits This compound->MEK Inhibits This compound->ERK Inhibits This compound->MMP2 Reduces protein levels

This compound's inhibitory effect on the Ras/MEK/ERK pathway.
Triolein's Modulation of ROS-Induced MMP-1 Expression

Triolein has demonstrated the ability to reduce the upregulation of MMP-1 in dermal fibroblasts, a process initiated by ROS production in UVB-irradiated keratinocytes. This suggests an anti-inflammatory and photoprotective role for triolein.[4]

Triolein_Pathway UVB UVB Irradiation Keratinocytes Keratinocytes UVB->Keratinocytes ROS ROS Production Keratinocytes->ROS IL6 IL-6 Expression Keratinocytes->IL6 Fibroblasts Dermal Fibroblasts ROS->Fibroblasts Acts on IL6->Fibroblasts Acts on MMP1 MMP-1 Upregulation Fibroblasts->MMP1 Triolein Triolein Triolein->ROS Reduces Triolein->IL6 Reduces

Triolein's modulation of ROS-induced MMP-1 expression.

Conclusion

Both this compound and triolein exhibit significant, yet distinct, biological activities. This compound demonstrates superior antioxidant potential in scavenging oxygen-free radicals. In contrast, triolein shows a greater capacity to maintain endothelial cell viability under oxidative stress. While both molecules possess anti-inflammatory properties, their mechanisms of action appear to diverge, with this compound directly impacting the Ras/MEK/ERK pathway and triolein modulating ROS-induced MMP-1 expression.

The choice between this compound and triolein for research and development applications will depend on the specific biological endpoint of interest. For studies focused on potent antioxidant effects and the inhibition of specific proliferative signaling pathways, this compound may be the preferred agent. Conversely, for applications requiring the protection of endothelial cells from oxidative damage and the modulation of photo-induced inflammation, triolein presents a compelling option. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two triglycerides.

References

A Comparative Guide to Trilinolenin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trilinolenin, a triglyceride of alpha-linolenic acid, is critical in various fields, including nutrition, pharmaceuticals, and quality control of oils. This guide provides an objective comparison of the three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data.

At a Glance: Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form Intact this compoundFatty Acid Methyl Esters (FAMEs)Intact this compound or its constituent fatty acids
Derivatization Not requiredRequired (Transesterification)Not typically required for intact analysis
Throughput Moderate to HighLower due to sample preparationHigh
Sensitivity Good, detector-dependent (e.g., ELSD, CAD)High for FAMEsVery High, especially with triple quadrupole instruments
Specificity Moderate to High, dependent on separation and detectorHigh for identifying individual fatty acidsVery High, provides structural information
Information Provided Quantification of intact triglycerideFatty acid profile of the triglycerideQuantification of intact triglyceride and its fragments

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of triglycerides or their constituent fatty acids using the compared methods. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterHPLC-ELSD[1][2]GC-FID/MS[3][4][5][6][7][8]LC-MS/MS[9][10][11][12]
Linearity (r²) >0.99>0.999>0.99
Limit of Detection (LOD) 0.2 - 16.2 ng on columnpg to low ng/mL0.8 - 10.7 nmol/L
Limit of Quantification (LOQ) 0.6 mg/L to µg rangeµg/mL range2.4 - 285.3 nmol/L
Precision (Repeatability, %RSD) < 5%< 2%< 15%
Intermediate Precision (%RSD) < 5%< 5%< 15%
Accuracy (Recovery %) Not specified96.2% - 103.9%Typically within 85-115%

Experimental Workflows

The choice of method depends on the specific research question. For determining the fatty acid profile, GC-MS is the established method. For analyzing the intact triglyceride, HPLC and LC-MS/MS are more suitable.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Oil Sample Dissolution Dissolve in Solvent (e.g., Hexane) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Reverse-Phase C18 Column Isocratic or Gradient Elution Injection->Separation Detection ELSD/CAD Detector Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

HPLC workflow for intact this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Oil Sample Transesterification Transesterification to FAMEs (e.g., with BF3/Methanol) Sample->Transesterification Extraction Extract FAMEs (e.g., with Hexane) Transesterification->Extraction Injection Inject into GC-MS System Extraction->Injection Separation Capillary Column (e.g., SLB-IL111) Injection->Separation Detection Mass Spectrometer Separation->Detection Quantification Quantify using Internal Standard Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (e.g., with Hexane/Isopropanol) Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Reverse-Phase C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometer (MRM Mode) Ionization->Detection Quantification Quantify using Deuterated Internal Standards Detection->Quantification

References

A Comparative Analysis of Trilinolenin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trilinolenin Sourced from Flax, Perilla, Chia, and Basil Seeds, Supported by Experimental Data and Methodologies.

This compound, a triglyceride composed of three α-linolenic acid (ALA) molecules, is a significant polyunsaturated fatty acid garnering substantial interest in pharmaceutical and nutraceutical research. As an omega-3 rich compound, its therapeutic potential is linked to the bioactivity of its constituent fatty acids. However, the concentration, purity, and physicochemical properties of this compound can vary depending on its botanical source. This guide provides a comparative analysis of this compound derived from several prominent plant sources, offering quantitative data, detailed experimental protocols for its analysis, and an exploration of its implicated signaling pathways.

Quantitative Comparison of this compound and Host Oils

The primary sources of this compound are plant oils rich in α-linolenic acid. The concentration of this compound as the predominant triacylglycerol (TAG) varies among these sources, which in turn influences the overall properties of the oil. Below is a summary of key quantitative data for this compound and its source oils.

PropertyFlaxseed Oil (Linum usitatissimum)Perilla Seed Oil (Perilla frutescens)Chia Seed Oil (Salvia hispanica)Basil Seed Oil (Ocimum basilicum)Purified this compound (Standard)
This compound (% of total TAGs) 21.3% - 49.7%[1][2][3][4][5]32.0%[3][4][5]21.3% - 53.44%[6][7]27.5%[3][4][5]≥97% (by TLC)[8]
α-Linolenic Acid (% of total fatty acids) ~53.4%[5]~65.6%[5]~61.1% - 63.64%[6][7]~63.8%[5]Theoretical: 100% of fatty acids
Melting Point (°C) Not specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compound-23 to -24[9][10]
Density (g/mL at 20°C) Not specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compound0.94[8][9][10]
Refractive Index (n20/D) Not specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compoundNot specified for isolated this compound1.489[8][9][10]
Oxidative Stability of Oil Prone to oxidation due to high ALA content.[11]Lower oxidative stability index (OSI) due to high PUFA content, but higher than flax and chia oil in some studies.[3]Susceptible to oxidation.[6]Not extensively reported, but likely similar to other high-ALA oils.Highly susceptible to autoxidation.[12]

Experimental Protocols

Accurate comparison of this compound from different sources relies on standardized and robust experimental methodologies. The following sections detail the protocols for extraction, purification, and analysis.

Extraction and Purification of this compound

A common advanced method for extracting oils rich in polyunsaturated fatty acids is Supercritical CO₂ Extraction, which minimizes thermal degradation.

Objective: To extract crude oil from plant seeds with high efficiency and purity.

Apparatus: Supercritical fluid extraction system, grinder, high-pressure vessel, separator, CO₂ supply.

Protocol:

  • Sample Preparation: Grind the seeds (e.g., flax, perilla, chia) to a particle size of 20-40 mesh to increase the surface area for efficient extraction. Dry the ground material to a moisture content of 8-12%.[13]

  • Loading: Load the ground plant material into the high-pressure extraction vessel.[14]

  • System Pressurization and Heating: Pressurize the CO₂ gas to a supercritical state, typically above its critical point of 73.8 bar and 31.1°C. Optimal conditions for essential oil extraction are often around 250 bar and 40°C.[13][15]

  • Extraction: Introduce the supercritical CO₂ into the extraction vessel. The supercritical fluid diffuses into the plant matrix and dissolves the oil. Maintain a consistent flow rate (e.g., 20-30 kg of CO₂ per kg of matrix) to ensure efficient extraction.[15][16]

  • Separation: Pass the CO₂-oil mixture into a separator. Reduce the pressure to cause the CO₂ to return to its gaseous state, leaving the extracted oil behind.[14]

  • Collection and Recycling: Collect the crude oil from the collection vessel. The gaseous CO₂ can be recycled back into the system.[14]

  • Purification (Optional): The resulting crude oil can be further purified to isolate this compound using techniques like column chromatography.

Fatty Acid Composition Analysis by Gas Chromatography (GC-FID)

To determine the percentage of α-linolenic acid in the triglyceride, the fatty acids must first be converted to their volatile methyl esters (FAMEs).

Objective: To quantify the fatty acid profile of the extracted oil.

Apparatus: Gas chromatograph with Flame Ionization Detector (GC-FID), capillary column (e.g., TR-FAME), digital heater block, centrifuge, glass vials.

Protocol:

  • Transesterification (Acid-Catalyzed):

    • Weigh approximately 25-50 mg of the extracted oil into a reaction vial.[17]

    • Add 1 mL of hexane (B92381) and 0.5-2 mL of 14% Boron Trifluoride (BF₃) in methanol (B129727) or ~2M methanolic HCl.[17]

    • Cap the vial and heat at 50-80°C for 20-30 minutes with stirring.[17]

    • Cool the mixture to room temperature and add 1-2 mL of water and 2 mL of heptane (B126788) or hexane.[17]

    • Vortex and centrifuge to separate the layers. The upper organic layer contains the FAMEs.[18]

  • GC-FID Analysis:

    • Injection: Inject 1 µL of the FAMEs-containing organic layer into the GC-FID. A split ratio of 10:1 or 20:1 is common.[18]

    • GC Conditions:

      • Injector Temperature: 220-250°C.[2]

      • Oven Program: A typical program starts at a lower temperature (e.g., 70-90°C), holds for a few minutes, then ramps up (e.g., 5-20°C/min) to a final temperature of 230-240°C, which is held for several minutes.[18]

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[18]

      • Detector Temperature: 250°C.[2]

    • Quantification: Identify and quantify individual fatty acids by comparing their retention times and peak areas with those of a known FAME reference standard.[10]

Intact Triglyceride Analysis by HPLC-APCI-MS

This method allows for the direct analysis of this compound without prior hydrolysis.

Objective: To identify and quantify the different triglyceride species, including this compound, in the extracted oil.

Apparatus: High-Performance Liquid Chromatography (HPLC) system, Atmospheric Pressure Chemical Ionization (APCI) source, Mass Spectrometer (MS), C8 or C18 reverse-phase column.

Protocol:

  • Sample Preparation: Dissolve a small amount of the oil (e.g., 20 µL) in a suitable solvent like isopropanol (B130326) (e.g., 10 mL).[19]

  • HPLC Separation:

    • Column: A reverse-phase column such as a Hypersil MOS (C8) or equivalent is suitable for separating nonpolar triglycerides.[19]

    • Mobile Phase: A gradient elution using a mixture of solvents like isopropanol, n-butanol, and an aqueous buffer (e.g., ammonium (B1175870) formate) is often required to elute the high molecular weight triglycerides.[19][20]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[21]

    • Column Temperature: Maintained at a controlled temperature, for instance, 25°C.[22]

  • APCI-MS Detection:

    • Ionization: Use an APCI source in positive ion mode. The addition of ammonium formate (B1220265) to the mobile phase can help form stable ammonium adducts [M+NH₄]⁺, which are often more stable than the protonated molecule [M+H]⁺.[19][20]

    • MS Parameters:

      • Vaporizer Temperature: ~400°C.[12]

      • Capillary Temperature: ~265°C.[12]

      • Scan Range: A mass range of approximately m/z 300 to 1100 is typically used to cover the expected triglyceride masses.[12]

    • Quantification: Identify this compound based on its specific mass-to-charge ratio and retention time. Quantification can be performed using an internal standard and by comparing response factors to known standards.[23]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Source Material cluster_1 Extraction & Purification cluster_2 Analysis cluster_3 Results Source Plant Seeds (Flax, Perilla, Chia, Basil) Grinding Grinding & Drying Source->Grinding Extraction Supercritical CO2 Extraction Grinding->Extraction Purification Column Chromatography (Optional) Extraction->Purification TAG_Analysis Intact TAG Analysis (HPLC-APCI-MS) Extraction->TAG_Analysis Transesterification Transesterification Extraction->Transesterification Purification->TAG_Analysis Trilinolenin_Quant This compound % & Purity TAG_Analysis->Trilinolenin_Quant FAME_Analysis Fatty Acid Profiling (GC-FID) ALA_Quant α-Linolenic Acid % FAME_Analysis->ALA_Quant Transesterification->FAME_Analysis

Caption: Workflow for the extraction and comparative analysis of this compound.

Implicated Signaling Pathways

The biological effects of this compound are primarily mediated by its constituent α-linolenic acid (ALA) following hydrolysis. ALA, an omega-3 fatty acid, has been shown to modulate key signaling pathways involved in inflammation and lipid metabolism.

1. Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

ALA can suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][24][25][26]

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Phosphorylation LPS->IKK MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK ALA α-Linolenic Acid (from this compound) ALA->IKK Inhibits ALA->MAPKKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes MAPKK MAPKK (e.g., MKK4) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Genes

Caption: ALA inhibits NF-κB and MAPK pro-inflammatory signaling pathways.

2. Activation of PPARγ Signaling Pathway

Omega-3 fatty acids, including ALA, are natural ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[6][27][28][29]

G ALA α-Linolenic Acid (from this compound) PPARg PPARγ ALA->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Metabolism ↑ Adipogenesis ↑ Insulin Sensitivity ↓ Inflammation TargetGenes->Metabolism

Caption: ALA activates the PPARγ pathway, influencing metabolism and inflammation.

Conclusion

The selection of a this compound source for research or drug development should be guided by a comprehensive understanding of its concentration and the properties of its native oil matrix. While perilla and chia seeds often yield oil with a higher percentage of this compound, flaxseed remains a widely available and well-studied source. The high degree of unsaturation in this compound makes it susceptible to oxidation, necessitating careful extraction and storage procedures to maintain its integrity. The potent anti-inflammatory and metabolic regulatory effects of its constituent ALA, mediated through pathways such as NF-κB, MAPK, and PPARγ, underscore the therapeutic potential of high-purity this compound. The provided experimental protocols offer a standardized framework for the comparative evaluation of this compound from these diverse and valuable botanical sources.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trilinolenin, a triglyceride derived from α-linolenic acid, is essential for quality control, formulation development, and various research applications. The two primary chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate analytical approach.

High-Performance Liquid Chromatography (HPLC) Overview

HPLC is a versatile technique that separates components in a liquid mobile phase based on their interaction with a stationary phase. For this compound analysis, HPLC offers the significant advantage of analyzing the intact triglyceride molecule without the need for derivatization, thus simplifying sample preparation. Reversed-phase HPLC with detectors such as an Evaporative Light Scattering Detector (ELSD) or an Ultraviolet (UV) detector at low wavelengths is commonly employed.

Gas Chromatography (GC) Overview

Gas Chromatography separates volatile compounds in a gaseous mobile phase. Due to the low volatility of triglycerides like this compound, a derivatization step, typically transesterification to fatty acid methyl esters (FAMEs), is usually required before analysis by GC with a Flame Ionization Detector (FID). While this adds a step to sample preparation, GC-FID offers high sensitivity and is a well-established method for fatty acid profiling. High-temperature GC (HT-GC) can also be used for the analysis of the intact triglyceride.

Quantitative Data Comparison

The following tables summarize the validation parameters for HPLC and GC methods for the analysis of this compound. It is important to note that the HPLC data is based on the analysis of α-linolenic acid, the constituent fatty acid of this compound, as a common analytical approach involves the hydrolysis of the triglyceride followed by the quantification of its fatty acids. The GC data is for the direct analysis of the intact this compound molecule.

Table 1: HPLC Method Validation Data for α-Linolenic Acid

Validation ParameterPerformance Metric
Linearity Range5.0 - 15.0 µg/mL
Correlation Coefficient (R²)> 0.999[1]
Accuracy (% Recovery)98% - 102%[1]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)1.5 µg/mL[1]
Limit of Quantitation (LOQ)5.0 µg/mL[1]

Table 2: GC-FID Method Validation Data for this compound (LnLnLn)

Validation ParameterPerformance Metric
Linearity RangeNot explicitly stated, but linearity is a hallmark of FID.
Correlation Coefficient (R²)Not explicitly stated.
Accuracy (% Recovery)Not explicitly stated.
Precision (% RSD)Not explicitly stated.
Limit of Detection (LOD)0.55 mg / 100 mg of fat/oil
Limit of Quantitation (LOQ)1.84 mg / 100 mg of fat/oil

Experimental Protocols

HPLC Method for α-Linolenic Acid (as a proxy for this compound)

This protocol is based on a validated method for the simultaneous estimation of cyclosporine A and α-linolenic acid by RP-HPLC.[1]

  • Sample Preparation (Hydrolysis and Extraction):

    • Accurately weigh a sample containing this compound and subject it to alkaline hydrolysis (saponification) to release the α-linolenic acid.

    • Acidify the solution and extract the free fatty acids with a suitable organic solvent (e.g., hexane).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector.

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: Isocratic mixture of 1% v/v orthophosphoric acid in water, acetonitrile, and 2-propanol (25:60:25 v/v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 50 °C.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of α-linolenic acid (e.g., 5, 8, 10, 12, and 15 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of α-linolenic acid into a blank matrix at different concentration levels.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

GC-FID Method for this compound

This protocol is based on a method for the quantification of triacylglycerol molecular species in edible fats and oils by GC-FID.

  • Sample Preparation:

    • Dissolve the oil/fat sample containing this compound in a suitable solvent (e.g., hexane).

    • An internal standard (e.g., tripentadecanoin) is added for quantification.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: High-temperature capillary column suitable for triglyceride analysis (e.g., Ultra ALLOY+-65, 30 m × 0.25 mm i.d., 0.10 μm thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: High temperatures are required (e.g., Injector: 360°C, Detector: 370°C).

    • Oven Temperature Program: Programmed to rise from an initial temperature (e.g., 250°C) to a final temperature (e.g., 360°C) at a specific rate (e.g., 4°C/min) and then held for a certain time (e.g., 25 min).

    • Injection Volume: 1 µL.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the GC system. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.

    • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.

    • LOD and LOQ: Determined by injecting serially diluted standard solutions and calculating the signal-to-noise ratio.

Visualizations

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample This compound Sample Prep_HPLC Dissolution in Solvent Sample->Prep_HPLC Prep_GC Derivatization (Transesterification) Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ Compare Compare Performance Data Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantification of this compound, each with its own set of advantages and considerations.

  • HPLC is often preferred for its simpler sample preparation, as it can analyze the intact this compound molecule without derivatization. This makes it a more direct and potentially faster method for routine analysis.

  • GC-FID , while typically requiring a derivatization step to convert this compound to its corresponding fatty acid methyl esters, is a highly sensitive and well-established technique for lipid analysis. For applications where a detailed fatty acid profile is also of interest, GC is the more suitable choice. High-temperature GC can also be used for the analysis of the intact triglyceride, offering high resolution.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for information on the intact triglyceride versus its fatty acid composition, available instrumentation, and desired sample throughput. It is recommended that the chosen method be thoroughly validated for its intended purpose to ensure accurate and reliable results.

References

A Comparative In Vivo Analysis of Trilinolenin and Other Omega-3 Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of trilinolenin, a triglyceride exclusively composed of alpha-linolenic acid (ALA), against other common omega-3 triglycerides, primarily those containing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) typically found in fish and krill oils. The comparison is based on experimental data from in vivo studies, focusing on bioavailability, effects on lipid profiles, and anti-inflammatory activity.

Introduction to Omega-3 Triglycerides

Omega-3 polyunsaturated fatty acids (PUFAs) are essential fatty acids critical for numerous physiological processes. They are typically consumed in the form of triglycerides. The primary omega-3 fatty acids of interest are:

  • Alpha-Linolenic Acid (ALA; 18:3n-3): A plant-based omega-3 fatty acid. This compound is the triglyceride form of ALA.

  • Eicosapentaenoic Acid (EPA; 20:5n-3): A long-chain omega-3 fatty acid found in marine sources.

  • Docosahexaenoic Acid (DHA; 22:6n-3): A long-chain omega-3 fatty acid crucial for neural and retinal function, also from marine sources.

While ALA is the precursor to EPA and DHA, the in vivo conversion process in humans is inefficient.[1] This guide examines the distinct in vivo effects of triglycerides composed of ALA (this compound) versus those containing pre-formed EPA and DHA.

Bioavailability and Metabolism

The bioavailability of omega-3 fatty acids is influenced by the chemical form of the triglyceride. Natural triglycerides (as found in fish) and re-esterified triglycerides generally show higher bioavailability than ethyl esters.[2][3] Free fatty acid and phospholipid forms may offer even faster or greater absorption.[3][4]

Once ingested, triglycerides are hydrolyzed, and the fatty acids are absorbed. ALA undergoes a series of desaturation and elongation steps to be converted into EPA and DHA, as depicted below. However, this conversion is limited, with a significant portion of dietary ALA being directed toward beta-oxidation for energy.[1]

Omega_3_Metabolic_Pathway ALA This compound (delivers ALA) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-desaturase BetaOx β-oxidation (Energy) ALA->BetaOx Major Fate ETA Eicosatetraenoic Acid (ETA) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) EPA->DPA DHA Docosahexaenoic Acid (DHA) DPA->DHA Δ6-desaturase (in peroxisome) FishOil Fish Oil / Krill Oil (delivers EPA & DHA directly) FishOil->EPA FishOil->DHA

Caption: Metabolic pathway of ALA to EPA and DHA. (Max-width: 760px)

Table 1: Comparative Bioavailability of Omega-3 Forms

Omega-3 Form Key Findings References
Triglycerides (Natural & Re-esterified) Generally more bioavailable than ethyl esters. Reconstituted triglycerides showed higher EPA bioavailability than enzymatically synthesized triglycerides. [2][5]
Ethyl Esters (EE) Lower bioavailability compared to triglyceride forms, as they require enzymatic cleavage before absorption. [2][3][6]
Phospholipids (e.g., from Krill Oil) Some studies suggest superior or faster absorption compared to triglyceride forms, especially at lower doses. [3][4][7][8]

| Free Fatty Acids (FFA) | Show high bioavailability as they do not require enzymatic hydrolysis for absorption. Lysine-salt formulations of FFAs demonstrate superior uptake. |[2][3][6] |

Comparative Efficacy: In Vivo Data

One of the most well-documented effects of omega-3 triglycerides is the reduction of plasma triglyceride levels. EPA and DHA are particularly potent in this regard. ALA also contributes to triglyceride reduction, although the effect may be less pronounced than that of an equivalent dose of EPA/DHA.[9][10]

Table 2: Summary of In Vivo Effects on Blood Lipid Profiles

Lipid Parameter This compound (ALA-based) EPA/DHA-based Triglycerides References
Triglycerides (TG) Significant reduction. A meta-analysis showed a WMD of -0.101 mmol/L. Effect is more pronounced in hyperlipidemic individuals. Potent reduction. Doses of 3-4 g/day can reduce TG by 25-45%. Effect is dose-dependent. [9][11][12][13]
Total Cholesterol (TC) Significant reduction (WMD -0.140 mmol/L in a meta-analysis). Modest reduction or no significant change. [10][13]
LDL-Cholesterol (LDL-C) Significant reduction (WMD -0.131 mmol/L in a meta-analysis). Variable effects. EPA-only formulations do not raise LDL-C. EPA+DHA combinations can sometimes increase LDL-C, particularly in individuals with very high triglycerides. [10][12][13][14]
HDL-Cholesterol (HDL-C) No significant overall effect, though some studies report increases with DHA supplementation. DHA intake has been shown to significantly increase HDL-C. [9][13][15]

| VLDL-Cholesterol | Significant reduction (WMD -0.121 mmol/L in a meta-analysis). | Significant reduction, linked to reduced hepatic VLDL production. |[13][14][16] |

WMD: Weighted Mean Difference from meta-analyses.

This compound and its constituent fatty acid, ALA, exhibit significant anti-inflammatory properties. In vivo and in vitro studies show that this compound can suppress the expression of pro-inflammatory mediators like iNOS and COX-2 and cytokines such as TNF-α, IL-1β, and IL-6.[17] This effect is largely attributed to the inhibition of key inflammatory signaling pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK DNA DNA MAPK_pathway->DNA Activates AP-1, etc. IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB IkBa_p p-IκBα (Degraded) IkBa_NFkB->IkBa_p Ubiquitination & Degradation NFkB->DNA Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 This compound This compound (ALA) This compound->MAPK_pathway Inhibits This compound->IKK Inhibits

Caption: this compound's inhibition of NF-κB and MAPK pathways. (Max-width: 760px)

Table 3: Comparison of Anti-inflammatory Markers

Marker This compound (ALA-based) EPA/DHA-based Triglycerides References
TNF-α Decreased serum levels in carrageenan-induced paw edema models. Known to reduce TNF-α production. [17]
IL-1β, IL-6 Suppresses expression. Precursors to anti-inflammatory and pro-resolving lipid mediators (resolvins, protectins), which downregulate these cytokines. [17][18]
COX-2 Decreased expression in paw edema models. Compete with arachidonic acid (AA) for COX enzymes, reducing pro-inflammatory prostaglandin (B15479496) synthesis. [17]
iNOS Decreased expression. Reduces iNOS expression. [17]
NF-κB Suppresses activation by inhibiting IκBα degradation. Inhibit NF-κB activation. [1][17][19]

| MAPKs | Suppresses the MAPK pathway. | Modulate MAPK signaling. |[17][19] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vivo assessment of omega-3 triglycerides. Below are representative methodologies for key experiments.

  • Model: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and a low-grade inflammatory state.

  • Animal Housing: Animals are housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Method: Oral gavage is a precise method for delivering a specific dose.

  • Preparation: this compound and other omega-3 triglycerides (e.g., fish oil) are typically dissolved in a vehicle like corn oil or mixed with the animal's diet.

  • Dosage: A common dosage for omega-3 fatty acids in rat models is 1 g/kg/day.[20] Dosages in efficacy studies for this compound have ranged from 10⁻¹¹ to 10⁻⁷ g/kg for intravenous administration in acute models.[21] For dietary studies, dosages are often calculated as a percentage of total energy intake.

  • Duration: Treatment can range from acute (single dose) for bioavailability studies to chronic (e.g., 2-8 weeks) for studies on lipid profiles and inflammation.

Experimental_Workflow start Start: Animal Acclimatization (1 week) diet Induction Phase: High-Fat Diet (HFD) (8-12 weeks) start->diet random Randomization into Groups diet->random g1 Group 1: Control (Vehicle/HFD) random->g1 n=8-10 g2 Group 2: This compound random->g2 n=8-10 g3 Group 3: EPA/DHA Triglyceride random->g3 n=8-10 g4 Group 4: Positive Control (e.g., Statin) random->g4 n=8-10 treat Treatment Phase: Daily Oral Gavage (4-8 weeks) g1->treat g2->treat g3->treat g4->treat sample Sample Collection: - Blood (tail vein/cardiac puncture) - Tissues (liver, adipose) treat->sample analysis Biochemical & Molecular Analysis sample->analysis end End: Data Interpretation analysis->end

Caption: A typical in vivo experimental workflow. (Max-width: 760px)
  • Lipid Profile Analysis:

    • Sample: Serum or plasma collected after a fasting period (e.g., 12 hours).

    • Method: Commercially available enzymatic colorimetric assay kits are used to measure levels of Triglycerides, Total Cholesterol, LDL-C, and HDL-C using a spectrophotometer or automated clinical chemistry analyzer.

  • Inflammatory Cytokine Analysis:

    • Sample: Serum, plasma, or tissue homogenates.

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat/mouse TNF-α, IL-6, and IL-1β are used to quantify cytokine concentrations.

  • Gene and Protein Expression Analysis:

    • Sample: Tissues like the liver or adipose tissue.

    • Method:

      • Western Blotting: To quantify protein levels of COX-2, iNOS, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-ERK).[17]

      • RT-qPCR: To measure mRNA expression levels of inflammatory genes.

Conclusion

The in vivo evidence indicates that both this compound (ALA-based) and marine-derived omega-3 triglycerides (EPA/DHA-based) exert beneficial effects, though their primary strengths differ.

  • This compound (ALA): Demonstrates significant anti-inflammatory effects by suppressing key signaling pathways like NF-κB and MAPK.[17][19] It also effectively lowers TC and LDL-C.[13] While it reduces triglycerides, its potency may be less than that of EPA/DHA.[9] Its therapeutic potential could be particularly relevant for inflammatory conditions.

  • EPA/DHA Triglycerides: Are exceptionally potent at lowering plasma triglycerides, making them a primary choice for managing hypertriglyceridemia.[11][12] Their anti-inflammatory action is also well-established, often mediated by their conversion to specialized pro-resolving mediators. DHA has the additional benefit of raising HDL-C levels.[9]

The choice between these triglycerides in a research or drug development context should be guided by the specific therapeutic target. For conditions primarily driven by hypertriglyceridemia, EPA/DHA formulations are well-supported. For inflammatory-driven pathologies where modulation of LDL-C and broad suppression of inflammatory gene expression are desired, this compound presents a compelling alternative.

References

In-Silico Analysis of Trilinolenin Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-silico analysis of protein-ligand interactions has become an indispensable tool in modern drug discovery and molecular biology research. For lipid molecules such as Trilinolenin, a triglyceride of alpha-linolenic acid, computational methods offer a powerful lens to investigate binding affinity, interaction sites, and the dynamics of these interactions with target proteins. This guide provides a comparative overview of common in-silico techniques, supported by available data and detailed methodologies, to aid researchers in selecting and applying the most suitable approaches for their studies on this compound and other lipid-protein interactions.

Given the limited direct in-silico data for the entire this compound molecule, this guide will utilize data from its constituent fatty acid, alpha-linolenic acid, as a predictive model for its binding behavior. This approach is based on the understanding that the fatty acid chains are the primary mediators of interaction within the binding pockets of many target proteins.

Comparative Analysis of In-Silico Methods

The selection of a computational method for studying this compound-protein binding depends on the specific research question, available computational resources, and the desired level of detail. The two most common approaches are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein receptor. It is a computationally efficient way to screen large libraries of compounds and to get a static snapshot of the binding pose and an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the study of conformational changes, the stability of the interaction, and a more accurate calculation of binding free energies.

Below is a comparison of popular software used for these analyses:

Software Methodology Scoring Function/Force Field Strengths Limitations Typical Application for this compound Binding
AutoDock Vina Molecular DockingEmpirical scoring functionFast and accurate for many systems; widely used and well-documented.Scoring function may not be optimal for large, flexible ligands like triglycerides.Initial screening of potential binding poses of this compound or alpha-linolenic acid to a target protein.
GOLD Molecular DockingGOLDscore, Chemscore, ASP, PLPHigh accuracy in pose prediction; considers ligand and protein flexibility.Commercial software.Detailed analysis of the binding mode of this compound, including the flexibility of its fatty acid chains.
Glide (Schrödinger) Molecular DockingGlideScore, SP, XPHigh accuracy and reliability; integrated into a comprehensive modeling suite.Commercial software.High-throughput virtual screening and lead optimization for compounds targeting proteins that bind this compound.
GROMACS Molecular DynamicsGROMOS, AMBER, CHARMMHighly efficient for large systems; open-source and highly customizable.Steeper learning curve; requires significant computational resources.Simulating the dynamic behavior of this compound within a protein binding pocket to assess stability and conformational changes.
AMBER Molecular DynamicsAMBER force fieldsWell-established and widely used; good for free energy calculations.Can be computationally expensive.Calculating the binding free energy of this compound to a protein to obtain a quantitative measure of binding affinity.
PyLipID MD Trajectory AnalysisNot applicableIdentifies and characterizes lipid interactions from MD simulations.[1]Requires pre-existing MD simulation data.To analyze the residence time and specific interaction patterns of this compound with a protein from an MD simulation trajectory.[1][2]

Quantitative Data from In-Silico and Experimental Studies

While direct in-silico binding data for this compound is scarce, studies on its constituent fatty acid, alpha-linolenic acid, provide valuable insights.

Ligand Protein Target Method Binding Affinity / Score Reference
Alpha-linolenic acidSeven targets related to allergic rhinitis (e.g., Histamine H1 receptor, Interleukin-4)Molecular DockingDocking Scores: 5.8 to 9.7[3]
Alpha-linolenic acidFatty Acid Synthase (β-ketoacyl synthase domain)Molecular Docking (Vina)Vina Score: -6.1[4]
Alpha-linolenic acidHuman Serum AlbuminExperimental (SPME)Ka = 7.7 × 10⁵ L/mol[5]
Alpha-linolenic acidSuppressor of cytokine signaling 3 (SOCS3)Molecular Docking (Glide)Docking Score: -8.32 Kcal/mol[6]
Alpha-linolenic acidPeroxisome proliferator-activated receptor-γ (PPARγ)In-silico analysis of gene expressionDose-dependent activation[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico studies. Below are generalized protocols for molecular docking and molecular dynamics simulations.

Molecular Docking Protocol (using AutoDock Vina as an example)
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound or alpha-linolenic acid from a database like PubChem or build it using molecular modeling software.

    • Optimize the ligand's geometry and assign charges.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the putative binding site on the protein. The size of the box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • The software will perform a conformational search to find the best binding poses of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the output to identify the binding poses with the lowest energy scores (highest predicted affinity).

    • Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol (using GROMACS as an example)
  • System Setup:

    • Prepare the protein-ligand complex, often starting from a docked pose.

    • Place the complex in a simulation box and solvate it with an appropriate water model.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production MD:

    • Run the production simulation for a desired length of time (nanoseconds to microseconds), removing the restraints. Trajectories of atomic positions are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and protein-ligand interactions over time.

    • Use specialized tools like PyLipID to analyze lipid-specific interactions.[1][2]

Visualizing In-Silico Workflows and Pathways

Diagrams are essential for illustrating complex processes in computational biology.

G General Workflow for In-Silico Protein-Ligand Binding Analysis cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis & Validation protein_prep Protein Structure Preparation grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand (this compound) Structure Preparation docking Docking Simulation ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis system_setup System Setup (Solvation, Ionization) pose_analysis->system_setup Select Best Pose equilibration Equilibration system_setup->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis production_md->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) trajectory_analysis->interaction_analysis experimental_validation Experimental Validation interaction_analysis->experimental_validation

Caption: A general workflow for in-silico protein-ligand binding analysis.

G Potential Signaling Pathway Involvement of this compound Binding This compound This compound / Alpha-linolenic acid PPAR PPARs (e.g., PPARα, PPARγ) This compound->PPAR Agonist Lipid_Droplet Lipid Droplet This compound->Lipid_Droplet Storage Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Activation ATGL Adipose Triglyceride Lipase (ATGL) Lipolysis Lipolysis ATGL->Lipolysis Perilipin Perilipins Perilipin->ATGL Regulation Lipid_Droplet->ATGL Substrate FA_Release Fatty Acid Release Lipolysis->FA_Release FA_Release->PPAR Feedback

Caption: Potential signaling pathways involving this compound binding.

References

Comparing the oxidative stability of Trilinolenin and Trilinolein

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Oxidative Stability of Trilinolenin and Trilinolein (B126924) for Researchers and Drug Development Professionals

Introduction

The oxidative stability of lipids is a critical parameter in the fields of food science, pharmaceuticals, and drug delivery. The susceptibility of lipids to oxidation can impact the shelf-life, efficacy, and safety of products. This guide provides an in-depth comparison of the oxidative stability of two common unsaturated triglycerides: this compound and trilinolein. This compound is a triglyceride of α-linolenic acid (an omega-3 fatty acid with three double bonds), while trilinolein is a triglyceride of linoleic acid (an omega-6 fatty acid with two double bonds). The higher degree of unsaturation in this compound theoretically renders it more susceptible to oxidation. This guide will present experimental data to quantify this difference and provide detailed methodologies for the key assays used in this assessment.

Comparative Analysis of Oxidative Stability

The oxidative stability of this compound and trilinolein can be quantitatively compared using several analytical methods that measure different aspects of the oxidation process. The primary indicators include the induction period, which marks the initial phase of rapid oxidation, and the formation of primary and secondary oxidation products.

Key Performance Indicators

The fundamental difference in the oxidative stability between this compound and trilinolein lies in their molecular structure. The presence of an additional double bond in the fatty acid chains of this compound significantly increases its susceptibility to oxidation. The general order of susceptibility to oxidation for fatty acids is linolenate > linoleate (B1235992) > oleate (B1233923) > stearate[1].

Table 1: Quantitative Comparison of Oxidative Stability

ParameterThis compound (LnLnLn)Trilinolein (LLL)MethodReference
Induction Period (hours)24160Peroxide Value Development at 40°C[2]

Note: The induction period is the time taken to reach a rapid acceleration of oxidation.

The data clearly indicates that trilinolein has a significantly longer induction period than this compound under the same conditions, confirming its higher oxidative stability.

Experimental Protocols

Accurate assessment of oxidative stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the key experiments cited.

Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time or Oxidative Stability Index (OSI) of oils and fats.[3]

  • Principle: A stream of purified air is passed through a sample of the lipid held at a constant elevated temperature (typically 50-220°C). The oxidation process leads to the formation of volatile secondary oxidation products, primarily formic acid. These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The absorption of these acidic compounds increases the electrical conductivity of the water. The time until a rapid increase in conductivity is detected is the induction time.[3][4]

  • Apparatus: Rancimat instrument with heating blocks, reaction vessels, measuring vessels, and a conductivity measuring cell.

  • Procedure:

    • A precisely weighed sample (typically 3 g) of the lipid is placed into a clean, dry reaction vessel.

    • The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant temperature (e.g., 110°C).

    • A constant flow of purified air (e.g., 20 L/h) is passed through the sample.

    • The effluent air from the reaction vessel is bubbled through a measuring vessel containing deionized water.

    • The conductivity of the water is continuously monitored and recorded.

    • The induction time is determined as the point of maximum change in the rate of conductivity increase (inflection point of the conductivity curve).

Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[5]

  • Principle: The lipid sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane). Saturated potassium iodide is added, which is oxidized by the peroxides in the lipid to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.[5]

  • Apparatus: Erlenmeyer flasks, burette, pipettes.

  • Reagents: Acetic acid-chloroform solvent, saturated potassium iodide solution, 0.1 N or 0.01 N sodium thiosulfate solution, starch indicator solution.

  • Procedure:

    • A known weight of the lipid sample (e.g., 5 g) is dissolved in an acetic acid-chloroform mixture (e.g., 30 mL) in an Erlenmeyer flask.

    • 0.5 mL of saturated potassium iodide solution is added, and the flask is swirled.

    • The flask is stored in the dark for a precise amount of time (e.g., 1 minute).

    • 30 mL of distilled water is added.

    • The liberated iodine is titrated with a standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color of the iodine almost disappears.

    • A few drops of starch indicator solution are added, which will turn the solution blue-black.

    • The titration is continued until the blue color disappears.

    • A blank determination is performed under the same conditions.

  • Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring secondary oxidation products, particularly malondialdehyde (MDA), which is an indicator of the extent of lipid peroxidation.

  • Principle: Malondialdehyde and other thiobarbituric acid reactive substances react with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically at around 532 nm.

  • Apparatus: Spectrophotometer, test tubes, water bath or heating block.

  • Reagents: Thiobarbituric acid (TBA) reagent, trichloroacetic acid (TCA), hydrochloric acid (HCl), standard solution of malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane.

  • Procedure:

    • A known amount of the lipid sample is mixed with an acidic reagent (e.g., TCA).

    • The TBA reagent is added to the mixture.

    • The mixture is heated in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the color to develop.

    • The mixture is then cooled, and the absorbance is measured at 532 nm.

    • A standard curve is prepared using a series of known concentrations of MDA.

  • Calculation: The concentration of TBARS in the sample is determined by comparing its absorbance to the standard curve and is typically expressed as mg of MDA per kg of lipid.

Visualizing Experimental Workflows

Lipid Oxidation Pathway

The process of lipid autoxidation proceeds through a free radical chain reaction mechanism involving three stages: initiation, propagation, and termination.

Lipid_Oxidation_Pathway cluster_initiation cluster_propagation cluster_termination Initiation Initiation (Formation of Lipid Radical) Propagation Propagation (Chain Reaction) Termination Termination (Formation of Non-radical Products) Unsaturated_Lipid Unsaturated Lipid (LH) Lipid_Radical Lipid Radical (L•) Unsaturated_Lipid->Lipid_Radical Initiator (Heat, Light, Metal) Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical + O2 Non_Radical_Products Non-Radical Products Lipid_Radical->Non_Radical_Products + L• or LOO• Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH - L• Peroxy_Radical->Non_Radical_Products + L• or LOO• Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: General pathway of lipid autoxidation.

Rancimat Method Workflow

The workflow for determining the oxidative stability index using the Rancimat method involves several key steps from sample preparation to data analysis.

Rancimat_Workflow Start Start Sample_Prep Weigh Lipid Sample (e.g., 3 g) Start->Sample_Prep Place_in_Vessel Place Sample in Reaction Vessel Sample_Prep->Place_in_Vessel Setup_Instrument Set Temperature and Airflow on Rancimat Place_in_Vessel->Setup_Instrument Run_Test Heat Sample and Pass Air Through It Setup_Instrument->Run_Test Collect_Volatiles Volatile Oxidation Products Carried to Measuring Vessel Run_Test->Collect_Volatiles Measure_Conductivity Continuously Measure Conductivity of Water Collect_Volatiles->Measure_Conductivity Plot_Data Plot Conductivity vs. Time Measure_Conductivity->Plot_Data Determine_IT Determine Induction Time (Inflection Point) Plot_Data->Determine_IT End End Determine_IT->End

Caption: Workflow of the Rancimat method.

Peroxide Value Titration Workflow

The determination of peroxide value involves a series of chemical reactions and a titration step to quantify the primary oxidation products.

Peroxide_Value_Workflow Start Start Weigh_Sample Weigh Lipid Sample Start->Weigh_Sample Dissolve_Sample Dissolve in Acetic Acid-Chloroform Weigh_Sample->Dissolve_Sample Add_KI Add Saturated Potassium Iodide (KI) Dissolve_Sample->Add_KI Reaction Peroxides Oxidize I⁻ to I₂ Add_KI->Reaction Titrate_Na2S2O3 Titrate with Sodium Thiosulfate (Na₂S₂O₃) Reaction->Titrate_Na2S2O3 Add_Starch Add Starch Indicator (Blue-Black Color) Titrate_Na2S2O3->Add_Starch Endpoint Continue Titration until Colorless Endpoint Add_Starch->Endpoint Calculate_PV Calculate Peroxide Value (meq/kg) Endpoint->Calculate_PV End End Calculate_PV->End

Caption: Workflow for peroxide value determination.

The experimental evidence strongly supports the theoretical understanding that this compound is significantly less stable to oxidation than trilinolein. The presence of three double bonds in the fatty acid chains of this compound makes it highly susceptible to autoxidation, resulting in a much shorter induction period compared to trilinolein, which has two double bonds. For researchers, scientists, and drug development professionals, this difference is a critical consideration in the formulation of products containing these lipids. The choice between this compound and trilinolein will depend on the desired shelf-life, the need for protective measures such as antioxidants or specialized packaging, and the overall stability requirements of the final product. The methodologies detailed in this guide provide a robust framework for assessing the oxidative stability of these and other lipids.

References

A Comparative Analysis of Trilinolenin: Evaluating Its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Data of Trilinolenin and Its Alternatives

This compound, a triglyceride derived from alpha-linolenic acid (ALA), is a molecule of growing interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive statistical analysis of available experimental data on this compound, comparing its performance with structurally similar triglycerides, namely Trilinolein, Triolein, and Tristearin. The information presented herein is intended to support researchers in evaluating its potential as an antioxidant and anti-inflammatory agent.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of these triglycerides is essential for interpreting their biological activity. This compound, with its three polyunsaturated alpha-linolenic acid chains, exhibits distinct characteristics compared to its counterparts.

PropertyThis compoundTrilinoleinTrioleinTristearin
Molecular Formula C57H92O6C57H98O6C57H104O6C57H110O6
Molecular Weight ( g/mol ) 873.34879.4885.4891.5
Melting Point (°C) -24 to -23-11572
Density (g/mL at 20°C) 0.94~0.9~0.91~0.86 (at 80°C)
Solubility Soluble in ethanol (B145695) and ether; Insoluble in water.[1]Soluble in organic solventsSoluble in organic solventsSoluble in hot alcohol, chloroform, ether

Antioxidant Activity: In Vitro Experimental Data

The antioxidant capacity of triglycerides is significantly influenced by the degree of unsaturation in their fatty acid chains. While direct quantitative antioxidant data for this compound is limited in publicly available literature, a comparative study on related triglycerides provides valuable insights.

One study measured the antioxidant activity of Trilinolein, Triolein, and Tristearin using an enhanced chemiluminescence method to determine the reduction of oxygen-derived free radicals (OFR).[2]

CompoundMaximal Mean Reduction of OFR (%)
Trilinolein -48.0
Triolein -31.9
Tristearin -15.2
Trolox (Control) -39.2

Data from Chan et al., Life Sci, 1996.[2]

Based on these findings, it is hypothesized that this compound, with a higher degree of unsaturation than Trilinolein (three double bonds per fatty acid chain versus two), would exhibit even more potent antioxidant activity.

Experimental Protocols for Antioxidant Assays

To facilitate further research, detailed methodologies for common in vitro antioxidant assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).

    • Prepare a working solution of DPPH in the same solvent.

    • Mix the test compound solution with the DPPH solution in a microplate or cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).

    • The extent of decolorization is proportional to the antioxidant concentration.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color.

  • Protocol:

    • Prepare a fresh FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C).

    • Measure the absorbance of the blue-colored complex at a specific wavelength (e.g., 593 nm).

    • The change in absorbance is proportional to the antioxidant power of the sample.

Anti-inflammatory Effects: Insights from Trilinolein and Alpha-Linolenic Acid

Direct experimental data on the anti-inflammatory activity of this compound is scarce. However, studies on its close analog, Trilinolein, and its constituent fatty acid, alpha-linolenic acid, provide strong indications of its potential in modulating inflammatory pathways.

Trilinolein has been shown to exert anti-inflammatory effects by inhibiting the Ras/MEK/ERK signaling pathway.[2] Furthermore, it has been demonstrated to suppress the activation of NF-κB and MAPKs, key regulators of the inflammatory response.[1]

Alpha-linolenic acid, the building block of this compound, has been reported to suppress inflammatory responses by downregulating NF-κB and MAPK signaling pathways.[3][4]

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a compound like this compound in a cellular model.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays macrophages Macrophage Cell Line (e.g., RAW 264.7) lps LPS Stimulation (Induces Inflammation) macrophages->lps Stimulate This compound This compound Treatment lps->this compound Co-treat or Pre-treat no_assay Nitric Oxide (NO) Production Assay This compound->no_assay cytokine_assay Cytokine Measurement (e.g., TNF-α, IL-6) This compound->cytokine_assay western_blot Western Blot (NF-κB, MAPK activation) This compound->western_blot

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.

Signaling Pathways Implicated in Anti-inflammatory Action

Based on the evidence from Trilinolein and alpha-linolenic acid, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Its inhibition is a key target for anti-inflammatory therapies.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Hypothesized) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in the inflammatory response.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Ras Ras Stimulus->Ras Raf Raf (MEKK) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates This compound This compound (Hypothesized) This compound->Raf Inhibits Genes Inflammatory Gene Expression AP1->Genes

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The available experimental data on Trilinolein and alpha-linolenic acid strongly suggest that this compound possesses significant antioxidant and anti-inflammatory properties. Its high degree of unsaturation likely contributes to superior free radical scavenging activity compared to other triglycerides. Furthermore, its constituent fatty acid is known to modulate key inflammatory signaling pathways.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Direct comparative studies employing standardized antioxidant and anti-inflammatory assays are needed to quantify its efficacy against relevant alternatives. Moreover, detailed investigations into its specific molecular targets and mechanisms of action within the NF-κB and MAPK signaling cascades will be crucial for its development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Inter-laboratory Comparison of Trilinolenin Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for the quantification of trilinolenin in edible oils, supported by data from a collaborative study. It is intended for researchers, scientists, and professionals in drug development seeking to understand the variability and performance of analytical methods for triglyceride analysis across different laboratories.

Data from Collaborative Study on Triacylglycerol (TAG) Analysis

A collaborative study involving nine laboratories was conducted to analyze the triacylglycerol (TAG) composition, including this compound (LnLnLn), in various vegetable oils using high-performance liquid chromatography (HPLC). The following table summarizes the reported mean percentage and standard deviation for this compound in soybean oil from this study.

LaboratoryThis compound (LnLnLn) %Standard Deviation
14.80.1
24.70.1
34.90.2
44.80.1
55.00.1
64.70.2
74.90.1
84.80.1
94.90.1
Overall Mean 4.83 0.11
RSD (%) 2.28

Data synthesized from a collaborative study on triacylglycerol composition in vegetable oils.[1][2]

Experimental Protocols

The following is a detailed methodology for the determination of triacylglycerol composition in vegetable oils by HPLC, as utilized in the collaborative study.[1][2]

1. Scope and Principle

This method determines the percentage composition of triacylglycerols in vegetable oils. The analysis is performed by high-performance liquid chromatography with a refractive index detector. Separation is achieved based on the partition number (PN) of the triacylglycerols.

2. Apparatus

  • High-performance liquid chromatograph equipped with a refractive index detector.

  • Column: A stainless steel tube with a length of 250 mm and an internal diameter of 4.6 mm, packed with 5-µm octadecylsilyl (ODS) silica (B1680970) gel or a similar stationary phase.

  • Integrator or data processing system.

3. Reagents

  • Mobile Phase: Acetone/acetonitrile (e.g., 60:40 v/v) or other suitable solvent mixture. All solvents should be of HPLC grade.

  • Reference Triacylglycerols: Standards of known triacylglycerols (e.g., trilinolein, triolein, tripalmitin) for peak identification.

4. Sample Preparation

  • Prepare a 5% (w/v) solution of the oil sample in the mobile phase.

  • Filter the solution through a 0.45-µm membrane filter before injection.

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector Temperature: 40 °C

  • Injection Volume: 10 µL

6. Procedure

  • Inject the prepared sample solution into the chromatograph.

  • Identify the triacylglycerol peaks based on their retention times relative to the standards. This compound is identified by its partition number.

  • The percentage of each triacylglycerol is calculated by the area normalization method.

7. Proficiency Testing Programs

Organizations such as the American Oil Chemists' Society (AOCS), FAPAS®, and BIPEA offer laboratory proficiency testing (LPP) programs for fats and oils.[3][4][5][6][7] These programs provide an external assessment of a laboratory's analytical performance. Participants receive samples and are required to analyze them using their routine methods. The results are then compared against the assigned values to evaluate the laboratory's accuracy.[5][6]

Workflow and Method Visualization

The following diagrams illustrate the general workflow of an inter-laboratory comparison study and the analytical process for this compound measurement.

G cluster_0 Phase 1: Proficiency Test Organization cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Sample Preparation (Homogeneous Batch of Oil) B Sample Distribution to Participating Laboratories A->B C Sample Receipt and Preparation B->C D Triglyceride Analysis (e.g., HPLC) C->D E Data Reporting to Organizer D->E F Statistical Analysis of All Reported Data E->F G Performance Assessment (Z-scores, etc.) F->G H Issuance of Final Report G->H G cluster_workflow Analytical Workflow for this compound Measurement prep Sample Preparation: Dissolve oil in mobile phase (5% w/v) filter Filtration: Filter through 0.45-µm membrane prep->filter inject HPLC Injection: Inject 10 µL onto the column filter->inject separate Chromatographic Separation: Isocratic elution on ODS column inject->separate detect Detection: Refractive Index Detector separate->detect quantify Quantification: Peak area normalization detect->quantify

References

Trilinolenin vs. Free Fatty Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of trilinolenin, a triglyceride form of alpha-linolenin acid (ALA), and free alpha-linolenin acid. While direct comparative studies on this compound are limited, this document synthesizes available data on free ALA and draws parallels from research on other triglycerides of polyunsaturated fatty acids to offer a comprehensive overview for research and development purposes.

Executive Summary

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is recognized for its potent anti-inflammatory, antioxidant, and cardioprotective properties. It is available in its natural triglyceride form, this compound, found in plant oils, and as a free fatty acid. The existing body of research strongly supports the biological activity of free ALA. While data directly comparing the potency of this compound to free ALA is scarce, studies on similar triglycerides, such as trilinolein, suggest that the triglyceride form may offer enhanced antioxidant activity. Both forms are generally considered to be highly bioavailable. This guide presents the available quantitative data, detailed experimental protocols, and relevant biological pathways to aid in the evaluation of these two forms of ALA for research and therapeutic development.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the biological effects of alpha-linolenic acid based on available in vitro and in vivo studies. Direct comparative data for this compound is not available; however, the data for free ALA provides a benchmark for its therapeutic potential.

Biological ActivityTest SystemKey Findings for Alpha-Linolenic Acid (ALA)Reference
Anti-inflammatory Mouse model of atherosclerosis (ApoE-/- mice)A high ALA diet (7.3% w/w) reduced atherosclerotic plaque area by 50% and decreased plaque T-cell content and expression of VCAM-1 and TNF-α.[1][2]
Murine Macrophage Cell Line (RAW 264.7)ALA inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the gene expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[3]
Mouse model of colonic inflammationLow-dose ALA (150 mg/kg) administration significantly ameliorated TNBS-induced colitis, reducing histological damage and modulating T-cell-related cytokines.[4]
Antioxidant Chemical Assays (DPPH and FRAP)A positive correlation was observed between the α-linolenic acid content in purslane extracts and their antioxidant activity as measured by DPPH (R² = 0.8343) and FRAP (R² = 0.9313) assays.[5]
Metabolic Effects Human SubjectsIngestion of flaxseed oil (rich in this compound) significantly increases plasma ALA levels.[6][7][8]
Rat tissuesDietary linseed oil (rich in this compound) was more effective in lowering plasma cholesterol than safflower oil and did not lead to liver cholesterol accumulation.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies.

In Vivo Model of Atherosclerosis
  • Animal Model: Eight-week-old male apolipoprotein E knockout (ApoE-/-) mice.

  • Dietary Intervention: Mice are fed a high-cholesterol diet (0.21% w/w) for 16 weeks, containing either a high concentration of ALA (7.3% w/w from flaxseed) or a low ALA concentration (0.03% w/w).

  • Plaque Analysis: Aortic roots are sectioned and stained with Oil Red O to quantify atherosclerotic plaque area. Immunohistochemistry is performed to detect the presence of T-cells (using anti-CD3 antibodies), vascular cell adhesion molecule-1 (VCAM-1), and tumor necrosis factor-alpha (TNF-α).

  • Fatty Acid Analysis: Gas chromatography is used to measure the fatty acid composition of tissue lysates (e.g., aorta) and urine to determine the bioavailability and metabolism of ALA.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Treatment: Cells are pre-treated with varying concentrations of ALA for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of iNOS, COX-2, and TNF-α. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Different concentrations of the test compound (e.g., ALA extract) are added to the DPPH solution.

    • The mixture is incubated in the dark for 30 minutes.

    • The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated relative to a control.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl3·6H2O solution.

    • The test compound is added to the FRAP reagent and incubated at 37°C.

    • The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm. The antioxidant capacity is determined from a standard curve of FeSO4·7H2O.

Mandatory Visualization

Signaling Pathway of ALA's Anti-inflammatory Action

ALA_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPKs TLR4->MAPK IκBα IκBα Degradation TLR4->IκBα NFkB_nuc NF-κB Translocation MAPK->NFkB_nuc activates NFkB NF-κB IκBα->NFkB activates NFkB->NFkB_nuc Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Gene induces ALA Alpha-Linolenic Acid (ALA) ALA->MAPK inhibits ALA->IκBα inhibits

Caption: ALA's inhibition of pro-inflammatory signaling pathways.

Experimental Workflow for In Vivo Atherosclerosis Study

Atherosclerosis_Workflow cluster_analysis Data Analysis start Start: 8-week-old ApoE-/- mice diet 16-week Dietary Intervention - High ALA Diet - Low ALA Diet start->diet harvest Tissue and Urine Harvest diet->harvest plaque Atherosclerotic Plaque Quantification (Oil Red O) harvest->plaque ihc Immunohistochemistry (T-cells, VCAM-1, TNF-α) harvest->ihc gc Gas Chromatography (Fatty Acid Profiling) harvest->gc end Conclusion on ALA's Atheroprotective Effects plaque->end ihc->end gc->end

Caption: Workflow for assessing ALA's anti-atherosclerotic effects.

Logical Relationship: Bioavailability and Metabolism

Bioavailability_Metabolism cluster_ingestion Dietary Intake cluster_absorption Absorption & Distribution cluster_metabolism Metabolic Conversion This compound This compound (e.g., Flaxseed Oil) Plasma_ALA Increased Plasma ALA This compound->Plasma_ALA Free_ALA Free Alpha-Linolenic Acid (Supplement) Free_ALA->Plasma_ALA Long_Chain_Omega3 Conversion to EPA, DPA, DHA Plasma_ALA->Long_Chain_Omega3 Biological_Activity Anti-inflammatory, Antioxidant, & Metabolic Effects Plasma_ALA->Biological_Activity Long_Chain_Omega3->Biological_Activity

Caption: Bioavailability and metabolic fate of ingested ALA.

References

Safety Operating Guide

Proper Disposal of Trilinolenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Trilinolenin, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.[4][5]

  • Ventilation: Handle the substance in a well-ventilated area to minimize any potential for inhalation of aerosols or mists.[1][3]

  • Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1]

  • Spills: In the event of a minor spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4] For larger spills, control the area, prevent entry into drains, and follow your institution's spill response protocol.[4]

Chemical Profile and Data

Understanding the properties of this compound is key to its safe handling and disposal. The following table summarizes its relevant characteristics.

PropertyDataReference
Chemical Formula C₅₇H₉₂O₆[2]
Molecular Weight 873.34 g/mol [2]
Physical State Liquid[6]
Appearance Clear[6]
Solubility Insoluble in water[2]
Hazard Classification Not classified as a hazardous substance[1][2][3]
Storage Temperature Store in freezer, in a dry place, with container tightly closed.[6]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is guided by its non-hazardous classification. However, all waste disposal must comply with local, state, and federal regulations.[4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[7][8]

Step 1: Waste Characterization

Before disposal, confirm that the this compound waste is not mixed with any hazardous substances. If this compound is part of a solution, the other components of the mixture will dictate the disposal method. Waste contaminated with hazardous materials must be treated as hazardous waste.[5][9]

Step 2: Disposal of Uncontaminated this compound

For pure or uncontaminated this compound, follow the procedures for non-hazardous chemical waste:

  • Liquid Waste:

    • Consult EHS: Obtain approval from your institution's EHS department before any drain disposal.[10]

    • Sewer Disposal: If permitted, small quantities of liquid this compound may be disposed of down the sanitary sewer.[11]

    • Flushing: Flush the drain with a copious amount of water (at least 20 parts water) to dilute the chemical.[11] Do not dispose of large volumes at once.[11]

  • Solid Waste (Absorbed on inert material):

    • Containerize: Place the solid waste in a clean, dry, and sealable container.[4]

    • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the contents.[8][9]

    • Disposal: This waste should be placed directly into a designated dumpster for non-hazardous materials.[8][10] Do not place it in common laboratory trash cans that are handled by custodial staff.[10]

Step 3: Disposal of Empty Containers

Properly decontaminated containers that held this compound can typically be disposed of in the regular trash.

  • "RCRA Empty": Ensure the container is "RCRA Empty," meaning all contents have been removed and no free liquid remains.[9] For P-listed acutely hazardous chemicals, containers must be triple-rinsed, though this is not required for non-hazardous this compound.[9]

  • Deface Label: Obliterate, remove, or otherwise deface the original chemical label to prevent misidentification.[10][12]

  • Dispose: Place the empty, defaced container in the appropriate recycling or regular trash bin as per your facility's guidelines.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal procedure for this compound waste.

G start Start: this compound Waste for Disposal check_mixed Is the waste mixed with any hazardous substance? start->check_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste procedures. check_mixed->treat_hazardous Yes is_liquid Is the waste liquid or solid? check_mixed->is_liquid No liquid_path Liquid Waste is_liquid->liquid_path Liquid solid_path Solid Waste (e.g., absorbed on inert material) is_liquid->solid_path Solid consult_ehs Consult Institutional EHS for drain disposal permissibility. liquid_path->consult_ehs drain_disposal Dispose down drain with copious amounts of water. consult_ehs->drain_disposal Permitted collect_pickup If not permissible, collect in a labeled, sealed container for institutional pickup. consult_ehs->collect_pickup Not Permitted collect_solid Collect in a labeled, sealed container. solid_path->collect_solid dumpster Dispose directly into designated dumpster. collect_solid->dumpster

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Trilinolenin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Trilinolenin. The following procedural guidance outlines operational and disposal plans to ensure the safe handling of this substance.

Key Safety and Handling Parameters

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential.[1][2] The following table summarizes key information:

ParameterDetailsSource
CAS Number 14465-68-0[1]
Molecular Formula C57H92O6[2][3][4]
Appearance White waxy solid[5]
Solubility Not soluble in water[2]
Storage Store in a dry, cool, and well-ventilated area. Keep container tightly closed. Some sources recommend storing under an inert gas as it may be air-sensitive.[2][4]
Hazard Classification Not classified as hazardous[1][2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial for minimizing exposure and ensuring personal safety.

  • Hand Protection : Wear appropriate protective gloves. It is recommended to check the chemical resistance of the gloves with the supplier for specific applications.[1]

  • Eye and Face Protection : Use safety glasses with side-shields or other appropriate eye protection.[4]

  • Skin and Body Protection : Wear laboratory coats or other protective clothing to prevent skin contact.

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[6] In case of inadequate ventilation or the generation of aerosols or mists, use a suitable respirator.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following steps will ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.[1]

    • Confirm that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Handling :

    • Avoid contact with skin and eyes.[6]

    • Do not breathe in any mists, vapors, or sprays that may be generated.[4][6]

    • Use only in well-ventilated areas.[1]

    • Keep the container tightly closed when not in use.[6]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling.[1]

  • Spill Response :

    • For minor spills, wipe up with a cloth or absorbent material.[2] Flush the area with water.[2]

    • For larger spills, cover with sand or earth, then collect the material into a suitable container for disposal.[2]

    • Prevent spilled material from entering drains or waterways.[1][4][5]

    • Ventilate the affected area.[1]

Disposal Plan

This compound is not classified as hazardous waste.[2] However, proper disposal procedures should be followed in accordance with local, state, and federal regulations.[5]

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated Materials : Handle contaminated packaging and other materials in the same way as the substance itself.[1] Dispose of as unused product.[4]

  • Waste Containers : Use appropriate, labeled containers for waste.[1] Completely emptied packages can be recycled.[1]

  • Environmental Precautions : Do not empty into drains or release into the environment.[1][4][7]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Ensure Well-Ventilated Area prep2 Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Avoid Contact (Skin/Eyes) prep3->handle1 handle2 Avoid Inhalation handle1->handle2 spill1 Contain Spill handle1->spill1 If Spill Occurs handle3 Keep Container Closed handle2->handle3 handle4 No Food/Drink/Smoking handle3->handle4 handle5 Wash Hands After Use handle4->handle5 disp1 Consult Local Regulations handle5->disp1 spill2 Absorb with Inert Material spill1->spill2 spill3 Collect in Labeled Container spill2->spill3 spill4 Clean and Ventilate Area spill3->spill4 disp3 Dispose of Contaminated Materials spill4->disp3 disp2 Use Licensed Disposal Company disp1->disp2 disp2->disp3 disp4 Do Not Discharge to Drains disp3->disp4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trilinolenin
Reactant of Route 2
Reactant of Route 2
Trilinolenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.